molecular formula C7H14N2O3 B12438308 N2-Acetyl-D-ornithine CAS No. 210545-24-7

N2-Acetyl-D-ornithine

Cat. No.: B12438308
CAS No.: 210545-24-7
M. Wt: 174.20 g/mol
InChI Key: JRLGPAXAGHMNOL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Acetyl-D-ornithine is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N2-Acetyl-D-ornithine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-Acetyl-D-ornithine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

210545-24-7

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

(2R)-2-acetamido-5-aminopentanoic acid

InChI

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1

InChI Key

JRLGPAXAGHMNOL-ZCFIWIBFSA-N

Isomeric SMILES

CC(=O)N[C@H](CCCN)C(=O)O

Canonical SMILES

CC(=O)NC(CCCN)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The D-Amino Acidome in Bacterial Physiology: Mechanisms, Analysis, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Role of D-Amino Acid Derivatives in Bacteria Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

For decades, D-amino acids (DAAs) were considered biological rarities, largely restricted to the canonical D-alanine and D-glutamate found in the bacterial peptidoglycan (PG) stem peptides. This view has been overturned. We now recognize a complex "D-amino acidome" where diverse non-canonical D-amino acids (NCDAAs)—such as D-Met, D-Leu, D-Tyr, and D-Trp—act as critical signaling molecules. These derivatives regulate cell wall remodeling, trigger biofilm disassembly, and modulate stationary phase adaptation.

This guide provides a technical deep-dive into the synthesis, function, and analysis of these derivatives. It moves beyond basic textbook definitions to explore the periplasmic editing mechanisms that incorporate NCDAAs into the cell wall and offers validated protocols for their detection and quantification.

The Canonical Foundation: Peptidoglycan Architecture

To understand the regulatory role of NCDAAs, one must first master the canonical incorporation pathway. The bacterial cell wall is a heteropolymer of glycan strands cross-linked by peptides.[1][2]

  • The Canonical Precursors: The distinct structural integrity of bacteria relies on the incorporation of D-Glutamate (position 2) and D-Alanine (positions 4 and 5) into the lipid II precursor in the cytoplasm.

  • The Enzymes:

    • Racemases (e.g., Alr, DadX): Convert L-Ala to D-Ala using a PLP-dependent mechanism.[3][4]

    • Ligases (e.g., Ddl): Fuse two D-Ala residues into the D-Ala-D-Ala dipeptide, the target of Vancomycin.

Key Insight: The presence of D-amino acids renders the cell wall resistant to most host proteases (which target L-isoforms), providing a significant evolutionary survival advantage.

The Non-Canonical Regulators: Periplasmic Editing

Unlike D-Ala, which is incorporated in the cytoplasm, NCDAAs (D-Met, D-Phe, D-Tyr) are primarily incorporated into the peptidoglycan after it has been transported to the periplasm. This process is known as Periplasmic Editing .

Mechanism of Action

In the stationary phase, bacteria release NCDAAs into the extracellular space.[5] These accumulate and are swapped into the PG stem peptides by transpeptidases.[2]

  • L,D-Transpeptidases (Ldts): These enzymes cleave the D-Ala4–D-Ala5 bond and exchange the terminal D-Ala for an NCDAA (e.g., D-Met).

  • Structural Consequence: The incorporation of NCDAAs alters the cross-linking density and the binding sites for PG-associated proteins.

Visualization: Canonical vs. Non-Canonical Incorporation

The following diagram contrasts the cytoplasmic synthesis of canonical PG with the periplasmic editing by NCDAAs.

PG_Synthesis cluster_cyto Cytoplasm cluster_peri Periplasm / Extracellular L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alr Racemase D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala Ddl Ligase LipidII Lipid II Precursor D_Ala_D_Ala->LipidII MurF PG_Polymer Nascent Peptidoglycan LipidII->PG_Polymer Transglycosylation Modified_PG Modified PG (D-Ala replaced) PG_Polymer->Modified_PG L,D-Transpeptidase (Periplasmic Editing) NCDAA NCDAAs (D-Met, D-Tyr) NCDAA->Modified_PG Exchange Reaction

Figure 1: Pathway distinguishing cytoplasmic canonical synthesis (green) from periplasmic editing by NCDAAs (blue/red).

Biological Function: Biofilm Disassembly

One of the most profound roles of DAAs is the regulation of biofilm dynamics.

  • The Phenomenon: As Bacillus subtilis or Staphylococcus aureus biofilms age, D-amino acids (specifically D-Tyr, D-Leu, D-Trp, and D-Met) accumulate.[6][7][8]

  • The Mechanism:

    • Incorporation: D-Tyr is incorporated into the PG terminus.[7]

    • Uncoupling: This modification disrupts the anchoring of TasA (a major matrix amyloid protein) to the cell wall.[7]

    • Disassembly: Without the TasA anchor, the amyloid fibers detach, and the biofilm pellicle breaks down, releasing cells to colonize new environments.

Expert Note: While PG incorporation is the dominant model, recent data suggests D-amino acids may also inhibit protein synthesis or metabolic pathways in competing species, acting as "interspecies weapons."

Biofilm_Disassembly Biofilm Mature Biofilm (Stationary Phase) DAA_Release Release of D-Tyr, D-Leu Biofilm->DAA_Release Quorum/Stress PG_Mod Incorporation into Peptidoglycan DAA_Release->PG_Mod Ldts TasA_Detach TasA Amyloid Fiber Detachment PG_Mod->TasA_Detach Structural Change Dispersal Biofilm Disassembly & Cell Dispersal TasA_Detach->Dispersal

Figure 2: Mechanistic cascade of D-amino acid mediated biofilm disassembly.

Experimental Protocols

Reliable analysis of D-amino acids requires distinguishing them from their abundant L-isomers.

Protocol A: In Situ Visualization with FDAAs (HADA Labeling)

Objective: Visualize sites of active PG synthesis and remodeling using Fluorescent D-Amino Acids (FDAAs) like HADA (Blue) or NADA (Green).

  • Preparation: Grow bacterial cultures (e.g., E. coli or B. subtilis) to exponential phase (OD600 ~ 0.5).

  • Pulse Labeling:

    • Add HADA to a final concentration of 1 mM .

    • Incubate for 5–10 minutes (short pulse) to see septal synthesis, or 1–2 generations for whole-cell contour.

    • Note: For "STAMP" (Sequential Tagging), wash cells and add a second color (e.g., NADA) to track growth over time.

  • Fixation (Critical):

    • Wash cells 2x with PBS to remove unbound dye.

    • Fix with ice-cold 100% Methanol for 10 minutes. This collapses the proton motive force and halts transport, "freezing" the label in place.

  • Imaging: Rehydrate in PBS and image via Phase Contrast and DAPI/FITC channels.

Protocol B: Quantification via Marfey's Method

Objective: Enantiomeric separation and quantification of D- vs L-amino acids using LC-MS.

  • Hydrolysis:

    • Lyse cells/supernatant.[7]

    • Hydrolyze proteins: Add 6 M HCl, incubate at 110°C for 16–24 hours under vacuum (or N2 atmosphere to prevent oxidation).

    • Dry samples completely.

  • Derivatization:

    • Resuspend residue in water.

    • Add 1 M NaHCO3 (to pH ~9).

    • Add 1% Marfey’s Reagent (L-FDAA) in acetone.

    • Incubate at 40°C for 1 hour . (The L-FDAA reacts with the amine group, creating diastereomers: L-L and L-D).

  • Quenching: Stop reaction with 2 M HCl.

  • Analysis:

    • Inject into HPLC/LC-MS (C18 column).

    • Elution Order: The L-D diastereomer acts more hydrophobic and typically elutes after the L-L diastereomer on reverse-phase columns.

ParameterFDAA Labeling (Microscopy)Marfey's Method (Quantification)
Target Spatial localization of PG synthesisAbsolute concentration of D/L isomers
Key Reagent HADA, NADA, TDLL-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
Detection Fluorescence MicroscopyUV (340 nm) or Mass Spectrometry
Sensitivity Single-cell resolutionNanomolar concentrations

Therapeutic Implications

The unique reliance of bacteria on D-amino acids makes the enzymes handling them ideal drug targets.[1]

  • Racemase Inhibitors:

    • Cycloserine: A structural analog of D-Ala.[9] It irreversibly inhibits Alanine Racemase (Alr) and D-Ala-D-Ala Ligase (Ddl) . While effective, toxicity limits its use (2nd line TB drug).

    • Next-Gen Inhibitors: Research focuses on specific inhibitors of BsrV (broad spectrum racemase) to sensitize resistant bacteria to beta-lactams.

  • Biofilm Potentiators:

    • Co-administration of D-Tyr or D-Met with standard antibiotics is being explored to disrupt the biofilm matrix, allowing the antibiotic to penetrate deeper and kill persister cells.

Workflow: FDAA Experimental Design

FDAA_Workflow Start Bacterial Culture (Exp Phase) Pulse Add FDAA (1 mM) Incubate 5-30 min Start->Pulse Wash Wash PBS x2 Remove Unbound Dye Pulse->Wash Fix Fixation (Methanol/Ethanol) Wash->Fix Image Fluorescence Microscopy Fix->Image

Figure 3: Standard operating procedure for FDAA labeling of bacterial peptidoglycan.

References

  • Kolodkin-Gal, I., et al. (2010). D-Amino Acids Trigger Biofilm Disassembly.[8][10] Science, 328(5978), 627-629.[8] Link

  • Cava, F., et al. (2011). Distinct pathways for modification of the bacterial cell wall by non-canonical D-amino acids.[5][11] The EMBO Journal, 30, 3442–3453.[11] Link

  • Kuru, E., et al. (2012). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 10, 33-52. Link

  • Lam, H., et al. (2009). D-Amino acids govern stationary phase cell wall remodeling in bacteria.[5] Science, 325(5947), 1552-1555. Link

  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

Sources

Stereochemical Divergence in Amino Acid Metabolism: N-α-Acetyl-L-Ornithine vs. N-α-Acetyl-D-Ornithine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemistry of non-proteinogenic amino acids dictates profound divergences in metabolic fate and enzymatic recognition. Among these, the enantiomers of N-α-acetylornithine serve entirely distinct biological functions. N-α-acetyl-L-ornithine (L-NAO) is an obligate intermediate in the prokaryotic arginine biosynthesis pathway, acting as the primary substrate for the metallohydrolase ArgE[1]. Conversely, N-α-acetyl-D-ornithine (D-NAO) is excluded from this metabolic flux, instead finding relevance as a structural component in complex antimicrobial peptides (e.g., bacitracin) and serving as a scaffold for novel antibiotic drug design[2].

Because mammals lack the ArgE enzyme, targeting the stereospecific deacetylation of L-NAO represents a highly promising, low-toxicity vector for novel antibiotics[3]. This whitepaper provides an in-depth technical analysis of the stereochemical mechanics, comparative data, and self-validating experimental workflows required to isolate, assay, and evaluate these enantiomers.

Structural and Mechanistic Foundations

Stereochemistry at the α-Carbon

The fundamental divergence between L-NAO and D-NAO lies at the chiral α-carbon. In the S-configuration (L-enantiomer), the spatial orientation of the α-acetamido group perfectly aligns with the catalytic pockets of bacterial deacetylases. In the R-configuration (D-enantiomer), the inverted stereocenter projects the bulky acetyl group into a sterically hindered vector, completely abrogating natural enzymatic turnover.

Enzymatic Recognition by the ArgE Metalloactive Site

ArgE (N-acetyl-L-ornithine deacetylase) operates via a dinuclear metalloactive site, typically loaded with Zn(II) or Co(II) in vivo ()[4].

  • Causality of Catalysis: ArgE behaves similarly to other dinuclear hydrolases; one metal ion serves a direct catalytic role by polarizing a bridging water/hydroxide molecule, while the second ion stabilizes the transition state[4].

  • Thermodynamic Metrics: Kinetic studies demonstrate that the activation energy for L-NAO hydrolysis is strictly dependent on the metal cofactor: 25.6 kJ/mol for Zn(II)-loaded ArgE and 34.3 kJ/mol for Co(II)-loaded ArgE[4].

  • Stereospecific Exclusion: The enzyme is highly stereospecific. The D-enantiomer cannot properly coordinate its carbonyl oxygen with the catalytic Zn(II) while simultaneously fitting its aliphatic side chain into the hydrophobic binding pocket. Consequently, D-NAO acts not as a substrate, but as a potential competitive inhibitor that occupies the active site without undergoing nucleophilic attack[1].

ArgE_Pathway Glu L-Glutamate NAG N-Acetyl-L-Glutamate Glu->NAG ArgA NAO N-alpha-acetyl-L-ornithine (Substrate) NAG->NAO ArgB, C, D Orn L-Ornithine NAO->Orn ArgE (Deacetylase) Arg L-Arginine Orn->Arg ArgF, G, H DNAO N-alpha-acetyl-D-ornithine (Inhibitor) DNAO->NAO Competitive Inhibition

Fig 1: Arginine biosynthesis pathway and ArgE stereospecificity.

Comparative Data Analysis

To streamline assay development and structural modeling, the physicochemical and biological distinctions between the two enantiomers are summarized below.

PropertyN-α-Acetyl-L-OrnithineN-α-Acetyl-D-Ornithine
Stereochemistry (C-α) S-configurationR-configuration
Molecular Weight 174.20 g/mol [5]174.20 g/mol
Biological Role Arginine & polyamine biosynthesis intermediate[1]Secondary metabolites, antimicrobial peptides (e.g., bacitracin)[2]
ArgE Substrate Status Primary natural substrate (High turnover)[6]Non-substrate / Potential competitive inhibitor[1]
Enzymatic Product L-Ornithine + Acetate[6]N/A (Resistant to ArgE cleavage)
Downstream Utility Bacterial cell division (via polyamines)[6]Peptidoglycan interaction / Drug design scaffolds[7]

Experimental Workflows: Chiral Separation and Enzymatic Assays

The following protocols are designed as self-validating systems . By running the D-enantiomer in parallel with the L-enantiomer, researchers can definitively rule out non-specific amide hydrolysis and validate the stereospecific integrity of the ArgE enzyme preparation.

Exp_Workflow Sample Enantiomeric Mixture (L/D-NAO) HPLC Chiral HPLC Separation Sample->HPLC FracL L-Enantiomer Fraction HPLC->FracL Peak 1 FracD D-Enantiomer Fraction HPLC->FracD Peak 2 AssayL ArgE Deacetylation Assay (214 nm UV / Ninhydrin) FracL->AssayL Substrate validation AssayD Inhibition Assay (IC50 Determination) FracD->AssayD Inhibitor screening

Fig 2: Workflow for chiral separation and enzymatic evaluation of NAO enantiomers.

Protocol 1: Chiral HPLC Separation of NAO Enantiomers

Causality of Method: Standard reverse-phase HPLC cannot resolve enantiomers due to identical polarities. A chiral stationary phase (e.g., Daicel Chiralpak) provides a differential transient diastereomeric interaction, allowing the baseline resolution of L- and D-NAO.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 80% Hexane / 20% Isopropanol with 0.1% Trifluoroacetic acid (TFA) to maintain the protonation state of the terminal amine.

  • Column Equilibration: Flush a Chiralpak IA column at 1.0 mL/min until the baseline stabilizes at 214 nm.

  • Injection & Fractionation: Inject 20 μL of the racemic N-α-acetylornithine mixture (10 mg/mL). Collect the distinct peaks (Peak 1 and Peak 2).

  • Validation: Perform polarimetry on the concentrated fractions to confirm the dextrorotatory/levorotatory identities of the L- and D-enantiomers.

Protocol 2: Self-Validating ArgE Deacetylation Assay

Causality of Method: ArgE is highly sensitive to adventitious environmental metals which can displace the native zinc, skewing kinetic data. Treating buffers with Chelex-100 ensures a controlled metallo-environment. Monitoring at 214 nm directly measures the cleavage of the amide bond (Δε214 = 103 M⁻¹ cm⁻¹) ()[6]. For inhibitor screening where compounds absorb heavily in the UV range, a ninhydrin-based assay is used to detect the liberated primary amine of L-ornithine ()[8].

Step-by-Step Procedure (UV Method):

  • Buffer Preparation: Treat 50 mM K₂HPO₄ (pH 7.5) with Chelex-100 resin to strip trace metals. Supplement with 1 mM CoCl₂ or ZnSO₄ to reconstitute the dinuclear active site[6].

  • Substrate Loading: Prepare a 2 mM solution of the isolated L-NAO (Positive Control) and a separate 2 mM solution of D-NAO (Negative Control) in the treated buffer.

  • Enzyme Addition: Aliquot 1 mL of the substrate solutions into quartz cuvettes. Initiate the reaction by adding purified E. coli ArgE (typically yielding a specific activity of ~2000 U/mg)[6].

  • Kinetic Monitoring: Monitor the decrease in absorbance at 214 nm at 25°C for 60 seconds.

  • Data Interpretation: The L-NAO cuvette will show a linear decrease in absorbance corresponding to acetate and L-ornithine formation. The D-NAO cuvette must show a flat baseline, validating the strict stereospecificity of the enzyme preparation.

References

  • argE-Encoded N-Acetyl-L-Ornithine Deacetylase from Escherichia coli Contains a Dinuclear Metalloactive Site. Journal of the American Chemical Society (JACS), 2005.[Link]

  • Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers in Chemistry, 2024.[Link]

  • The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the BceAB transporter family. Frontiers in Microbiology, 2024.[Link](Note: URL reflects the standard Frontiers open-access structure for the referenced bacitracin study).

  • PubChem Compound Summary for CID 91746269, N-alpha-Acetyl-L-ornithine. National Center for Biotechnology Information.[Link]

Sources

metabolic stability of N2-acetyl-D-ornithine in mammalian cells

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Metabolic Stability of N2-acetyl-D-ornithine in Mammalian Cells

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Development

In the landscape of modern drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical assessment. Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable might accumulate to toxic levels. Therefore, early in vitro assessment of metabolic stability is a critical decision-making point, enabling the selection and optimization of drug candidates with favorable pharmacokinetic properties.[3]

This guide focuses on a molecule of specific interest: N2-acetyl-D-ornithine. The "D-configuration" of the ornithine backbone places this molecule in a unique metabolic context. While L-amino acids are the primary building blocks of proteins, the presence and metabolism of D-amino acids in mammals are increasingly recognized for their physiological and pathological significance.[4][5] N2-acetylation further complicates its metabolic profile, potentially altering its interaction with enzymes and transporters. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the . We will delve into the mechanistic rationale behind experimental design, provide detailed protocols, and outline robust analytical methodologies.

Section 1: Hypothesized Metabolic Pathways of N2-acetyl-D-ornithine

To design a robust study, we must first establish a scientifically grounded hypothesis regarding the potential metabolic pathways of N2-acetyl-D-ornithine. This requires an understanding of how mammalian systems handle D-amino acids and N-acetylated compounds.

The Fate of D-Amino Acids in Mammals

For a long time, D-amino acids were considered foreign to mammalian biology. However, it is now established that they are present and play roles in processes like neurotransmission.[4][5] Mammals possess specific enzymes to metabolize D-amino acids, primarily to maintain homochirality and prevent their accumulation. The key enzyme in this process is the FAD-dependent D-amino acid oxidase (DAO) .[6][7] DAO catalyzes the oxidative deamination of neutral and basic D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[6] The resulting α-keto acid can then enter central carbon metabolism. DAO has broad substrate specificity, but it does not act on all D-amino acids with equal efficiency.[7][8]

The Role of Deacetylation

Acetylation is a common biochemical modification that can alter a molecule's function, stability, and localization.[9][10] The reverse reaction, deacetylation, is catalyzed by a class of enzymes known as deacetylases or amidohydrolases. In the context of N-acetylated amino acids, enzymes such as aminoacylase-1 are known to hydrolyze the acetyl group, releasing the free amino acid and acetate.[11][12] This is a crucial step, as the N-acetylation often "masks" the primary amine group, potentially preventing it from being recognized by other enzymes like DAO.

Proposed Pathway for N2-acetyl-D-ornithine Metabolism

Based on these principles, the most probable metabolic pathway for N2-acetyl-D-ornithine in mammalian cells involves a two-step process:

  • Deacetylation: The initial and likely rate-limiting step is the hydrolysis of the N-acetyl group from N2-acetyl-D-ornithine by a deacetylase (e.g., an aminoacylase) to yield D-ornithine and acetate.

  • Oxidative Deamination: The newly formed D-ornithine, now possessing a free α-amino group, becomes a potential substrate for D-amino acid oxidase (DAO). DAO would then convert D-ornithine to its corresponding α-keto acid, 2-keto-5-aminopentanoic acid .

This proposed pathway provides a clear set of analytes to monitor in an experimental setting: the parent compound (N2-acetyl-D-ornithine) and its primary and secondary metabolites (D-ornithine and 2-keto-5-aminopentanoic acid).

Metabolic Pathway of N2-acetyl-D-ornithine cluster_0 Step 1: Deacetylation cluster_1 Step 2: Oxidative Deamination N2_acetyl_D_ornithine N2-acetyl-D-ornithine D_ornithine D-ornithine N2_acetyl_D_ornithine->D_ornithine Deacetylase / Amidohydrolase Acetate Acetate N2_acetyl_D_ornithine->Acetate keto_acid 2-keto-5-aminopentanoic acid D_ornithine->keto_acid D-amino acid oxidase (DAO) Ammonia_H2O2 Ammonia + H2O2 D_ornithine->Ammonia_H2O2

Caption: Hypothesized metabolic pathway of N2-acetyl-D-ornithine in mammalian cells.

Section 2: Experimental Design for In Vitro Metabolic Stability Assessment

The goal of the in vitro metabolic stability assay is to measure the rate of disappearance of the parent compound over time when incubated with a metabolically active system.[3] Hepatocytes are considered the "gold standard" for such assays as they contain a full complement of both Phase I (e.g., CYPs, DAO) and Phase II (e.g., transferases) metabolic enzymes.[2]

Choice of Cellular System
  • Cryopreserved Primary Hepatocytes (Human, Rat, Mouse, etc.): These are the preferred system as they most closely mimic the in vivo liver environment. They offer the convenience of being readily available and retain enzymatic activities similar to fresh hepatocytes. The choice of species depends on the goals of the drug development program (e.g., using rat hepatocytes for a study intended to support a rat toxicology study).

  • Hepatoma Cell Lines (e.g., HepG2, HepaRG™): While more convenient to culture, cell lines like HepG2 often have lower and more variable expression of metabolic enzymes compared to primary cells. HepaRG™ cells are a notable exception, as they can be differentiated to exhibit metabolic activity closer to primary human hepatocytes.[3]

For this guide, we will focus on a protocol using cryopreserved suspension hepatocytes, which is a widely adopted industry standard.[2][13]

Key Incubation Parameters
  • Cell Density: A typical density is 0.5 to 1.0 x 10^6 viable cells/mL. This provides sufficient enzymatic activity without causing excessive non-specific binding or nutrient depletion over the course of the experiment.

  • Compound Concentration: A low concentration (e.g., 1 µM) is recommended.[13] This ensures that enzyme kinetics are in the linear range (first-order kinetics) and that the concentration is well below the Michaelis-Menten constant (Km) of the metabolizing enzymes.

  • Time Points: A series of time points (e.g., 0, 15, 30, 60, 90, 120 minutes) is used to track the disappearance of the parent compound. For compounds expected to be slowly metabolized, longer incubation times may be necessary.[1]

  • Controls:

    • Negative Control (Heat-Inactivated Hepatocytes): This is the most critical control. Incubating the compound with hepatocytes that have been boiled to denature all enzymes helps to distinguish between metabolic degradation and non-enzymatic (chemical) degradation or non-specific binding to cellular components.

    • Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone) is run alongside the test compound to verify the metabolic competence of the hepatocyte batch.

Section 3: Detailed Experimental Protocol: Hepatocyte Stability Assay

This protocol outlines the steps for performing a metabolic stability assay in a 96-well plate format using cryopreserved suspension hepatocytes.

Materials and Reagents
  • Cryopreserved hepatocytes (human or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • N2-acetyl-D-ornithine (Test Article)

  • Positive control compound (e.g., Verapamil)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching (e.g., 100 ng/mL Tolbutamide)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates (non-coated for incubation, collection plates for samples)

  • Incubator with orbital shaker (37°C, 5% CO2)

  • Centrifuge capable of holding 96-well plates

Step-by-Step Methodology
  • Preparation of Test Article Stock: Prepare a 1 mM stock solution of N2-acetyl-D-ornithine in a suitable solvent (e.g., water, DMSO). The final concentration of the organic solvent in the incubation should not exceed 0.1% to avoid cytotoxicity.

  • Hepatocyte Thawing and Preparation:

    • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to a conical tube containing pre-warmed incubation medium.

    • Centrifuge gently (e.g., 100 x g for 5-10 minutes) to pellet the cells.

    • Discard the supernatant and gently resuspend the cell pellet in fresh incubation medium.

    • Determine cell viability and cell count using a method like Trypan Blue exclusion. Viability should be >80%.

    • Dilute the cell suspension to the final working concentration (e.g., 1.0 x 10^6 viable cells/mL).

  • Preparation of Negative Control: Take an aliquot of the final cell suspension and place it in a boiling water bath for 5 minutes to create the heat-inactivated cell suspension.

  • Assay Plate Setup:

    • Prepare a working solution of the test article by diluting the stock solution into the incubation medium to a 2X final concentration (e.g., 2 µM).

    • Add 100 µL of the 2 µM test article working solution to the designated wells of the 96-well incubation plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiating the Metabolic Reaction:

    • To initiate the reaction, add 100 µL of the prepared hepatocyte suspension (1.0 x 10^6 cells/mL) to each well. The final cell density will be 0.5 x 10^6 cells/mL and the final test article concentration will be 1 µM.

    • For negative control wells, add 100 µL of the heat-inactivated hepatocyte suspension.

    • Place the plate on an orbital shaker in the 37°C incubator.

  • Sampling and Quenching:

    • At each designated time point (0, 15, 30, 60, 90, 120 min), take a sample from the incubation.

    • The "0" time point sample should be taken immediately after adding the cells.

    • To quench the reaction, add 50 µL from the incubation well to a collection plate containing 100 µL of ice-cold acetonitrile with the internal standard. The protein will precipitate.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 15-20 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Caption: Experimental workflow for the hepatocyte metabolic stability assay.

Section 4: Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its high sensitivity, selectivity, and speed.[14][15] It allows for the precise quantification of the parent compound even in a complex biological matrix like cell lysate.

Sample Preparation

The protein precipitation step described in the protocol is generally sufficient for sample cleanup. Dilution with water may be necessary if the analyte concentration is too high for the detector.

Chromatographic Separation
  • Technique: Given the polar nature of N2-acetyl-D-ornithine and its potential metabolites, Hydrophilic Interaction Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography.[16] HILIC provides better retention and separation for such polar compounds.

  • Column: A HILIC column (e.g., Agilent AdvanceBio MS Spent Media) is recommended.[16]

  • Mobile Phase: A typical HILIC gradient would involve a high percentage of an organic solvent like acetonitrile with a small amount of an aqueous buffer (e.g., ammonium formate in water) and transitioning to a higher percentage of the aqueous buffer over time.[17]

Mass Spectrometry Detection
  • Ionization: Electrospray Ionization (ESI) in positive mode is suitable for these analytes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification.[17] This involves selecting a specific precursor ion (the molecular weight of the analyte) and a specific product ion (a characteristic fragment of the analyte). This precursor -> product ion transition is highly specific and minimizes interference from other molecules in the sample.

  • MRM Transitions to Monitor:

    • N2-acetyl-D-ornithine: (To be determined by infusion of a standard)

    • D-ornithine: (To be determined by infusion of a standard)

    • Internal Standard (e.g., Tolbutamide): (Known transition)

Section 5: Data Analysis and Interpretation

The data from the LC-MS/MS analysis (peak area ratios of the analyte to the internal standard) are used to calculate the metabolic stability of the compound.

Data Presentation

The results should be summarized in a clear, tabular format.

Time (min)% Parent Remaining (Active)% Parent Remaining (Inactive Control)
0100.0100.0
1585.298.5
3071.599.1
6050.197.9
9035.698.2
12025.397.5
Calculation of Key Parameters
  • Plot the Data: Plot the natural logarithm (ln) of the "% Parent Compound Remaining" versus time for the active hepatocyte incubations.

  • Determine the Slope: The slope of the linear regression line of this plot is the elimination rate constant (-k).

  • Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • Formula: t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (Clint): This value represents the intrinsic ability of the hepatocytes to metabolize the drug, normalized to the number of cells.

    • Formula: Clint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of cells (in millions))

Example Calculation: Using the data above, if the slope (k) is determined to be 0.0115 min⁻¹, and the incubation was 200 µL with 0.1 million cells (0.5 x 10^6 cells/mL in 0.2 mL):

  • = 0.693 / 0.0115 min⁻¹ = 60.3 minutes

  • Clint = (0.0115 min⁻¹) * (200 µL / 0.1 x 10^6 cells) = 23.0 µL/min/10^6 cells

These calculated values provide a quantitative measure of the metabolic stability of N2-acetyl-D-ornithine, allowing for its comparison with other compounds and informing its progression in the drug development pipeline.

References

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (URL: [Link])

  • Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. (URL: [Link])

  • Ohide, H., Miyoshi, Y., Maruyama, R., Hamase, K., & Konno, R. (2011). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. Journal of Chromatography B, 879(29), 3162-3168. (URL: [Link])

  • Sasabe, J., Miyoshi, Y., Suzuki, M., & Hamase, K. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Microbiology, 9, 953. (URL: [Link])

  • Man, E. H., & Bada, J. L. (1987). DIETARY D-AMINO ACIDS. Annual Review of Nutrition, 7(1), 209-225. (URL: [Link])

  • Zhang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3469. (URL: [Link])

  • LC-MS/MS: A New Approach to Amino Acid Analysis. Chromsystems. (2021). (URL: [Link])

  • Zhang, R., et al. (2018). Metabolic reprogramming of the urea cycle pathway in experimental pulmonary arterial hypertension rats induced by monocrotaline. Journal of Translational Medicine, 16(1), 1-13. (URL: [Link])

  • Miyoshi, Y., et al. (2023). Mammals sustain amino acid homochirality against chiral conversion by symbiotic microbes. Proceedings of the National Academy of Sciences, 120(15), e2218880120. (URL: [Link])

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. (URL: [Link])

  • Liu, A., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis, 185, 113247. (URL: [Link])

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. (URL: [Link])

  • Adler, F. W., et al. (2012). Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite. The Plant Cell, 24(10), 4324-4338. (URL: [Link])

  • Protein acetylation. Wikipedia. (URL: [Link])

  • Kimura, R., et al. (2018). Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology. Biological and Pharmaceutical Bulletin, 41(6), 815-823. (URL: [Link])

  • Guan, K. L., & Xiong, Y. (2011). Regulation of intermediary metabolism by protein acetylation. Trends in biochemical sciences, 36(2), 108-116. (URL: [Link])

  • Chapman, K. D. (2020). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 11, 610811. (URL: [Link])

  • Biosynthesis of N d -Acetylornithine from Other Amino Acids. ResearchGate. (URL: [Link])

  • N-Acetyl-L-ornithine. PubChem. (URL: [Link])

  • Fustier, P., et al. (2017). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. International Journal of Molecular Sciences, 18(3), 589. (URL: [Link])

  • Levillain, O., et al. (2000). Ornithine metabolism in male and female rat kidney: mitochondrial expression of ornithine aminotransferase and arginase II. American Journal of Physiology-Renal Physiology, 278(6), F1027-F1040. (URL: [Link])

  • Phase II Reactions: Acetylation Reactions. (2025). JoVE. (URL: [Link])

  • Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. MetwareBio. (URL: [Link])

  • N2-Acetylornithine. Exposome-Explorer. (URL: [Link])

Sources

thermodynamic stability of N2-acetyl-D-ornithine enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of the N²-acetyl-D-ornithine Enantiomer

Abstract

The stereochemical identity of a pharmaceutical compound is a critical determinant of its efficacy and safety. While the L-enantiomer of N²-acetylornithine is a known intermediate in metabolic pathways, the N²-acetyl-D-ornithine enantiomer remains less characterized. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of N²-acetyl-D-ornithine. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of theoretical principles, detailed experimental protocols, and computational methodologies. We delve into the foundational concepts of kinetic versus thermodynamic stability, outline self-validating experimental workflows using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Chiral High-Performance Liquid Chromatography (HPLC), and present a parallel computational approach for predictive analysis. The objective is to equip researchers with the necessary tools and rationale to thoroughly characterize the stability profile of this and other chiral molecules, ensuring the development of safe, stable, and effective pharmaceutical products.

Introduction: The Imperative of Enantiomeric Purity and Stability

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is as crucial as its chemical composition. The subtle difference between non-superimposable mirror-image forms, or enantiomers, can lead to vastly different biological outcomes.[1] This principle has driven a significant regulatory shift towards the development of single-enantiomer drugs to optimize therapeutic effects and minimize potential toxicity.[2][3]

Chirality in Pharmaceuticals: From Efficacy to Safety

Most biological systems, including enzymes and receptors, are inherently chiral, creating a stereospecific environment where enantiomers can interact differently.[4] One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[1] The tragic case of thalidomide, where one enantiomer was a sedative and the other a teratogen, remains a stark reminder of the critical importance of chiral purity.[4] Consequently, ensuring the enantiomeric and thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of modern drug development, impacting its shelf-life, formulation, and in vivo behavior.[5][6]

N-acetylornithine: Biological Context

N-acetylornithine is an amino acid derivative that exists in two enantiomeric forms. The L-form, N²-acetyl-L-ornithine, is a well-documented intermediate in the biosynthesis of arginine in many microorganisms and plants.[7][8] It serves as a substrate for enzymes like N-acetyl-L-ornithine deacetylase, which hydrolyzes it to produce L-ornithine.[8] Its presence in human metabolism, albeit at low concentrations, has also been noted.[9]

The D-Enantiomer: A Focus on Physicochemical Characterization

While the biological role of N²-acetyl-D-ornithine is not as established as its L-counterpart, the study of D-amino acids in biological systems is a growing field.[10] Regardless of its biological activity, the D-enantiomer is considered a critical process-related impurity in the synthesis of N²-acetyl-L-ornithine. From a drug development perspective, a thorough understanding of the thermodynamic stability of N²-acetyl-D-ornithine is essential. This knowledge is crucial for developing robust analytical methods to detect and quantify it, for designing purification processes, and for assessing the long-term stability of the desired L-enantiomer, as any potential for racemization (conversion of one enantiomer into an equal mixture of both) must be rigorously evaluated.[6]

Theoretical Framework: Thermodynamic vs. Kinetic Stability

The stability of an enantiomer is governed by two distinct but related concepts: thermodynamic stability and kinetic stability.[11]

Foundational Principles of Thermodynamic Stability

Thermodynamic stability relates to the relative Gibbs free energy (ΔG) of a compound. In an achiral environment, a pair of enantiomers are perfect mirror images and thus have identical physical and chemical properties, including identical Gibbs free energy, enthalpy of formation (ΔH), and entropy (ΔS).[12] Therefore, from a purely thermodynamic standpoint, neither the D- nor the L-enantiomer is more stable than the other; they exist at the same energy level. The thermodynamic product in a reaction is the one with the lowest overall Gibbs free energy.[11]

Kinetic Stability and the Racemization Barrier

Kinetic stability refers to the rate at which a compound undergoes a chemical transformation.[13] For an enantiomer, the most critical transformation is racemization—the process of converting to its mirror image, which leads to a 1:1 mixture. This process is not spontaneous; it requires surmounting an energy barrier known as the activation energy (Ea). A high activation energy means the interconversion is slow, and the enantiomer is considered kinetically stable or "configurationally stable."[5] The kinetic product of a reaction is the one that is formed fastest because it has the lowest activation energy for its formation.[11]

In the context of N²-acetyl-D-ornithine, its thermodynamic stability is identical to its L-counterpart. The practical question for drug development is its kinetic stability—how resistant it is to racemization under various conditions (e.g., heat, pH, solvent).

Caption: Energy profile for the interconversion of enantiomers, illustrating the identical ground-state energy levels and the activation energy barrier (Ea) for racemization.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability and kinetic profile of N²-acetyl-D-ornithine. The following protocols are designed as self-validating systems, where data from each technique corroborates the others.

Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary technique for determining thermal transitions such as melting point (Tm) and decomposition temperature (Td), which are direct indicators of thermal stability. A sharp, high-temperature melting point typically signifies high purity and a stable crystalline lattice.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity (>99%) N²-acetyl-D-ornithine into a hermetically sealed aluminum pan. An identical empty pan is used as a reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its expected decomposition (e.g., 300°C) at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate 50 mL/min).

  • Data Analysis: Record the heat flow versus temperature. The melting point is identified as the peak of the endothermic event, and the onset of decomposition is identified by a sharp, irreversible exothermic or endothermic event.

Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature or time. It provides quantitative information about thermal decomposition and is complementary to DSC. TGA can determine the temperature at which the molecule begins to degrade and lose mass, confirming the decomposition profile.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of N²-acetyl-D-ornithine into a ceramic or platinum TGA pan.

  • Thermal Program: Heat the sample from ambient temperature to an elevated temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Protocol: Isothermal Stress & Chiral HPLC for Racemization Monitoring

Causality: This protocol directly assesses the kinetic stability of the enantiomer by subjecting it to thermal stress and monitoring for the appearance of its counter-enantiomer over time. Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution and sensitivity.[2][14]

Methodology:

  • Method Development (Chiral HPLC):

    • Select a suitable chiral stationary phase (CSP), such as a teicoplanin-based column (e.g., CHIROBIOTIC T), which is effective for separating chiral amino acids and their derivatives.[15]

    • Optimize the mobile phase (e.g., a mixture of acetonitrile and aqueous buffer) and flow rate to achieve baseline separation of N²-acetyl-D-ornithine and N²-acetyl-L-ornithine.

    • Validate the method for linearity, accuracy, and precision according to ICH guidelines.

  • Sample Preparation for Stress Study: Prepare solutions of N²-acetyl-D-ornithine at a known concentration in a relevant solvent or formulation buffer.

  • Isothermal Stressing: Incubate the solutions at several elevated temperatures (e.g., 40°C, 60°C, and 80°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each temperature condition.

  • Chiral HPLC Analysis: Inject the aliquots into the validated chiral HPLC system. Quantify the peak areas corresponding to the D- and L-enantiomers.

  • Data Analysis: Calculate the enantiomeric excess (ee) at each time point. A decrease in ee over time indicates that racemization is occurring. The rate of racemization can be calculated to determine the kinetic stability under each condition.

Computational_Workflow Start Build 3D Molecular Model of N²-acetyl-D-ornithine ConfSearch Perform Conformational Search Start->ConfSearch Optimization Geometry Optimization of Lowest Energy Conformer (DFT) ConfSearch->Optimization TS_Search Transition State (TS) Search for Racemization Optimization->TS_Search FreqCalc Frequency Calculations TS_Search->FreqCalc Verify Verify Ground State (0 imag freq) & TS (1 imag freq) FreqCalc->Verify Verify->TS_Search Not Verified EnergyCalc Calculate Corrected Energies Verify->EnergyCalc Verified Result Predicted Activation Energy (Ea) for Racemization EnergyCalc->Result

Caption: Computational workflow for predicting the kinetic stability of an enantiomer.

Data Synthesis and Interpretation

The ultimate goal is to synthesize the experimental and computational data into a cohesive stability profile for N²-acetyl-D-ornithine.

Comparative Analysis of D- and L-Enantiomers

As enantiomers, the D- and L- forms are expected to have identical thermodynamic properties in an achiral environment. Any experimental differences in properties like melting point would likely be due to impurities rather than inherent differences in stability.

Table 1: Expected and Measured Physicochemical Properties of N²-acetyl-ornithine Enantiomers

PropertyN²-acetyl-D-ornithine (Expected/Measured)N²-acetyl-L-ornithine (Reference)Rationale / Method
Molecular Formula C₇H₁₄N₂O₃ [16]C₇H₁₄N₂O₃ [16]Identical composition
Molecular Weight 174.20 g/mol [16]174.20 g/mol [16]Identical composition
Melting Point (Tm) Expected to be identical to L-form~198-200 °C (decomposes) [8]DSC
Decomposition (Td) Expected to be identical to L-formTo be determinedTGA / DSC
Optical Rotation Equal in magnitude, opposite in sign to L-form[α]D²⁰ = +20.5° (c=1 in H₂O) Polarimetry
Kinetic Stability (Ea) Expected to be identical to L-formTo be determinedChiral HPLC / Computational
Implications for Drug Development

A comprehensive stability profile for N²-acetyl-D-ornithine is critical for several aspects of pharmaceutical development:

  • Specification Setting: The data allows for the establishment of acceptable limits for the D-enantiomer as an impurity in N²-acetyl-L-ornithine API.

  • Formulation Development: Understanding the molecule's stability in different solvents, pH values, and temperatures informs the selection of excipients and formulation strategies to prevent degradation or racemization.

  • Storage and Shelf-Life: The kinetic stability data from accelerated stress studies are used to predict the long-term stability of the drug product and establish appropriate storage conditions (e.g., temperature, humidity) and shelf-life. [6]* Process Chemistry: Knowledge of stability helps chemists design synthesis and purification steps that minimize the formation of the unwanted enantiomer and prevent racemization.

Conclusion and Future Directions

The thermodynamic stability of N²-acetyl-D-ornithine is, by definition, identical to that of its biologically relevant L-enantiomer. However, the kinetic stability—the resistance to racemization—is the property of paramount importance for pharmaceutical applications. This guide has provided a robust, integrated framework of experimental and computational protocols to thoroughly characterize this stability. By systematically applying these methodologies, researchers can generate the critical data needed to ensure the quality, safety, and efficacy of chiral drug candidates.

Future work should focus on executing these protocols to generate empirical data for both N²-acetyl-D-ornithine and its L-counterpart under a wide range of pharmaceutically relevant conditions. Investigating the impact of different excipients, pH modifiers, and manufacturing stressors on the racemization kinetics would provide invaluable data for formulation scientists and process chemists, ultimately contributing to the development of more stable and reliable medicines.

References

  • Benchmarking computational methods for crystal structure prediction using experimental enantiomer excess and precipitation d
  • Adio, F. A., et al. (2011). Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite . The Plant Cell. [Link]

  • Abramov, Y. A., et al. (2017). Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation . ACS Publications. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development . Pharma Group. [Link]

  • Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage . Pharmaffiliates. [Link]

  • Zhu, H. (2023). Computational methods and points for attention in absolute configuration determination . Frontiers in Chemistry. [Link]

  • University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development . UNIGE. [Link]

  • Longdom Publishing. (2023). Study and Synthesis of Enantiomers and its Unique Properties . Journal of Fundamentals of Renewable Energy and Applications. [Link]

  • National Center for Biotechnology Information. N-Acetyl-L-ornithine . PubChem Compound Database. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control . Wikipedia. [Link]

  • Boldyreva, E. V., et al. (2023). High-Pressure Crystallization and Thermodynamic Stability Study on the Resolution of High-Density Enantiomers from Low-Density Racemates . Organic Letters. [Link]

  • van der Wielen, L. A., et al. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids . Annals of the New York Academy of Sciences. [Link]

  • Lu, H., et al. (2017). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook . ACS Medicinal Chemistry Letters. [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis . Puresynth. [Link]

  • McConathy, J. & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development . The Journal of Clinical Psychiatry. [Link]

  • Parbhu, S., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine . MDPI. [Link]

  • Klimkowski, V. J., et al. (2022). Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values . ACS Central Science. [Link]

  • Davis, B. (2011). Thermodynamics and kinetics driving quality in drug discovery . Drug Discovery World. [Link]

  • Holz, R. C., et al. (2024). Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification . Frontiers in Molecular Biosciences. [Link]

  • International Journal of Medical Science and Dental Health. (2025). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article . IJMSDH. [Link]

  • StudySmarter. Kinetic Stability: Thermodynamic vs. Kinetic . StudySmarter. [Link]

  • Boldyreva, E. V., et al. (2023). High-Pressure Crystallization and Thermodynamic Stability Study on the Resolution of High-Density Enantiomers from Low-Density Racemates . ACS Publications. [Link]

  • Ramachandran, S., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS . Journal of Mass Spectrometry. [Link]

  • Adio, F. A., et al. (2011). Biosynthesis of N d -Acetylornithine from Other Amino Acids . ResearchGate. [Link]

  • Onuchina, A. A., et al. (2021). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry . MDPI. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry . Chiralpedia. [Link]

  • Tábi, T., et al. (2006). Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers . Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chemistry Stack Exchange. (2021). Thermodynamic properties of enantiomers . Chemistry Stack Exchange. [Link]

  • Gholizadeh, M., et al. (2013). Differential effects of ornithine enantiomers on the activity of anti-oxidant enzymes, polyamines content, and growth of tobacco cells under osmotic stresses . Chirality. [Link]

  • Bergman, J. (2025). Enantiomeric amplification of L-amino acids: part 4—based on subliming valine . Journal of Creation. [Link]

Sources

D-Enantiomer Specific Metabolic Pathways for Ornithine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Design & Pharmacokinetics

Executive Summary

The incorporation of D-amino acids into therapeutic peptides is a foundational strategy in modern drug design to evade proteolytic degradation and extend plasma half-life. However, the metabolic fate of these D-enantiomers is often overlooked, leading to unforeseen pharmacokinetic (PK) bottlenecks or toxicity.

This guide focuses on D-Ornithine , a non-proteinogenic amino acid critical to the efficacy of antibiotics like Bacitracin A. Unlike its L-isomer, which feeds into the urea cycle, D-Ornithine undergoes distinct metabolic processing: oxidative deamination in mammals (aerobic) and radical-based isomerization in specific bacteria (anaerobic). Understanding these pathways is essential for predicting the clearance and safety profiles of D-Ornithine-containing peptidomimetics.

The Biosynthetic Nexus: Bacterial Racemization

Before catabolism occurs, D-ornithine is often generated in situ within bacterial systems for antibiotic biosynthesis.

1.1 Ornithine Racemase (EC 5.1.1.12)

Found in Clostridium sticklandii, this enzyme catalyzes the interconversion of L- and D-ornithine. It is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, unique in its high specificity for ornithine.

  • Mechanism: Deprotonation of the

    
    -proton by a catalytic base (likely a cysteine or lysine residue), forming a carbanionic intermediate stabilized by the PLP ring, followed by reprotonation on the opposite face.
    
  • Kinetic Parameters:

    • 
       (L-Ornithine): ~0.77 mM
      
    • 
      : ~980 
      
      
      
1.2 Protocol: Coupled Enzyme Assay for Racemase Activity

To quantify D-ornithine production, a direct chiral assay is often slow. The following coupled spectrophotometric assay is the industry standard for high-throughput screening.

Principle: L-Orn


 D-Orn 

2,4-Diaminopentanoate

2-Amino-4-ketopentanoate + NADPH

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.5

  • Substrate: 10 mM L-Ornithine

  • Cofactors: 25 µM Adenosylcobalamin (AdoCbl), 40 µM PLP, 1 mM NADP+

  • Coupling Enzymes: Purified D-Ornithine 4,5-aminomutase (OAM) and 2,4-Diaminopentanoate dehydrogenase (DAPA DH).

Step-by-Step Methodology:

  • Blank Preparation: Mix buffer, cofactors, and coupling enzymes in a quartz cuvette. Equilibrate at 25°C.

  • Baseline Measurement: Monitor absorbance at 340 nm for 2 minutes to ensure no background NADPH production.

  • Initiation: Add purified Ornithine Racemase sample.

  • Data Acquisition: Record the increase in Abs

    
     (NADPH production) for 5–10 minutes.
    
  • Calculation: Use the extinction coefficient of NADPH (

    
    ) to calculate specific activity.
    
Catabolic Fate I: The Mammalian Oxidative Pathway

In humans and mammals, D-ornithine is not recycled into proteins or the urea cycle. It is treated as a xenobiotic and cleared primarily via the peroxisomal system.

2.1 D-Amino Acid Oxidase (DAAO) (EC 1.4.3.3)

DAAO is a flavoenzyme (FAD-dependent) located in the peroxisomes of hepatocytes and renal proximal tubule cells.

  • Reaction:

    
    
    
  • Spontaneous Cyclization: The product,

    
    -keto-
    
    
    
    -aminovalerate, is unstable and spontaneously cyclizes to form
    
    
    -pyrroline-2-carboxylate
    .
2.2 Toxicological Implications for Drug Design
  • Nephrotoxicity: High doses of D-Ornithine-containing drugs can lead to accumulation of D-Orn in the kidney. The local production of hydrogen peroxide (

    
    ) by DAAO can induce oxidative stress and cellular damage in proximal tubules.
    
  • Clearance:

    
    -pyrroline-2-carboxylate is excreted in urine. Its detection serves as a biomarker for D-Ornithine catabolism.
    

Data Summary: Mammalian vs. Bacterial Fate

FeatureMammalian Pathway (Aerobic)Bacterial Pathway (Anaerobic)
Primary Enzyme D-Amino Acid Oxidase (DAAO)D-Ornithine 4,5-Aminomutase (OAM)
Cofactor FADPLP, Adenosylcobalamin (B12)
Mechanism Oxidative DeaminationRadical 1,2-Amino Shift
Primary Product

-Keto-

-aminovalerate
(2R,4S)-2,4-Diaminopentanoate
Secondary Product

-Pyrroline-2-carboxylate
Acetate, Alanine (via Stickland)
Toxicity Risk

(Oxidative Stress)
None (Energy Metabolism)
Catabolic Fate II: The Bacterial Isomerization Pathway

In anaerobic bacteria (e.g., Clostridia), D-ornithine is fermented via a radical mechanism to generate energy (Stickland reaction).

3.1 D-Ornithine 4,5-Aminomutase (OAM) (EC 5.4.3.5)

This enzyme is of high interest for biocatalysis due to its ability to perform difficult carbon-skeleton rearrangements.

  • Mechanism:

    • Homolysis: The Co-C bond of Adenosylcobalamin breaks, generating a 5'-deoxyadenosyl radical.

    • H-Abstraction: The radical abstracts a hydrogen from C5 of D-ornithine (bound to PLP).

    • Rearrangement: The amino group migrates from C5 to C4 via an azacyclopropylcarbinyl radical intermediate.

    • Re-abstraction: The product radical re-abstracts a hydrogen to form (2R,4S)-2,4-diaminopentanoate (DAPA) .

3.2 Pathway Visualization

The following diagram illustrates the bifurcation of D-ornithine metabolism between mammalian and bacterial systems.

D_Ornithine_Metabolism cluster_bacteria Bacterial (Anaerobic) cluster_mammal Mammalian (Aerobic) L_Orn L-Ornithine D_Orn D-Ornithine L_Orn->D_Orn Ornithine Racemase (PLP) OAM Enz: D-Ornithine 4,5-aminomutase D_Orn->OAM DAAO Enz: D-Amino Acid Oxidase (DAAO) D_Orn->DAAO DAPA (2R,4S)-2,4- Diaminopentanoate OAM->DAPA PLP + B12 Radical Shift Stickland Stickland Fermentation DAPA->Stickland KetoAcid alpha-Keto-delta- aminovalerate DAAO->KetoAcid Oxidative Deamination H2O2 H2O2 (Toxicity) DAAO->H2O2 Pyrroline delta-1-Pyrroline- 2-carboxylate KetoAcid->Pyrroline Spontaneous Cyclization

Caption: Divergent metabolic fates of D-Ornithine in mammalian (oxidative) vs. bacterial (radical isomerization) systems.

Analytical Protocol: Chiral Separation

For drug development, verifying the enantiomeric purity of D-Ornithine derivatives is critical.

4.1 HPLC Method for D/L-Ornithine

Standard C18 columns cannot separate enantiomers. A ligand-exchange or crown-ether based method is required.

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 50 mM Ammonium Acetate / Methanol (50:50 v/v)

    • Ratio: 80% A / 20% B (Isocratic)

  • Detection: UV at 210 nm (or MS detection for higher sensitivity).

  • Flow Rate: 0.5 mL/min at 25°C.

  • Elution Order: typically L-Ornithine elutes before D-Ornithine on ZWIX(+) phases, but this must be empirically validated with standards.

References
  • Somack, R., & Costilow, R. N. (1973). Purification and properties of a pyridoxal phosphate and coenzyme B12 dependent D-ornithine 5,4-aminomutase. Biochemistry.

  • Chen, H. P., et al. (2000). Purification and properties of ornithine racemase from Clostridium sticklandii. Journal of Bacteriology.

  • Pollegioni, L., et al. (2007). D-Amino acid oxidase: structure, function, and biotechnological applications.[1][2] Cellular and Molecular Life Sciences.

  • Ming, L. J., & Epperson, J. D. (2002). Metal binding and structure-activity relationship of the metalloantibiotic peptide bacitracin. Journal of Inorganic Biochemistry.

  • Wolthers, K. R., et al. (2008). Structure of the alpha subunit of ornithine 4,5-aminomutase from Clostridium sticklandii. Journal of Biological Chemistry.

Sources

Methodological & Application

synthesis of N2-acetyl-D-ornithine from D-ornithine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of N²-acetyl-D-ornithine from D-ornithine Hydrochloride Audience: Researchers, scientists, and drug development professionals.

Abstract

N²-acetyl-D-ornithine is a valuable chiral building block and a metabolite of interest in various biochemical pathways. Its synthesis requires the selective acetylation of the α-amino (N²) group of D-ornithine, while leaving the δ-amino (N⁵) group unmodified. This document provides a comprehensive, field-tested protocol for the synthesis of N²-acetyl-D-ornithine from its common salt, D-ornithine hydrochloride. We detail a robust method employing controlled pH and stoichiometry with acetic anhydride. This guide explains the underlying chemical principles, provides a step-by-step methodology from reaction setup to purification and characterization, and includes troubleshooting advice to ensure a high-yield, high-purity synthesis.

Introduction and Scientific Principle

Ornithine is a non-proteinogenic amino acid featuring two primary amino groups: the α-amino (N²) group adjacent to the carboxyl function and the δ-amino (N⁵) group at the terminus of the side chain. The selective acylation of the N²-position is a common challenge in peptide and medicinal chemistry. N²-acetyl-D-ornithine itself is an important intermediate; for instance, its L-enantiomer is a key component in the arginine biosynthesis cycle in many organisms[1][2]. The D-enantiomer has been explored in the context of creating inhibitors for bacterial enzymes like Nα-acetyl-L-ornithine deacetylase (ArgE), making it a target for novel antibiotic development[3][4].

The successful synthesis hinges on exploiting the differential basicity of the two amino groups. The pKa of the α-amino group is approximately 8.7, while the pKa of the more basic δ-amino group is around 10.8. By maintaining the reaction pH in a carefully controlled range (typically around 8-10), the δ-amino group remains predominantly in its protonated, non-nucleophilic ammonium form (R-NH₃⁺), while a significant fraction of the α-amino group exists in its free, nucleophilic state (R-NH₂). This differential reactivity allows for the targeted attack of the α-amino group on an acylating agent.

The mechanism involves the nucleophilic attack of the deprotonated α-amino group on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group and yielding the N²-acetylated product[5].

Materials, Reagents, and Apparatus

Reagents and Chemicals
ReagentGradeSupplierCAS NumberNotes
D-ornithine hydrochloride≥98%Sigma-Aldrich16682-12-5Store desiccated.
Acetic AnhydrideReagent Grade, ≥99%Fisher Scientific108-24-7Corrosive and lachrymator. Handle in a fume hood.
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR144-55-8Used to control pH.
Hydrochloric Acid (HCl)1 M and 6 M solutionsJ.T. Baker7647-01-0For pH adjustment and work-up.
Dowex® 50WX8 Cation Exchange Resin200-400 mesh, H⁺ formDow Chemical11113-61-4For purification.
Ammonium Hydroxide (NH₄OH)2.0 M solutionEMD Millipore1336-21-6For elution from ion-exchange column.
Ethyl AcetateACS GradeFisher Scientific141-78-6For extraction.
Deionized WaterType 1Millipore7732-18-5
TLC PlatesSilica Gel 60 F₂₅₄Merck-For reaction monitoring.
Ninhydrin Stain0.2% in EthanolSigma-Aldrich485-47-2For visualizing amino groups on TLC plates.
Apparatus
  • Magnetic stirrer with stir bar

  • pH meter, calibrated

  • Round-bottom flasks (100 mL, 250 mL)

  • Ice-water bath

  • Addition funnel

  • Chromatography column (2.5 cm x 30 cm)

  • Rotary evaporator

  • Lyophilizer (optional)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • TLC development chamber

  • UV lamp for TLC visualization

Experimental Workflow and Protocols

The overall workflow involves the dissolution and neutralization of the starting material, controlled acetylation, reaction monitoring, and finally, purification of the target compound via ion-exchange chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation dissolve 1. Dissolve D-Ornithine Hydrochloride in H₂O neutralize 2. Cool and Neutralize with NaHCO₃ dissolve->neutralize acetylate 3. Add Acetic Anhydride Dropwise at 0°C neutralize->acetylate monitor 4. Monitor Reaction by TLC acetylate->monitor quench 5. Quench & Acidify monitor->quench load 6. Load onto Dowex Cation Exchange Column quench->load wash 7. Wash Column load->wash elute 8. Elute Product with NH₄OH wash->elute isolate 9. Isolate Product (Evaporation/Lyophilization) elute->isolate characterize 10. Characterize Product (NMR, MS, MP) isolate->characterize

Caption: Workflow for the synthesis of N²-acetyl-D-ornithine.

Step-by-Step Protocol

1. Preparation of D-ornithine Solution: a. In a 250 mL round-bottom flask, dissolve D-ornithine hydrochloride (5.00 g, 29.65 mmol) in 50 mL of deionized water. b. Place the flask in an ice-water bath and begin stirring with a magnetic stir bar. Allow the solution to cool to 0-5 °C.

2. pH Adjustment and Neutralization: a. While monitoring with a calibrated pH meter, slowly add solid sodium bicarbonate (approx. 5.0 g, 59.5 mmol, ~2.0 equivalents) in small portions. b. Causality: Adding NaHCO₃ neutralizes the hydrochloride salt and the carboxylic acid proton, deprotonating the α-amino group to make it nucleophilic. Using a bicarbonate buffer helps maintain the pH around 8.3, which is crucial for selectivity[6]. Vigorous CO₂ evolution will occur; add the base slowly to prevent excessive foaming. c. Continue adding NaHCO₃ until the pH stabilizes between 8.0 and 8.5.

3. Acetylation Reaction: a. In a separate beaker, prepare a solution of acetic anhydride (3.15 mL, 3.41 g, 33.4 mmol, 1.12 equivalents) in 10 mL of ethyl acetate. b. Transfer this solution to an addition funnel and add it dropwise to the stirred, cold ornithine solution over a period of 30-45 minutes. c. Causality: Slow, dropwise addition at 0 °C is critical. It prevents a rapid temperature increase from the exothermic reaction and minimizes the risk of di-acetylation by maintaining a low instantaneous concentration of the acetylating agent[7][8]. d. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours, then let it warm to room temperature and stir for another 2-3 hours.

4. Reaction Monitoring (TLC): a. Monitor the reaction's progress by TLC. Spot the starting material (a small sample of the neutralized solution before adding acetic anhydride) and the reaction mixture on a silica gel plate. b. Develop the plate using a solvent system of n-Butanol : Acetic Acid : Water (4:1:1) . c. Visualize the spots using a ninhydrin stain and gentle heating. The starting D-ornithine will produce a strong purple spot. The desired N²-acetyl-D-ornithine product, which has a free primary amine, will also be ninhydrin-positive but will have a higher Rf value. The disappearance of the starting material spot indicates reaction completion.

5. Work-up and Purification: a. Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 6 M HCl. This quenches any remaining acetic anhydride and prepares the sample for ion-exchange chromatography. b. Prepare a Dowex® 50WX8 column (H⁺ form) by washing it thoroughly with deionized water. c. Load the acidified reaction mixture onto the column. Both unreacted ornithine and the N²-acetylated product will bind to the resin. d. Wash the column with 5 column volumes of deionized water to remove salts (NaCl, sodium acetate) and acetic acid. e. Elute the product, N²-acetyl-D-ornithine, from the column using a 2.0 M aqueous ammonium hydroxide solution. Collect fractions and monitor by TLC. f. Causality: The ammonium hydroxide provides a basic environment and an excess of cations (NH₄⁺) to displace the protonated product from the sulfonic acid groups of the resin. g. Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator. For highest purity, the resulting solid can be co-evaporated with water several times to remove residual ammonium acetate and then lyophilized.

Expected Yield: 75-85%. The final product should be a white to off-white solid.

Characterization

The identity and purity of the synthesized N²-acetyl-D-ornithine should be confirmed using standard analytical techniques.

  • ¹H NMR (500 MHz, D₂O): Expect signals corresponding to the acetyl methyl group (~2.0 ppm, singlet, 3H), the α-proton (~4.1 ppm, triplet, 1H), and the side-chain methylene protons (~1.6-1.9 ppm, multiplet, 4H) and the δ-methylene protons adjacent to the free amine (~3.0 ppm, triplet, 2H).

  • ¹³C NMR (126 MHz, D₂O): Expect signals for the carboxyl carbon (~175 ppm), amide carbonyl (~174 ppm), α-carbon (~57 ppm), acetyl methyl carbon (~22 ppm), and the three side-chain carbons.

  • Mass Spectrometry (ESI+): Calculated for C₇H₁₄N₂O₃ [M+H]⁺: 175.10. Found: 175.10.

  • Melting Point: Compare with literature values if available.

Quantitative Data Summary

ParameterValueUnitMoles (mmol)Equivalents
D-ornithine hydrochloride5.00g29.651.0
Molecular Weight (D-Orn·HCl)168.62 g/mol --
Sodium Bicarbonate~5.0g~59.5~2.0
Acetic Anhydride3.15mL33.41.12
Molecular Weight (Ac₂O)102.09 g/mol --
Reaction Temperature0 to RT°C--
Reaction Time4 - 5hours--
Expected Product MW174.20 g/mol --
Theoretical Yield5.16g29.651.0

Troubleshooting

IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction.Ensure pH is correctly adjusted to 8.0-8.5 before adding acetic anhydride. Extend reaction time at room temperature.
Loss during purification.Ensure column is not overloaded. Collect smaller fractions during elution and check all with TLC to avoid premature pooling or discarding of product.
Di-acetylation Product Observed pH too high, or local concentration of acetic anhydride too high.Maintain pH below 8.5. Ensure very slow, dropwise addition of acetic anhydride into a vigorously stirred, cold solution.
Product Contaminated with Salt Insufficient washing of the ion-exchange column.Increase the volume of the deionized water wash step (to 7-10 column volumes) before eluting with ammonium hydroxide.
Ninhydrin Spot is Weak/Absent Incorrect TLC visualization.Ensure ninhydrin solution is fresh. Heat the TLC plate gently (do not char) after spraying to develop the color.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acetic anhydride is corrosive, a lachrymator, and reacts violently with water. Handle it exclusively within a certified chemical fume hood.

  • Hydrochloric acid and ammonium hydroxide are corrosive. Avoid inhalation of vapors and skin contact.

  • The neutralization step produces CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

References

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from CDN Inc. [Link]

  • Adler, A. J., et al. (2012). Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite. The Plant Cell, 24(10), 4325–4339. [Link]

  • PubChem. (n.d.). DL-ornithine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). D-Ornithine, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-ornithine. National Center for Biotechnology Information. Retrieved from [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from AK Lectures. [Link]

  • Margolis, B. J., et al. (2024). Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers in Molecular Biosciences, 11, 1386926. [Link]

  • Hlaváček, J., et al. (2010). Inhibitors of N(alpha)-acetyl-L-ornithine deacetylase: synthesis, characterization and analysis of their inhibitory potency. Amino Acids, 38(4), 1155–1164. [Link]

  • Satomi, Y., et al. (2007). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 55(2), 93-97. [Link]

  • PubChem. (n.d.). Ornithine Hydrochloride, (D)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-L-ornithine. National Center for Biotechnology Information. Retrieved from [Link]

  • Das, B., et al. (2007). A simple and efficient protocol for the chemoselective N-acylation of amines in an aqueous medium. Tetrahedron Letters, 48(33), 5899-5901. [Link]

  • Gordon, A. H., et al. (1941). CCXXXVII. EXPERIMENTS ON AMINO-ACIDS. Biochemical Journal, 35(8-9), 890–907. [Link]

  • Slocum, R. D. (2013). Ornithine: at the crossroads of multiple paths to amino acids and polyamines. In Amino Acids in Higher Plants (pp. 201-228). CABI. [Link]

Sources

Application Notes & Protocols: N2-acetyl-D-ornithine as a Chiral Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Addressing the Peptide Therapeutic Challenge

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by inherent limitations, including poor metabolic stability due to proteolytic degradation and low bioavailability.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling solution to overcome these hurdles.[3][4][5] By introducing non-natural chemical modifications, we can design peptide-like molecules with enhanced drug-like properties, such as improved stability, receptor affinity, and selectivity.[1][3]

One of the most effective strategies in peptidomimetic design is the incorporation of non-canonical amino acids.[6] This guide focuses on a particularly valuable building block: N2-acetyl-D-ornithine . The use of a D-amino acid enantiomer provides intrinsic resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[7] Furthermore, the N-terminal acetylation introduces a distinct chemical feature that can enforce specific backbone conformations and block N-terminal degradation, while the ornithine side chain offers a versatile scaffold for further chemical diversification.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale and practical application of N2-acetyl-D-ornithine in the solid-phase synthesis of advanced peptidomimetics.

The Chiral Building Block: N2-acetyl-D-ornithine

N2-acetyl-D-ornithine is a derivative of the non-proteinogenic amino acid ornithine.[][9] Its structure is strategically designed for peptidomimetic synthesis. Before its incorporation, the molecule is typically protected for use in standard Fmoc-based solid-phase peptide synthesis (SPPS). The most common form used is Fmoc-N2-acetyl-D-Orn(Boc)-OH , where:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protects the α-amine.

  • Boc (tert-butyloxycarbonyl) protects the δ-amine of the side chain.

  • The N2-acetyl group is a permanent modification that will be present in the final peptidomimetic.

Physicochemical Properties
PropertyValue / DescriptionRationale for Importance in Synthesis
Chirality D-configurationProvides steric hindrance to proteases, significantly increasing the in vivo half-life of the resulting peptide.[7]
α-Amine Modification Acetylated (N-acetyl)Removes the N-terminal positive charge, which can alter binding interactions and solubility. The acetyl group can also act as a hydrogen bond acceptor, influencing local conformation.[10]
Side Chain δ-amino-propylThe side chain amine, when deprotected, serves as a key point for diversification, such as lipidation, PEGylation, or conjugation to other molecules.[11]
Solubility Soluble in DMF, NMPCompatible with standard solvents used in solid-phase peptide synthesis.
Molecular Weight 482.5 g/mol (for Fmoc-N2-acetyl-D-Orn(Boc)-OH)Standard for protected amino acids; requires accurate measurement for coupling reactions.

Rationale for Use: The Causality Behind Experimental Design

The choice to incorporate N2-acetyl-D-ornithine is a deliberate design element aimed at conferring specific, advantageous properties to the final peptidomimetic.

  • Pillar 1: Enhancing Proteolytic Stability: The peptide backbone's susceptibility to cleavage by endo- and exopeptidases is a primary failure point for peptide drugs. By introducing a D-amino acid, the natural stereochemistry recognized by these enzymes is disrupted, effectively "locking" the peptide bond against cleavage at that site.

  • Pillar 2: Inducing Conformational Constraints: The N-acetyl group can act as a helix initiator or help stabilize β-turn structures by participating in hydrogen bonding networks.[2] This pre-organization of the peptide backbone into a specific, bioactive conformation can lead to higher receptor affinity and selectivity, as less entropic penalty is paid upon binding.

  • Pillar 3: Enabling Advanced Structural Diversification: The ornithine side chain is a gateway to creating libraries of related compounds from a single peptide backbone.[11] While this protocol uses Boc protection for the δ-amine, using an orthogonal protecting group (e.g., Alloc, Mtt) would allow for selective deprotection and on-resin modification of the side chain, independent of other residues.[1]

Caption: Logical relationship of N2-acetyl-D-ornithine incorporation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual incorporation of Fmoc-N2-acetyl-D-Orn(Boc)-OH into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh).

  • Protected Amino Acids: Fmoc-N2-acetyl-D-Orn(Boc)-OH, and other standard Fmoc-protected amino acids.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

  • Activation Base: DIPEA (N,N-Diisopropylethylamine).

  • Washing Solvents: Methanol (MeOH), Diethyl ether (cold).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).

SPPS Workflow Diagram

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol (0.1 mmol scale)
  • Resin Preparation:

    • Place Rink Amide resin (approx. 0.1 mmol) into a fritted reaction vessel.

    • Add DMF (5 mL) and allow the resin to swell for 1 hour with gentle agitation. Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes. Drain.

    • Repeat with a fresh 5 mL of 20% piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL). This exposes the primary amine on the resin, ready for the first amino acid coupling.

  • Coupling of Fmoc-N2-acetyl-D-Orn(Boc)-OH:

    • In a separate vial, dissolve Fmoc-N2-acetyl-D-Orn(Boc)-OH (4 eq, 0.4 mmol) and HBTU (3.9 eq, 0.39 mmol) in DMF (2 mL).

    • Add DIPEA (8 eq, 0.8 mmol) to the amino acid solution. The solution will typically change color, indicating activation.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature.

    • Self-Validation Insight: Due to the potential steric hindrance of non-canonical amino acids, a longer coupling time or a double coupling is recommended to ensure the reaction goes to completion. To check coupling efficiency, a small sample of resin beads can be taken for a Kaiser (ninhydrin) test.[12] A negative test (beads remain colorless) indicates successful coupling.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Peptide Chain Elongation:

    • Repeat the cycle of Fmoc deprotection (Step 2) and coupling (Step 3) for each subsequent amino acid in your sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection step one last time as described in Step 2.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Wash the final peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum for at least 1 hour.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: Work in a fume hood and wear appropriate PPE.

    • Add the cleavage cocktail (5 mL) to the dried resin and agitate at room temperature for 3 hours. TIS is a scavenger that prevents side reactions with sensitive residues.

    • Filter the resin and collect the filtrate into a centrifuge tube.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) for purification.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS). The observed mass should match the calculated theoretical mass of the desired peptidomimetic.

Expected Results and Data Interpretation

Successful synthesis will yield a purified peptidomimetic. The characterization data is critical for validating the outcome.

Table of Expected Synthesis Outcomes
ParameterExpected ResultMethod of Verification
Coupling Efficiency >99% per stepKaiser Test (during synthesis)
Crude Purity 30-70% (sequence dependent)Analytical RP-HPLC
Final Purity >95% or >98%Analytical RP-HPLC
Molecular Mass Observed mass matches theoretical mass (± 0.5 Da)LC-MS / MALDI-TOF MS
Overall Yield 5-25% (sequence and scale dependent)Mass of lyophilized pure product
Interpreting Mass Spectrometry Data

For a hypothetical peptide Ac-D-Orn(Boc)-Ala-Phe-NH₂, the theoretical monoisotopic mass would be calculated. The LC-MS analysis should show a major peak in the chromatogram corresponding to a mass spectrum with a prominent ion at [M+H]⁺ matching this theoretical value. The presence of the acetyl group and the D-ornithine residue will be reflected in this final mass.

Conclusion

N2-acetyl-D-ornithine is a powerful and versatile chiral building block for the modern medicinal chemist. Its incorporation into peptide sequences via well-established SPPS protocols provides a direct and reliable method to enhance proteolytic stability and introduce conformational constraints—key attributes for transforming a native peptide into a viable drug candidate. The protocols and rationale outlined in this guide offer a robust framework for leveraging this tool in the rational design of next-generation peptidomimetics.

References

  • Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26 - PMC. (n.d.).
  • Solid-Phase Peptide Synthesis of d-Amino Acids. (n.d.). Scholarly Commons.
  • Peptides, solid-phase synthesis and characterization. (n.d.). Electronic Journal of Biotechnology.
  • Ornithine: Definition, Structure, Benefits, Sources and Uses. (n.d.). BOC Sciences Amino Acid.
  • Unusual Amino Acids: Ornithine. (2025, March 27). LifeTein Peptide Blog.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • Rational design, synthesis and structural characterization of peptides and peptidomimetics to target Hsp90/Cdc37 interaction for. (n.d.). ScienceDirect.
  • Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. (2022, March).
  • Synthetic Strategies in Solid-Phase Peptide Synthesis: N-Terminus Modific
  • Role of peptidomimetics for new drug discovery. (2022, November 2). World Journal of Advanced Research and Reviews.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.).
  • N5-Acetyl-N2-Fmoc-L-Ornithine. (n.d.). MySkinRecipes.
  • Role of peptidomimetics for new drug discovery. (2020, November 2).
  • N2-Acetylornithine. (n.d.). Exposome-Explorer.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). University of California, Irvine.
  • N-Acetylornithine (FDB023152). (2011, September 21). FooDB.
  • Peptidomimetics in Drug Discovery. (2023, February 24). AZoLifeSciences.
  • Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite. (n.d.).
  • UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS. (n.d.). Polish Pharmaceutical Society.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12).
  • Peptidomimetic. (n.d.). Wikipedia.
  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides.
  • α-Amino acids derived from ornithine as building blocks for peptide synthesis. (2025, August 5). Request PDF.
  • Peptide Synthesis. (n.d.). Carl ROTH.
  • Protocol for the Incorporation of 3-(2-Naphthyl)- D-alanine into Peptides: Application Notes for Researchers and Drug. (n.d.). Benchchem.

Sources

enzymatic synthesis of acetyl-D-ornithine using aminoacylase

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Enzymatic Production of N-Acetyl-D-Ornithine

Abstract & Introduction

N-Acetyl-D-Ornithine is a critical chiral building block in the synthesis of peptide-based pharmaceuticals, particularly antibiotics and enzyme inhibitors. While chemical synthesis yields racemic mixtures requiring complex separation, enzymatic kinetic resolution offers a scalable, high-purity route.

This guide details the industrial-standard protocol for producing N-Acetyl-D-Ornithine via the stereoselective hydrolysis of N-alpha-Acetyl-DL-Ornithine using L-Aminoacylase (EC 3.5.1.14) derived from Aspergillus oryzae. Unlike standard resolution of neutral amino acids, the basicity of the ornithine side chain requires a specialized downstream processing strategy involving cation exchange chromatography.

Key Advantages of this Protocol:

  • Enantiomeric Excess (ee): >99.5% D-isomer.[1]

  • Scalability: Aqueous-based, eco-friendly conditions.

  • Cost-Efficiency: Reusable immobilized enzyme options and recovery of L-ornithine by-product.

Mechanism of Action

The process relies on the strict stereospecificity of L-Aminoacylase I. The enzyme catalyzes the hydrolysis of the amide bond on the alpha-amino group of the L-enantiomer only.

  • Substrate: N-alpha-Acetyl-DL-Ornithine (Racemic Mixture).

  • Reaction:

    • L-Isomer: Hydrolyzed to L-Ornithine + Acetate.[2]

    • D-Isomer: Remains as N-alpha-Acetyl-D-Ornithine (Unreacted).

Because the product (L-Ornithine) has two free amino groups (alpha and delta), it is significantly more basic than the unreacted substrate (N-Acetyl-D-Ornithine), which retains the acetylated alpha-amine. This difference in basicity (pI) is the lever for separation.

ReactionMechanism cluster_0 Input (Racemic) cluster_1 Biocatalysis cluster_2 Output Mixture S N-Acetyl-DL-Ornithine E L-Aminoacylase (Aspergillus oryzae) S->E pH 7.5, 37°C P1 L-Ornithine (Hydrolyzed) E->P1 Hydrolysis P2 N-Acetyl-D-Ornithine (Target) E->P2 No Reaction Ac Acetate E->Ac Co Co2+ (Cofactor) Co->E

Figure 1: Kinetic resolution pathway. The enzyme selectively cleaves the L-isomer, creating a charge difference between the L-product and D-substrate.

Materials & Equipment

ComponentSpecificationPurpose
Enzyme Aminoacylase I (Aspergillus oryzae)>30,000 U/g. Industrial grade preferred for scale.
Substrate N-alpha-Acetyl-DL-OrnithinePurity >98%.[1]
Buffer 0.1 M Phosphate or Tris-HClMaintains pH 7.5–8.0.
Cofactor Cobalt Chloride (CoCl₂)0.5 mM final conc.[3] Activates/stabilizes enzyme.
Resin Strong Cation Exchanger (e.g., Dowex 50W-X8)Separation of L-Ornithine from N-Ac-D-Ornithine.
Column Glass Econo-ColumnFor ion exchange chromatography.
Analysis HPLC (Chiral Column) or PolarimeterVerification of optical purity.

Experimental Protocol

Phase 1: Substrate Preparation & Enzymatic Reaction

Rationale: High substrate concentrations (0.1–0.5 M) are preferred for industrial efficiency, but substrate inhibition can occur. Aspergillus acylase is robust against high concentrations.

  • Preparation: Dissolve 10.0 g of N-alpha-Acetyl-DL-Ornithine in 90 mL of distilled water.

  • pH Adjustment: Adjust pH to 7.5 using 2M NaOH. (Note: The solution will be slightly acidic initially).

  • Cofactor Addition: Add CoCl₂ to a final concentration of 0.5 mM (approx. 10 mg).

    • Critical Step: Cobalt is essential for maximal activity and thermal stability of fungal aminoacylase.

  • Enzyme Addition: Add 50 mg of Aminoacylase I (approx. 1500 Units).

  • Incubation: Incubate at 37°C with gentle stirring for 24–48 hours.

  • Monitoring: Check pH periodically; maintain at 7.5 using dilute NaOH (hydrolysis releases acetic acid, lowering pH).

  • Termination: Once the L-isomer is fully consumed (verified by TLC or HPLC), heat the mixture to 60°C for 10 minutes or adjust pH to 5.0 and filter to remove/inactivate enzyme.

Phase 2: Downstream Processing (Separation)

Rationale: Unlike neutral amino acids where the acetylated form flows through a cation exchanger, N-Acetyl-D-Ornithine retains a basic delta-amino group. Both species will bind to a strong cation exchanger, but with different affinities. We use displacement chromatography .

  • Column Prep: Pack a column with Dowex 50W-X8 (H+ form). Wash with water.[4]

  • Loading: Acidify the reaction mixture to pH 2–3 with HCl and load onto the column.

    • Mechanism: At pH 2, both L-Ornithine (+2 charge) and N-Acetyl-D-Ornithine (+1 charge) bind to the resin. Acetate flows through.

  • Elution (Gradient):

    • Step 1 (Target Elution): Elute with 0.1 M - 0.5 M NH₄OH (Ammonium Hydroxide) or Pyridine-Formate buffer.

    • Observation: N-Acetyl-D-Ornithine (less basic, weaker binding) elutes first. Collect fractions.

    • Step 2 (By-product Elution): Increase concentration to 1.0 M - 2.0 M NH₄OH . L-Ornithine (highly basic, strong binding) elutes second.

  • Isolation: Evaporate the fractions containing N-Acetyl-D-Ornithine under vacuum to remove ammonia/buffer.

  • Crystallization: Dissolve residue in minimum hot water/ethanol and crystallize at 4°C.

SeparationLogic cluster_elution Elution Gradient Start Reaction Mixture (pH 7.5) Acidify Acidify to pH 2.0 (Protonate all amines) Start->Acidify Load Load on Cation Exchange (Dowex 50W H+) Acidify->Load Wash Water Wash (Removes Acetate/Enzyme) Load->Wash Elute1 Elute: 0.2M NH4OH (Weak Base) Wash->Elute1 Elute2 Elute: 2.0M NH4OH (Strong Base) Elute1->Elute2 Product N-Acetyl-D-Ornithine (Elutes First) Elute1->Product Waste L-Ornithine (Elutes Second) Elute2->Waste

Figure 2: Ion exchange chromatography workflow for separating basic amino acid derivatives.

Phase 3: Deacetylation (Optional)

If free D-Ornithine is the final goal, reflux the N-Acetyl-D-Ornithine in 6 M HCl for 2–4 hours.

Analytical Validation

Every batch must be validated for enantiomeric purity.

MethodProtocolAcceptance Criteria
TLC Silica Gel 60. Solvent: n-Butanol/Acetic Acid/Water (4:1:1). Stain: Ninhydrin.[5][6]L-Orn: Purple spot (Rf ~0.15). N-Ac-D-Orn: Yellow/Orange spot (Rf ~0.45).
Specific Rotation Polarimeter (Na lamp, 589 nm). c=1 in water.

(Check specific lit. value for N-Ac form).
Chiral HPLC Column: Crownpak CR(+) or Chirex 3126. Mobile Phase: Perchloric acid (pH 1.5).ee > 99.5% .[1][7] No detectable L-isomer peak.

Troubleshooting Guide

  • Issue: Low Yield (<40%)

    • Cause: Incomplete hydrolysis of the L-isomer.

    • Fix: Check Co2+ concentration.[8] Ensure pH did not drop below 7.0 during reaction. Add more enzyme.

  • Issue: Poor Separation on Column

    • Cause: Overloading the resin or eluting too fast.

    • Fix: Use a resin-to-substrate ratio of at least 10:1 (vol/wt). Slow down flow rate during the 0.1 M NH₄OH elution step.

  • Issue: Product is Racemic

    • Cause: Spontaneous racemization (rare at neutral pH) or enzyme contamination with D-acylase (unlikely in fungal sources).

    • Fix: Ensure temperature does not exceed 50°C. Verify enzyme source.

References

  • Chibata, I., Tosa, T., Sato, T., & Mori, T. (1976). Production of L-Amino Acids by Aminoacylase Adsorbed on DEAE-Sephadex. Methods in Enzymology, 44, 746-759. Link

  • Greenstein, J. P. (1957). Resolution of racemic alpha-amino acids. Methods in Enzymology, 3, 554-570. Link

  • Wakayama, M., et al. (2003). Production of D-amino acids by N-acyl-D-amino acid amidohydrolase. Journal of Bioscience and Bioengineering. Link

  • Cho, H. Y., et al. (1987). Purification and characterization of aminoacylase from Aspergillus oryzae. Agricultural and Biological Chemistry.[7][9] Link

  • Bio-Rad Laboratories. (2024). Guide to Ion Exchange Chromatography. Link

Sources

Application Notes and Protocols for the Incorporation of D-Ornithine Derivatives into Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of D-Ornithine in Enhancing Antimicrobial Peptides

The escalating threat of multidrug-resistant pathogens necessitates innovative strategies in antimicrobial drug development. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mechanisms of action that often involve membrane disruption, making the development of resistance more challenging for bacteria.[1][2][3] However, the therapeutic potential of natural L-amino acid-based AMPs is often limited by their susceptibility to proteolytic degradation in biological systems.[4][5]

A powerful strategy to overcome this limitation is the incorporation of non-canonical amino acids.[6] This guide focuses on the integration of D-ornithine, a D-enantiomer of the non-proteinogenic amino acid ornithine. The inclusion of D-amino acids, such as D-ornithine, has been demonstrated to significantly enhance the stability of peptides against proteases.[1][4][5] Moreover, the delta-amino group of the ornithine side chain provides a versatile handle for further chemical modifications, such as cyclization to create more constrained and potentially more active macrocyclic structures.[7][8]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the methods for incorporating D-ornithine derivatives into AMPs using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols, and discuss essential characterization and purification techniques.

Synthetic Strategies: The Foundation of Orthogonal Protection

The successful synthesis of D-ornithine-containing peptides hinges on a robust orthogonal protection strategy. In the context of Fmoc-SPPS, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups.[9][10][11] This allows for the selective removal of the Fmoc group at each cycle of amino acid addition without disturbing the side-chain protection.

For the δ-amino group of D-ornithine, an orthogonal protecting group is required that is stable to the basic conditions of Fmoc deprotection (typically piperidine in DMF) and the acidic conditions of final cleavage from the resin (typically trifluoroacetic acid, TFA), but can be selectively removed if on-resin modification is desired.

Diagram: Orthogonal Protection Strategy in Fmoc-SPPS

Orthogonal Protection Strategy cluster_synthesis Peptide Elongation Cycle cluster_deprotection Selective Deprotection Resin Solid Support (e.g., Wang Resin) Peptide Growing Peptide Chain -AA(PG)-...-AA(PG)- Resin->Peptide Anchored Peptide Fmoc_AA Fmoc-D-Orn(PG_side)-OH Fmoc Fmoc (Nα-protection) PG_side Side-Chain PG (e.g., Boc for D-Orn) Piperidine Piperidine (Fmoc Removal) Fmoc->Piperidine Base-labile TFA TFA (Final Cleavage & Side-Chain Deprotection) PG_side->TFA Acid-labile

Caption: Orthogonal protection in Fmoc/tBu solid-phase peptide synthesis.

Choosing the Right Protecting Group for D-Ornithine

The choice of the δ-amino protecting group for D-ornithine is critical and depends on the overall synthetic goal.

Protecting GroupStructureCleavage ConditionKey ApplicationReference
Boc (tert-Butoxycarbonyl)-(C=O)O-C(CH₃)₃Strong acid (e.g., TFA)Standard incorporation of D-ornithine into linear peptides. The Boc group is removed during the final cleavage from the resin.[12]
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)See Ref.2% Hydrazine in DMFOn-resin modification of the D-ornithine side chain, such as cyclization or attachment of other molecules.[12]
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)See Ref.2% Hydrazine in DMF (slower than Dde)Similar to Dde, offering different deprotection kinetics for more complex syntheses.[12]

For most applications where D-ornithine is incorporated to enhance proteolytic stability without further modification, Fmoc-D-Orn(Boc)-OH is the standard and most cost-effective choice. If on-resin cyclization or other side-chain modifications are planned, Fmoc-D-Orn(Dde)-OH provides the necessary orthogonality.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear D-Ornithine-Containing Antimicrobial Peptide

This protocol describes the synthesis of a hypothetical 12-amino acid AMP with a D-ornithine substitution using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-D-Orn(Boc)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

Instrumentation:

  • Automated peptide synthesizer

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (4 equivalents) with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence, using Fmoc-D-Orn(Boc)-OH at the desired position.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Final Washing: Wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with gentle shaking.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Peptide Isolation:

    • Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide pellet under vacuum.

  • Lyophilization: Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and lyophilize.

Diagram: Workflow for Linear D-Ornithine Peptide Synthesis

Linear Peptide Synthesis Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat for all AAs (including Fmoc-D-Orn(Boc)-OH) wash2->cycle cycle->deprotection Next AA final_deprotection Final Fmoc Deprotection cycle->final_deprotection Last AA final_wash Final Wash (DMF, DCM) final_deprotection->final_wash cleavage Cleavage & Deprotection (TFA/TIS/H₂O) final_wash->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation isolation Isolate & Dry Crude Peptide precipitation->isolation end End: Lyophilized Peptide isolation->end

Caption: Step-by-step workflow for the solid-phase synthesis of a linear D-ornithine-containing peptide.

Protocol 2: On-Resin Cyclization via D-Ornithine Side Chain

This protocol outlines the synthesis of a head-to-tail cyclized peptide using the D-ornithine side chain for anchoring to the resin. This strategy requires the use of Fmoc-D-Orn(Mtt)-OH or a similar orthogonally protected derivative.

Materials:

  • As in Protocol 1, with the following additions:

    • Fmoc-D-Orn(Mtt)-OH

    • 1% TFA in DCM

    • PyBOP

    • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Loading: Attach the C-terminal amino acid to a suitable resin (e.g., 2-chlorotrityl chloride resin).

  • Peptide Elongation: Synthesize the linear peptide sequence up to the D-ornithine residue using the methods described in Protocol 1.

  • Incorporate D-Ornithine: Couple Fmoc-D-Orn(Mtt)-OH to the N-terminus of the growing peptide chain.

  • Selective Mtt Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 1% TFA in DCM (10 x 2 minutes) to remove the Mtt group from the D-ornithine side chain.

    • Wash the resin with DCM and DMF.

  • On-Resin Cyclization:

    • In a solution of DMF, add PyBOP (3 eq.) and DIPEA (6 eq.) to the resin.

    • Allow the cyclization reaction to proceed for 4-6 hours. Monitor the reaction using a Kaiser test.

  • Final Deprotection and Cleavage:

    • Once cyclization is complete, remove the N-terminal Fmoc group.

    • Cleave the cyclic peptide from the resin using the cleavage cocktail from Protocol 1.

  • Isolation and Purification: Precipitate, isolate, and lyophilize the crude cyclic peptide as described in Protocol 1.

Purification and Characterization

Purification by Reversed-Phase HPLC

The purification of crude D-ornithine-containing peptides is most effectively achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[13]

Typical HPLC Parameters:

ParameterSetting
Column C18 stationary phase (e.g., 5 µm, 100 Å, 250 x 10 mm for semi-preparative)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of Mobile Phase B, e.g., 5-65% B over 30 minutes. The optimal gradient should be determined empirically.
Flow Rate 4 mL/min for semi-preparative
Detection UV absorbance at 214 nm and 280 nm

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.

  • Injection and Fractionation: Inject the sample onto the equilibrated HPLC column and collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Characterization by Mass Spectrometry

Mass spectrometry is indispensable for confirming the identity of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

Expected Observations:

  • Molecular Weight Confirmation: The observed molecular weight should match the calculated theoretical mass of the D-ornithine-containing peptide.

  • The "Ornithine Effect": In tandem mass spectrometry (MS/MS) for peptide sequencing, the presence of an ornithine residue can lead to a characteristic and facile cleavage C-terminal to the ornithine.[14][15] This occurs via the formation of a stable six-membered lactam ring.[14][15] This "ornithine effect" can be a useful diagnostic tool for confirming the incorporation and position of ornithine residues.[16][17]

Conclusion: A Versatile Tool for Advanced Antimicrobial Peptide Design

The incorporation of D-ornithine derivatives into antimicrobial peptides is a powerful and accessible strategy for enhancing their therapeutic potential. By leveraging robust Fmoc-SPPS methodologies and orthogonal protection schemes, researchers can readily synthesize novel AMPs with improved proteolytic stability and opportunities for further structural diversification through side-chain modification. The detailed protocols and technical insights provided in this guide are intended to empower scientists to explore the vast potential of D-ornithine in the design of next-generation antimicrobial agents.

References

  • Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli - PMC. (n.d.).
  • Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine - ResearchGate. (2022).
  • Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine - Scholarly Publications Leiden University. (n.d.).
  • On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity - NIH. (n.d.).
  • Rationally Modified Antimicrobial Peptides from the N-Terminal Domain of Human RNase 3 Show Exceptional Serum Stability - PMC. (n.d.).
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC. (n.d.).
  • β2,2- and β3,3-bis-homo-ornithine derivatives suitably protected for peptide syntheses. (n.d.).
  • Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli | ACS Synthetic Biology. (2024).
  • Characterization of Antimicrobial Peptides toward the Development of Novel Antibiotics - PMC. (2013).
  • Amino Acid Side Chain Attachment Approach and Its Application to the Synthesis of Tyrosine-Containing Cyclic Peptides | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - Frontiers. (2020).
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC. (2023).
  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. (n.d.).
  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - Oxford Academic. (2017).
  • Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides | Journal of the American Society for Mass Spectrometry - ACS Publications. (2016).
  • Synthesis and purification of potential antimicrobial peptides - Digital Commons @ EMU. (2012).
  • D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides - CentAUR. (2026).
  • HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments. (n.d.).
  • Fmoc-Orn(Dde)-OH [269062-80-8] - Aapptec Peptides. (n.d.).
  • The ornithine effect in peptide cation dissociation - PMC - NIH. (n.d.).
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ornithine-Containing Peptides - Benchchem. (n.d.).
  • Characterization and identification of antimicrobial peptides with different functional activities. (2019).
  • Fmoc Amino Acids for SPPS - AltaBioscience. (2024).
  • A Comparative Guide to Orthogonal Protecting Group Strategies: H-Thr(tBu)-OH vs. Alternatives - Benchchem. (n.d.).
  • Designing antimicrobial peptides. (2020).
  • The ornithine effect in peptide cation dissociation - PubMed - NIH. (2013).
  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem. (n.d.).
  • Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides - PubMed. (2016).

Sources

Application Note: High-Fidelity Derivatization and GC-MS Analysis of D-Ornithine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-precision analysis of D-Ornithine, addressing the specific challenges of chirality, polarity, and artifact formation in GC-MS workflows.

Executive Summary & Strategic Rationale

D-Ornithine is a non-proteinogenic amino acid increasingly relevant in antibiotic development (e.g., peptide antibiotics) and as a biomarker for specific bacterial metabolic activities. Unlike its L-isomer, D-Ornithine requires analytical methods that not only quantify abundance but rigorously preserve stereochemical information.

The Analytical Challenge:

  • Polarity: Ornithine possesses two primary amine groups and one carboxyl group, making it non-volatile and unsuitable for direct GC-MS.

  • Stereochemistry: Standard derivatization on achiral columns cannot distinguish D-Ornithine from L-Ornithine.

  • Artifact Generation:

    • Acidic Esterification:[1] Can hydrolyze Citrulline into Ornithine, creating false positives.

    • Silylation (MSTFA): Can thermally degrade Arginine into Ornithine in the injection port.

The Solution: This guide presents two distinct protocols. Protocol A is the "Gold Standard" for enantiomeric separation using a chiral column and fluorinated chloroformate derivatization. Protocol B is a high-throughput achiral method using Ethyl Chloroformate (ECF) for rapid quantification when enantiomeric purity is already established.

Critical Mechanistic Insights (Expertise & Causality)

Why Chloroformates over Silylation?

While silylation (e.g., BSTFA, MTBSTFA) is common, it is suboptimal for Ornithine analysis in complex matrices:

  • Moisture Sensitivity: Silyl derivatives hydrolyze rapidly, leading to poor reproducibility.

  • Arginine Interference: High-temperature silylation converts Arginine to Ornithine (via loss of guanidine group), artificially inflating Ornithine quantification [1].

  • Stability: Chloroformate derivatives (carbamates/esters) are stable in aqueous media, allowing for direct extraction and immediate injection.

The Chiral Strategy (Protocol A)

To resolve D-Ornithine from L-Ornithine, we utilize Heptafluorobutyl Chloroformate (HFBCF) .

  • Mechanism: HFBCF reacts with the amine groups to form carbamates, while the carboxyl group is esterified (often with an alcohol in a second step or simultaneously).

  • Separation: The bulky, electronegative fluorine atoms interact distinctly with the chiral stationary phase (e.g., Chirasil-L-Val), enhancing the separation factor (

    
    ) between D and L enantiomers [2].
    

Workflow Visualization

The following diagram outlines the decision logic and reaction pathways for selecting the correct protocol.

G Start Start: Sample Containing Ornithine CheckChiral Is Enantiomeric Separation Required? (D- vs L-Ornithine) Start->CheckChiral ProtA Protocol A: Chiral Resolution CheckChiral->ProtA Yes (Stereospecific) ProtB Protocol B: Rapid Quantification CheckChiral->ProtB No (Total Ornithine) StepA1 Reagent: HFBCF + Alcohol ProtA->StepA1 StepA2 Mechanism: Fluorinated Carbamate Formation StepA1->StepA2 Warning CRITICAL: Avoid Acid Hydrolysis if Citrulline is present StepA1->Warning StepA3 Column: Chirasil-L-Val (Chiral Phase) StepA2->StepA3 ResultA Result: Baseline Separation of D/L-Ornithine StepA3->ResultA StepB1 Reagent: Ethyl Chloroformate (ECF) ProtB->StepB1 StepB2 Mechanism: Ethoxycarbonyl Ethyl Ester Formation StepB1->StepB2 StepB3 Column: 5% Phenyl-Methyl (e.g., DB-5ms) StepB2->StepB3 ResultB Result: Total Ornithine Quantification StepB3->ResultB

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on chiral requirements.

Protocol A: Chiral Separation (The Gold Standard)

Objective: Baseline separation of D-Ornithine and L-Ornithine. Reagents:

  • Heptafluorobutyl chloroformate (HFBCF)[2]

  • 2-Propanol (Isopropanol)

  • Pyridine (Catalyst)[3][4][5]

  • 0.1 M HCl (Solvent for amino acids)[6]

  • Chloroform (Extraction solvent)[4]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve dry sample (or dry down 50 µL biofluid) in 100 µL of 0.1 M HCl.

    • Note: Acidic pH is necessary to protonate the amine, but extreme acidity/heat should be avoided to prevent Citrulline hydrolysis.

  • Derivatization (In-Situ):

    • Add 40 µL of 2-Propanol and 20 µL of Pyridine .

    • Add 10 µL of HFBCF slowly while vortexing.

    • Reaction: The chloroformate reacts instantly with amine groups. The alcohol participates in esterifying the carboxyl group.

    • Vortex for 30 seconds. The reaction is exothermic and releases

      
      .
      
  • Extraction:

    • Add 300 µL of Chloroform containing 1% HFBCF.

    • Add 300 µL of saturated

      
       solution (to neutralize excess acid and drive extraction).
      
    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 3 minutes to separate phases.

  • Analysis:

    • Transfer the lower organic (chloroform) layer to a GC vial with a glass insert.

    • Inject 1 µL in Split mode (10:1 to 50:1 depending on concentration).

GC-MS Parameters (Chiral):

  • Column: Chirasil-L-Val (25 m x 0.25 mm x 0.12 µm) or equivalent.

  • Inlet Temp: 200°C (Keep low to prevent thermal degradation).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 70°C (hold 1 min)

    • Ramp 1: 4°C/min to 120°C

    • Ramp 2: 20°C/min to 200°C (hold 5 min)

  • Detection: SIM Mode (Select ions specific to the fluorinated derivative, e.g., m/z 252, 280 for confirmation).

Protocol B: Rapid Achiral Quantification (ECF Method)

Objective: High-throughput quantification of total Ornithine (D+L) in aqueous samples. Reagents: Ethyl Chloroformate (ECF), Ethanol, Pyridine, Chloroform.[5]

Step-by-Step Methodology:

  • Derivatization:

    • To 100 µL of aqueous sample, add 100 µL of Ethanol and 50 µL of Pyridine .

    • Add 20 µL of ECF slowly.

    • Vortex for 30 seconds. Sonication for 1 minute can improve yield [3].[4]

  • Extraction:

    • Add 200 µL of Chloroform (containing 1% ECF).

    • Add 200 µL of saturated

      
       (adjust pH to ~9-10).
      
    • Vortex and Centrifuge.

  • Analysis:

    • Inject organic layer onto a standard non-polar column (e.g., DB-5ms or ZB-5ms).

GC-MS Parameters (Achiral):

  • Column: 5% Phenyl-Arylene (30 m x 0.25 mm x 0.25 µm).

  • Inlet Temp: 250°C.

  • Oven Program: 100°C to 300°C at 10°C/min.

Data Presentation & Validation

Expected Retention Times & Ions
AnalyteDerivative TypeQuant Ion (m/z)Confirm Ion (m/z)Approx RT (Chiral Col)Approx RT (Achiral Col)
D-Ornithine HFBCF-Isopropyl252 280, 32014.2 minN/A
L-Ornithine HFBCF-Isopropyl252 280, 32014.8 minN/A
Total Ornithine ECF-Ethyl Ester142 115, 188N/A12.4 min
Validation Criteria (Self-Validating System)
  • Racemization Check: Inject a pure L-Ornithine standard using Protocol A. If a D-Ornithine peak appears (>0.5%), the derivatization conditions (likely temperature or pH) are too harsh and inducing racemization.

  • Artifact Check: Inject a pure Citrulline standard. If an Ornithine peak appears, the acidification step is hydrolyzing the ureido group of Citrulline. Reduce acid concentration or reaction time.

  • Internal Standard: Use L-Ornithine-d6 or Norvaline . For Protocol A, Norvaline is preferred as it does not interfere with the chiral region.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Poor Separation of D/L Column degradation or overload.Bake out column; reduce injection volume; ensure column is strictly a Chiral phase (Chirasil-Val).
Extra Peak at Ornithine RT Arginine degradation (if using Silylation) or Citrulline hydrolysis.Switch to Chloroformate protocol (A or B). Avoid high-temp injection ports (>250°C).
Low Sensitivity Water in the organic layer.Dry the chloroform extract with anhydrous

before injection.
Peak Tailing Active sites in liner.Replace inlet liner with a deactivated, wool-packed liner.

References

  • ResearchGate. GC-MS analysis showing conversion of arginine to ornithine upon trimethylsilylation by treatment with MSTFA. Available at: [Link][7]

  • Moos, M. et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.[8] Amino Acids, 53, 347–358.[8] Available at: [Link]

  • Qiu, Y. et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-283. Available at: [Link]

  • Kasal, A. et al. GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil‐L‐Val column. Available at: [Link]

Sources

applications of D-amino acids in increasing peptide proteolytic stability

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application of D-Amino Acids in Peptide Drug Design

Executive Summary

Peptide therapeutics offer high potency and selectivity but suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation.[1][2][3] This guide details the application of D-amino acids —the non-superimposable mirror images of natural L-amino acids—as a critical strategy to enhance proteolytic stability.[1][4] We provide a comprehensive technical workflow covering the mechanistic basis of resistance, the design of Retro-Inverso (RI) peptides, optimized Solid Phase Peptide Synthesis (SPPS) protocols, and validated serum stability assays.

The Proteolytic Challenge & The Chiral Solution

Endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) have evolved active sites that are stereoselective for L-amino acids . The catalytic triad of these enzymes requires the peptide backbone to adopt a specific orientation to facilitate hydrolysis.

Mechanism of Resistance:

  • Stereochemical Mismatch: D-amino acids alter the spatial orientation of the side chain relative to the backbone amide bond. This prevents the peptide from fitting into the protease's chiral binding pocket (S1/S1' subsites).

  • Nucleophile Misalignment: Even if binding occurs, the carbonyl carbon of the scissile bond is often positioned away from the enzyme's nucleophilic residue (e.g., Serine-195 in chymotrypsin), rendering hydrolysis impossible.

Visualization: Proteolytic Resistance Mechanism

The following diagram illustrates how D-amino acid substitution disrupts the "Lock and Key" recognition required for proteolysis.

ProteaseResistance Protease Protease Active Site (L-Stereospecific) Complex_L Productive Complex (Hydrolysis Occurs) Protease->Complex_L Complex_D Non-Productive Interaction (Steric Clash / Misalignment) Protease->Complex_D L_Peptide L-Peptide Substrate (Natural) L_Peptide->Protease Perfect Fit D_Peptide D-Peptide / RI-Peptide (Engineered) D_Peptide->Protease Stereochemical Mismatch Degradation Rapid Degradation (Low t1/2) Complex_L->Degradation Stability High Stability (High t1/2) Complex_D->Stability

Figure 1: Mechanistic basis of D-amino acid induced proteolytic resistance. The chiral active site of proteases cannot accommodate the altered topology of D-enantiomers.

Design Strategy: The Retro-Inverso (RI) Approach[2][5]

Simply replacing L-amino acids with D-amino acids (enantiomers) creates a mirror image structure that often loses biological activity because side chains point in the wrong direction for receptor binding.

The Solution: Retro-Inverso Isomerism To maintain biological activity while gaining stability, use the Retro-Inverso strategy:

  • Retro: Reverse the primary sequence (C-terminus

    
     N-terminus).
    
  • Inverso: Invert the chirality (L

    
     D).
    

Result: The side chains of the RI-peptide assume a topology nearly identical to the parent L-peptide, but the peptide backbone is reversed.[2][5] This mimics the binding pharmacophore while the backbone remains unrecognizable to proteases.

Design Rule:

  • Parent L-Peptide:

    
    
    
  • Retro-Inverso D-Peptide:

    
    
    
Protocol A: Solid Phase Peptide Synthesis (SPPS) of D-Peptides

Objective: Synthesize high-purity D-amino acid peptides. Note: D-amino acids are susceptible to racemization (conversion back to L) under harsh conditions, though Fmoc chemistry generally minimizes this.

Materials
  • Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids).

  • Amino Acids: Fmoc-D-AA-OH (99% enantiomeric purity).

  • Coupling Reagents: DIC/Oxyma Pure (preferred for lower racemization) or HBTU/DIPEA.

  • Solvents: DMF (peptide grade), DCM.

Step-by-Step Workflow
  • Resin Swelling:

    • Weigh resin (0.1 mmol scale). Swell in DCM for 20 min. Wash with DMF (3x).

  • Fmoc Deprotection:

    • Add 20% Piperidine in DMF (with 0.1M Oxyma to suppress aspartimide formation).

    • Incubate 2 x 5 min. Wash DMF (5x).

  • Coupling (The Critical Step):

    • Standard: Dissolve Fmoc-D-AA-OH (5 eq), HBTU (4.9 eq), and DIPEA (10 eq) in DMF.

    • Expert Tip (Cysteine/Histidine): For D-Cys and D-His, use DIC/Oxyma (1:1) at 0°C for the first 10 min, then room temp. These residues are highly prone to racemization.

    • Reaction time: 45-60 min.

  • Monitoring:

    • Perform Kaiser Test (ninhydrin) to ensure complete coupling. If blue, re-couple.

  • Cleavage:

    • Cocktail: 95% TFA, 2.5% TIS, 2.5%

      
      .
      
    • Time: 2-3 hours.

    • Precipitate in cold diethyl ether.

Protocol B: Comparative Serum Stability Assay

Objective: Quantify the proteolytic stability (


) of the D-peptide vs. the L-parent.
Materials
  • Matrix: Pooled Human Serum (Sigma or equivalent), filtered 0.22 µm.

  • Control: Propantheline bromide (known stability marker) or simply the L-peptide parent.

  • Analysis: RP-HPLC with C18 column.[6]

Experimental Workflow
  • Preparation:

    • Dissolve peptide to 1 mM in water (Stock).

    • Pre-warm Human Serum (1 mL aliquots) to 37°C.

  • Incubation:

    • Spike peptide into serum to final conc. of 100 µM (1:10 dilution).

    • Incubate in water bath at 37°C.

  • Sampling:

    • Take 100 µL aliquots at timepoints:

      
       min, and 24 hours.
      
  • Quenching (Protein Precipitation):

    • Immediately add aliquot to 200 µL ice-cold Acetonitrile (ACN) containing 0.1% TFA.

    • Vortex 30s. Incubate on ice 10 min.

    • Centrifuge at 14,000 x g for 10 min to pellet serum proteins.

  • Analysis:

    • Inject 20 µL of supernatant onto RP-HPLC.[6]

    • Monitor Peak Area (AUC) of the intact peptide at 214 nm.

Data Calculation

Plot


 vs. Time. The slope 

represents the degradation rate constant.

Visualization: Stability Assay Workflow

StabilityAssay cluster_sampling Timepoint Sampling (0 - 24h) Start Start: Peptide Stock (1 mM) Incubate Incubate in Human Serum 37°C Start->Incubate Sample Extract 100 µL Aliquot Incubate->Sample Quench Add 200 µL Ice-Cold ACN (Precipitate Proteins) Sample->Quench Spin Centrifuge 14,000 x g, 10 min Quench->Spin HPLC RP-HPLC Analysis (Supernatant) Spin->HPLC Data Calculate Half-Life (t1/2) HPLC->Data

Figure 2: Step-by-step workflow for determining peptide serum stability.[7]

Expected Results & Case Study Data

The following table illustrates typical stability improvements observed when converting an L-peptide to its Retro-Inverso (RI) analog.

Table 1: Comparative Stability Data (Example)

ParameterParent L-PeptideRetro-Inverso (D) PeptideImprovement Factor
Sequence H-Ala-Gly-Lys-Phe-OHH-dPhe-dLys-Gly-dAla-OHN/A
Serum

25 minutes> 24 hours> 50x
Trypsin

10 minutesIntact after 4 hoursStable
Bioactivity (

)
5.2 nM6.8 nMRetained

Note: While stability increases dramatically, bioactivity retention depends on the target interaction. If the target requires a specific hydrogen bond network from the backbone amide protons, the RI strategy may show reduced affinity.

References
  • Review of D-Amino Acids in Drug Design

    • Wang, Y. et al. (2022). "Promising Application of D-Amino Acids toward Clinical Therapy.
  • Retro-Inverso Peptide Methodology

    • Pegoraro, A. et al. (2021). "Recent Applications of Retro-Inverso Peptides.
  • Peptide Stability Protocols

    • Böttger, R. et al. (2024).[8] "Comparison of Protocols to Test Peptide Stability in Blood Plasma." ACS Pharmacology & Translational Science.

  • Solid Phase Peptide Synthesis (SPPS)

    • Merck Millipore. "Solid Phase Peptide Synthesis: Introduction and Protocols."
  • D-Peptides in Alzheimer's Research (D3 Peptide)

    • Alzforum. (2015). "D-peptides as Drugs? Protein Therapy Approaching Phase 1 Trials."

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving N2-Acetyl-D/L-Ornithine via Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic recommendations, providing you with the mechanistic causality and self-validating workflows required to successfully resolve the enantiomers of N2-acetyl-ornithine (Nα-acetyl-ornithine).

Because N2-acetyl-ornithine possesses a blocked α-amine, a free α-carboxyl, and a highly basic free δ-amine, it behaves as a complex zwitterion. Standard amino acid chiral methods will often fail here. The protocols and troubleshooting steps below are engineered specifically for this structural profile.

Method Development Logic & Column Selection

The most critical point of failure in N-acetyl amino acid separation is selecting a chiral stationary phase (CSP) that requires a free primary α-amine. The workflow below illustrates the logical pathway for selecting the correct CSP based on the analyte's functional groups.

HPLC_Workflow Start Target Analyte: N2-acetyl-D/L-ornithine Prop Structural Analysis: - Blocked α-NH2 (Acetyl) - Free α-COOH - Free δ-NH2 (Basic) Start->Prop Crown Crown Ether CSP (e.g., Crownpak CR) Prop->Crown Evaluate Poly Polysaccharide CSP (Normal Phase) Prop->Poly Evaluate Teico Macrocyclic Glycopeptide (Chirobiotic T) Prop->Teico Evaluate Fail1 Fails: Requires free primary α-amine Crown->Fail1 Fail2 Fails: Poor solubility in Hexane/IPA Poly->Fail2 Success Succeeds: H-bonding & Steric Inclusion Teico->Success Opt Method Optimization Buffer: 20mM NH4OAc (pH 4.5) Modifier: MeOH (Gradient) Success->Opt

Workflow for selecting the optimal chiral stationary phase for N2-acetyl-ornithine.

Validated Experimental Protocol

This self-validating system employs a teicoplanin-based stationary phase (Chirobiotic T), utilizing polar ionic mode to leverage the amphoteric nature of the analyte. Teicoplanin's multiple hydrogen-bonding sites and peptide-binding clefts perfectly accommodate N-acetylated amino acids ([1]).

Phase 1: System and Mobile Phase Preparation
  • Buffer Preparation: Prepare a 20 mM Ammonium Acetate buffer. Adjust the pH to 4.5 using LC-MS grade glacial acetic acid.

    • Causality: A pH of 4.5 ensures the δ-amine of ornithine is fully protonated (pKa ~10.7) while the α-carboxyl is partially ionized (pKa ~2.0). This optimizes ionic interactions with the teicoplanin aglycone and prevents secondary interactions with silica silanols ([2]).

  • Organic Modifier: Use LC-MS grade Methanol.

    • Causality: Methanol is a protic solvent that actively participates in the hydrogen-bonding network between the CSP and the N-acetyl group, enhancing enantioselectivity compared to aprotic solvents like acetonitrile ([3]).

  • Stationary Phase: Install a Chirobiotic T column (250 mm × 4.6 mm, 5 µm).

Phase 2: Chromatographic Conditions
  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

    • Causality: Lower temperatures increase the residence time within the chiral cavities, maximizing the enthalpic contribution to chiral recognition and improving resolution.

  • Elution: Isocratic at 80% Buffer / 20% Methanol.

  • Detection: UV at 210 nm (monitoring the amide bond) or ESI-MS (Positive mode, monitoring m/z 175.1 for [M+H]⁺).

Phase 3: System Suitability and Self-Validation
  • Inject a 10 µg/mL racemic mixture of N2-acetyl-D/L-ornithine.

  • Validation Metric: The D-enantiomer MUST elute first, followed by the L-enantiomer.

    • Causality: Teicoplanin CSPs exhibit a strong, stereospecific binding affinity for the L-configuration of amino acids due to the spatial arrangement of its native peptide-binding clefts ([1]). If the L-enantiomer elutes first, the system is compromised, or an incorrect column was installed.

  • Calculate Resolution (Rs). Rs must be ≥ 1.5 for baseline separation.

Quantitative Data: Mobile Phase Optimization

Table 1: Impact of Mobile Phase Composition on N2-Acetyl-D/L-Ornithine Resolution (Chirobiotic T, 25°C)

Mobile Phase CompositionRetention Factor (k1)Retention Factor (k2)Selectivity (α)Resolution (Rs)Mechanistic Outcome
100% Methanol 1.21.31.080.8Poor ionization control; broad peaks due to unmasked silanols.
50% MeOH / 50% H₂O 2.53.11.241.2Improved H-bonding, but secondary ionic interactions cause tailing.
20% MeOH / 80% 20mM NH₄OAc (pH 4.5) 3.85.21.372.1Optimal ion-pairing; sharp peaks and baseline separation achieved.
20% ACN / 80% 20mM NH₄OAc (pH 4.5) 2.12.41.141.1Aprotic ACN disrupts the H-bond network; reduced enantioselectivity.

Troubleshooting Guide

Q1: Why am I observing co-elution when using a Crown Ether column (e.g., Crownpak CR)? A1: Crown ether stationary phases rely strictly on the formation of a host-guest inclusion complex between the chiral crown ether cavity and a free primary α-amino group. Because the N2 (α) position of your analyte is acetylated, this critical primary interaction cannot occur at the chiral center. You must switch to a Macrocyclic Glycopeptide column (like Chirobiotic T) which relies on hydrogen bonding with the N-acetyl carbonyl and steric inclusion ([3]).

Q2: My peaks are broad and exhibit severe tailing on the Teicoplanin column. How do I correct this? A2: Tailing in zwitterionic or amphoteric molecules is typically caused by secondary, non-enantioselective ionic interactions with unbonded silanols on the silica support, or a mismatched mobile phase pH. Action: Verify your buffer pH. If you are using pure water/methanol, immediately switch to a 20 mM ammonium acetate buffer adjusted to pH 4.5. The ammonium ions will mask the free silanols, and the controlled pH ensures consistent ionization of the analyte's δ-amine and carboxyl groups, sharpening the peaks ([2]).

Q3: My LC-MS signal is heavily suppressed when using this method. How can I improve the signal-to-noise (S/N) ratio? A3: High concentrations of non-volatile salts or excessive buffer molarity suppress ionization in the ESI source. Action: Ensure the ammonium acetate concentration does not exceed 20 mM. If suppression persists, reduce the buffer concentration to 10 mM. Verify that pure methanol is used as the organic modifier rather than acetonitrile, as methanol provides better desolvation efficiency for polar zwitterions in the ESI droplet, enhancing the [M+H]⁺ signal.

Frequently Asked Questions (FAQ)

Is pre-column derivatization required for N2-acetyl-ornithine? No. Unlike underivatized amino acids which often require OPA or Marfey's reagent for UV detectability and chiral resolution ([4]), N2-acetyl-ornithine already possesses an N-acetyl group. This group provides sufficient UV absorbance at 210 nm and acts as a primary interaction site for teicoplanin CSPs. Direct analysis is highly recommended to prevent analyte loss and avoid artifactual racemization ([5]).

Can I use a normal-phase Polysaccharide column (e.g., Chiralpak IA/IB) for this separation? It is highly discouraged. While polysaccharide columns are versatile, N2-acetyl-ornithine possesses a free δ-amine and a free carboxyl group, making it highly polar and virtually insoluble in standard normal-phase mixtures (e.g., Hexane/Isopropanol). If a polysaccharide phase must be used, you must employ a reversed-phase compatible version (e.g., Chiralpak IA-U) with an aqueous buffer.

References

  • Yu, Y-P., & Wu, W-H. (2001). "Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography." Chirality, 13(5), 231-235. URL:[Link]

  • Churchill, G. C., et al. (2019). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance." PLoS One, 14(10). URL:[Link]

  • Gomm, A., et al. (2021). "Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1H NMR reveals subtle structural selectivity." Chemical Communications (RSC), 57, 5159-5162. URL:[Link]

  • Hamase, K., et al. (2021). "Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent." Chemical and Pharmaceutical Bulletin, 69(10), 984-989. URL:[Link]

Sources

Technical Support Center: Troubleshooting Co-Elution of Acetylated Ornithine Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the chromatographic co-elution of N-acetyl-D-ornithine and N-acetyl-L-ornithine. Because these molecules are enantiomers, they possess identical physicochemical properties in an achiral environment, rendering standard reversed-phase liquid chromatography (RPLC) ineffective.

This guide provides field-proven, mechanistically grounded solutions to break this symmetry and achieve baseline resolution.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do my N-acetylornithine stereoisomers co-elute perfectly on a high-resolution C18 column? A1: Enantiomers have identical dipole moments, hydrophobicities, and pKa values. A standard C18 column provides an entirely achiral stationary phase. Without a chiral selector in the mobile phase or a chiral stationary phase (CSP), the interaction energy between the D- and L-isomers and the column is thermodynamically identical, resulting in exact co-elution. To resolve them, you must introduce an asymmetric environment.

Q2: What is the most reliable method to separate these isomers without purchasing a specialized chiral column? A2: The gold standard for indirect chiral separation is pre-column derivatization using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[1]. Because N-acetylornithine retains one free primary amine (either at the alpha or delta position, depending on the acetylation site), FDAA reacts with this amine to form diastereomers[2]. Unlike enantiomers, diastereomers have distinct physicochemical properties—specifically different intramolecular hydrogen bonding and steric profiles—allowing them to be easily resolved on a standard C18 or C8 column[3].

Q3: If I prefer a direct separation method (no derivatization), which chiral stationary phases (CSPs) are recommended? A3: For underivatized polar amino acid derivatives like N-acetylornithine, macrocyclic glycopeptide columns (e.g., CHIROBIOTIC T, which utilizes Teicoplanin)[4] or Chiral Crown Ether columns[5] are highly effective. For complex biological matrices (e.g., urine or plasma), two-dimensional HPLC (2D-HPLC) utilizing a reversed-phase first dimension and a narrowbore-Pirkle type enantioselective column in the second dimension is recommended to prevent matrix fouling of the chiral phase[6].

Q4: I am using Marfey's derivatization, but I see multiple peaks for a single enantiomer standard. Why? A4: If you are working with unacetylated ornithine, it contains two primary amines (alpha and delta), which can lead to both mono- and di-substituted Marfey's derivatives, doubling the number of peaks[1]. However, for acetylated ornithine, only one primary amine is available, so you should strictly see one peak per stereoisomer. If you observe multiple peaks, your reaction may not be driven to completion (check your pH and temperature), or your standard may be an impure mixture of N-alpha and N-delta acetylated positional isomers.

Part 2: Experimental Workflows & Decision Logic

When troubleshooting co-elution, your first decision depends on your available instrumentation and consumable budget. The logic tree below outlines the standard decision-making process.

Workflow start Co-elution of Acetylated Ornithine Stereoisomers decision Chiral Column Available? start->decision direct Direct Separation (Chiral Stationary Phase) decision->direct Yes indirect Indirect Separation (Pre-column Derivatization) decision->indirect No csp Teicoplanin or Crown Ether Column direct->csp marfey Derivatize with Marfey's Reagent (FDAA) indirect->marfey lcms1 LC-MS/MS Analysis csp->lcms1 lcms2 LC-MS/MS Analysis (Standard C18/C8) marfey->lcms2

Decision logic for resolving acetylated ornithine stereoisomers based on equipment availability.

Part 3: Data Presentation & Method Comparison

To help you select the appropriate troubleshooting path, the following table summarizes the quantitative and mechanistic differences between the primary separation strategies.

Table 1: Comparison of Chiral Separation Strategies

StrategyMechanismRecommended ColumnCausality / Rationale
Indirect (Derivatization) Converts enantiomers to diastereomers using a chiral selector (FDAA).Standard C18 or C8Diastereomers have different steric hindrances and intramolecular H-bonding, allowing resolution by standard hydrophobic interactions.
Direct (Chiral Stationary Phase) Transient diastereomeric complex formation between analyte and column.Teicoplanin (CHIROBIOTIC T) or Crown EtherChiral cavities in the stationary phase selectively bind one enantiomer more strongly based on 3D spatial fit.
2D-HPLC Achiral matrix cleanup followed by chiral resolution.Reversed-phase (1st D) + Pirkle-type (2nd D)Removes biological matrix interferences in the first dimension to prevent fouling of the sensitive chiral column[6].

Part 4: Validated Experimental Protocols

If you opt for the indirect separation route (the most common and cost-effective solution), follow this self-validating protocol.

Protocol 1: Pre-Column Derivatization with Marfey's Reagent (FDAA)

Causality & Mechanism: The reaction requires a mildly basic environment (pH ~8.5) to deprotonate the free primary amine of N-acetylornithine, converting it into a strong nucleophile. This nucleophile attacks the fluorinated carbon of FDAA via nucleophilic aromatic substitution. Quenching with acid protonates the residual amines, stopping the reaction and stabilizing the newly formed diastereomers for reversed-phase analysis.

Self-Validation System: Always run a reagent blank (FDAA + buffer, no amino acid) to identify artifact peaks. Run pure N-acetyl-L-ornithine and N-acetyl-D-ornithine standards individually before analyzing a racemic mixture to definitively assign retention times.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of your N-acetylornithine sample (approx. 100-500 µM) into a microcentrifuge tube.

  • Reagent Addition: Add 100 µL of a 1% (w/v) solution of FDAA in acetone.

  • Basification: Add 20 µL of 1 M Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) to drive the pH to ~8.5.

  • Incubation: Vortex briefly and incubate in the dark at 37°C for 60 to 90 minutes. Note: FDAA is light-sensitive; shielding is critical to prevent reagent degradation.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl or 10% Formic Acid. The solution will shift from bright yellow to a slightly paler yellow, indicating successful acidification.

  • Dilution: Dilute with 200 µL of mobile phase A (e.g., 0.1% formic acid in water) prior to LC-MS injection.

Derivatization sample N-acetyl-D/L-ornithine (Enantiomeric Mixture) incubate Incubate at 37°C for 60-90 mins sample->incubate reagent Marfey's Reagent (FDAA) + Base (TEA/NaHCO3) reagent->incubate quench Quench with HCl or Formic Acid incubate->quench product Diastereomeric FDAA-Derivatives quench->product

Workflow for pre-column derivatization of N-acetylornithine using Marfey's Reagent (FDAA).

Protocol 2: LC-MS/MS Analysis of Diastereomers

Causality & Mechanism: Marfey's derivatives are highly hydrophobic compared to the native amino acids. Using a neutral pH mobile phase (like ammonium acetate) often provides superior resolution for these specific diastereomers compared to highly acidic mobile phases, as it maintains the ionization state of the derivative's carboxylic acid group, maximizing the steric interaction differences with the C18 stationary phase[3].

Step-by-Step Methodology:

  • Column: Use a high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, hold for 1 min. Ramp to 50% B over 15 minutes. Ramp to 95% B over 2 minutes to wash the column.

  • Detection: Configure the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The L-isomer derivative typically elutes before the D-isomer derivative due to stronger steric hindrance shielding its hydrophobic regions from the stationary phase.

References

  • Enantioselective determination of citrulline and ornithine in the urine of D-amino acid oxidase deficient mice using a two-dimensional high-performance liquid chromatographic system. Elsevier. 6

  • Amino Acid and Peptide Chiral Separations. Sigma Aldrich. 4

  • Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase. ResearchGate. 5

  • Chiral Separations Using Marfey's Reagent | 15 | Thin Layer Chromatogr. Taylor & Francis. 1

  • Marfey's reagent for chiral amino acid analysis. Ovid. 2

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. ResearchGate.3

Sources

improving detection limits for trace N2-acetyl-D-ornithine in biological samples

Technical Support Center: Trace Analysis of -acetyl-D-ornithine (NADO)

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: Improving Detection Limits (LOD) for

Executive Summary & Molecule Profile

The Challenge: Detecting trace levels of

  • Isobaric Interference: It shares a mass (

    
     175.1) with its regioisomer 
    
    
    -acetylornithine (NAO) and its enantiomer
    
    
    -acetyl-L-ornithine.
  • Polarity: As a small, polar zwitterion, it retains poorly on standard C18 columns, leading to elution in the "ion suppression zone" (dead volume).

  • Lack of Chromophore: It lacks a UV-active group, necessitating Mass Spectrometry (MS) for sensitivity.

The Solution: To achieve femtomole-level sensitivity, we recommend Chiral Derivatization using Marfey’s Reagent (FDAA). This protocol targets the free amine, increases hydrophobicity (boosting ESI ionization), and converts enantiomers into diastereomers, allowing baseline separation on standard C18 columns.

Molecule Specifications
Parameter

-acetyl-D-ornithine (NADO)

-acetyl-D-ornithine (NAO)
Structure Acetyl group on

-amine
Acetyl group on

-amine
Free Reactive Site

-amine (

)

-amine (

)
Marfey's Reaction Site Reacts at

-position
Reacts at

-position
Biological Relevance Rare biomarker (microbial/metabolic)Common plant/urea cycle metabolite

Experimental Workflow (Visualization)

The following diagram outlines the optimized workflow for trace analysis. We utilize a "Derivatize-then-Separate" approach to maximize signal-to-noise (S/N) ratios.

NADO_WorkflowSampleBiological Sample(Plasma/Urine)PrecipProtein Precipitation(MeOH + 0.1% FA)Sample->Precip 1:3 RatioSupernatantSupernatant Recovery(14,000 x g)Precip->SupernatantDerivDerivatization(Marfey's Reagent/FDAA)50°C, 60 minSupernatant->Deriv pH 8.0 (NaHCO3)QuenchQuenching(HCl addition)Deriv->Quench Stop ReactionLCLC Separation(C18 Column)Quench->LC InjectMSMS/MS Detection(MRM Mode)LC->MS

Caption: Figure 1. Optimized workflow for trace NADO analysis. The critical step is derivatization at pH 8.0, targeting the free delta-amine.

Module 1: Sample Preparation & Derivatization

Objective: Remove protein interferences and attach a hydrophobic tag (FDAA) to the

Why Marfey's Reagent (FDAA)?

Standard HILIC methods often suffer from matrix effects in urine/plasma. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the free amine to form a stable, hydrophobic derivative.

  • For NADO: The

    
    -amine is already acetylated. FDAA reacts with the 
    
    
    -amine
    .
  • Result: The D-isomer of NADO becomes a diastereomer (L-FDAA-D-NADO) distinct from the L-isomer (L-FDAA-L-NADO), separable on an achiral C18 column.

Protocol Steps
  • Extraction: Mix 50 µL plasma with 150 µL MeOH (containing 0.1% Formic Acid). Vortex 30s. Centrifuge at 14,000

    
     g for 10 min.
    
  • Buffer Adjustment: Transfer 50 µL supernatant to a glass vial. Add 20 µL 1M

    
     (Target pH ~8.0).
    
  • Reaction: Add 20 µL of 1% FDAA (in acetone).

  • Incubation: Heat at 50°C for 60 minutes . (Do not exceed 60°C to prevent acetyl hydrolysis).

  • Quenching: Stop reaction with 20 µL 1M HCl.

  • Dilution: Dilute with mobile phase A to reduce solvent strength before injection.

Module 2: LC-MS/MS Optimization

Objective: Chromatographic resolution of the NADO regioisomers and enantiomers.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 2.1

    
     100 mm, 1.8 µm.
    
  • Temperature: 40°C.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[2]

  • Mobile Phase B: Acetonitrile + 0.1% FA.[2][3]

  • Gradient:

    • 0-2 min: 10% B (Focusing)

    • 2-15 min: 10%

      
       60% B (Elution of derivatives)
      
    • 15-18 min: 95% B (Wash)

Mass Spectrometry (MRM) Parameters

The FDAA derivative adds significant mass.

  • NADO MW: 174.2 Da

  • FDAA Reagent MW: 272.2 Da

  • Derivative MW:

    
     Da
    
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Dwell (ms)Note
NADO-FDAA 427.2 262.1 2550Quantifier (DNP fragment)
NADO-FDAA 427.2216.13550Qualifier
NADO-FDAA 427.2175.12050Loss of FDAA tag

Differentiation Logic:

  • 
    -acetyl-D-ornithine-FDAA:  FDAA is on the 
    
    
    -amine.
  • 
    -acetyl-D-ornithine-FDAA:  FDAA is on the 
    
    
    -amine.
  • Result: These two regioisomers will have significantly different retention times on C18 due to the steric differences of the bulky FDAA group position.

Troubleshooting Guide (FAQ)

Issue: "I see double peaks for my standard."

Diagnosis: This is likely the separation of diastereomers (L-FDAA-D-NADO vs L-FDAA-L-NADO).

  • Action: Verify retention times with pure D- and L- standards. If you used racemic Marfey's reagent (rare but possible), switch to pure L-FDAA.

Issue: "Sensitivity is low (< 10 nM)."

Diagnosis: Incomplete derivatization or pH mismatch.

  • Action:

    • Check the pH of the reaction mixture. It must be basic (pH 8.0-8.5) for the nucleophilic attack of the amine on the FDAA fluorine.

    • Ensure the sample is not too acidic from the protein precipitation step (neutralize the FA properly with bicarbonate).

Issue: "My peaks are tailing."

Diagnosis: Column overload or metal interaction.

  • Action:

    • Dilute the quenched sample 1:5 with water before injection. High acetone content causes peak distortion.

    • NADO derivatives can chelate metals; ensure your LC system is passivated or use a PEEK-lined column.

Troubleshooting Decision Tree

TroubleshootingStartProblem DetectedLowSignalLow SensitivityStart->LowSignalPeakShapePoor Peak ShapeStart->PeakShapeCheckPHCheck Reaction pH(Must be > 8.0)LowSignal->CheckPHReaction Failed?CheckTempCheck Temp(Keep < 60°C)LowSignal->CheckTempDegradation?DiluteDilute Sample(Reduce Organic Solvent)PeakShape->DiluteSolvent Mismatch?

Caption: Figure 2. Rapid diagnostic tree for common NADO analysis failures.

References

  • Marfey, P. (1984).[4] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications.

  • Molesini, B., et al. (2017). The Arabidopsis N-Acetylornithine Deacetylase Controls Ornithine Biosynthesis via a Linear Pathway.[5] Plant and Cell Physiology.

  • Tivesten, A., et al. (2007). Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry.[3] Journal of Chromatography B.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][6][7][8][9]

preventing racemization during N2-acetyl-D-ornithine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N2-acetyl-D-ornithine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to maintain the chiral integrity of your product. The biological activity of molecules like N2-acetyl-D-ornithine is critically dependent on their stereochemistry, making the prevention of racemization a paramount concern.[1]

This resource provides in-depth answers to common challenges, detailed troubleshooting workflows, and validated protocols to help you achieve high enantiomeric purity in your synthesis.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding racemization in the context of N2-acetyl-D-ornithine synthesis.

Q1: What is racemization and why is it a critical issue in this synthesis?

A: Racemization is the conversion of a pure enantiomer (in this case, the D-form of ornithine) into an equal mixture of both its D- and L-forms, resulting in an optically inactive product known as a racemate.[2] This is a significant problem because the biological functions of chiral molecules are highly specific to their three-dimensional structure. The presence of the undesired N2-acetyl-L-ornithine enantiomer can lead to reduced efficacy, altered pharmacological profiles, or unpredictable side effects in drug development applications.[1][3]

Q2: What is the primary chemical mechanism that causes racemization during the N-acetylation of D-ornithine?

A: The primary mechanism involves the deprotonation of the chiral α-carbon (the carbon atom to which the carboxyl and amino groups are attached).[4] During the acetylation reaction, the carboxyl group is often activated, which increases the acidity of the α-hydrogen. In the presence of a base, this hydrogen can be abstracted, forming a planar carbanion or enolate intermediate.[5] Reprotonation of this flat intermediate can occur from either face with roughly equal probability, leading to the formation of both D and L enantiomers and thus, racemization.[2]

Q3: Which experimental factors have the most significant impact on the rate of racemization?

A: Several factors can accelerate racemization, but the most critical are:

  • Base: The strength and steric hindrance of the base used are paramount. Strong, non-hindered bases significantly increase the rate of α-proton abstraction.[4]

  • Temperature: Higher reaction temperatures provide the necessary activation energy for proton abstraction and increase the rate of racemization.[3]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

  • Reaction Time: Longer exposure to conditions that promote racemization will naturally lead to a greater loss of stereochemical purity.

Q4: Is it necessary to protect the N5 (side-chain) amino group of D-ornithine before N2-acetylation?

A: Yes, absolutely. To achieve selective acetylation at the N2 (α-amino) position, the more nucleophilic N5 (δ-amino) group on the side chain must be protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl).[6] Without this protection, you would get a mixture of N2-acetyl, N5-acetyl, and N2,N5-diacetyl-D-ornithine, complicating purification and potentially affecting racemization rates.[7]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a structured approach to identifying and resolving common problems encountered during the synthesis.

Problem: Chiral analysis (e.g., HPLC) of the final product shows a significant peak for the undesired N2-acetyl-L-ornithine.

Workflow for Troubleshooting Racemization ```dot

G start High Racemization Detected (>1-2% L-isomer) check_base Step 1: Evaluate Base start->check_base base_strong Using strong, non-hindered base? (e.g., DIPEA, Triethylamine) check_base->base_strong Yes base_ok Using weak, hindered base. (e.g., Collidine, NMM) check_base->base_ok No check_temp Step 2: Evaluate Temperature temp_high Reaction temp > 0°C? check_temp->temp_high Yes temp_ok Reaction temp ≤ 0°C. check_temp->temp_ok No check_time Step 3: Evaluate Reaction Time time_long Reaction time prolonged? check_time->time_long Yes time_ok Reaction monitored and quenched promptly. check_time->time_ok No sol_base Action: Switch to a sterically hindered base like 2,4,6-Collidine or a weaker base like NMM. base_strong->sol_base base_ok->check_temp sol_temp Action: Lower reaction temperature. Maintain at 0°C or -10°C. temp_high->sol_temp temp_ok->check_time sol_time Action: Monitor reaction by TLC/LCMS. Quench immediately upon completion. time_long->sol_time end_node Re-run Synthesis & Analyze time_ok->end_node Re-evaluate other parameters (solvent, reagent purity) sol_base->end_node sol_temp->end_node sol_time->end_node

Caption: Racemization proceeds via a planar intermediate.

Comparison of Key Analytical Techniques

The choice of method depends on available equipment, sample properties, and required sensitivity.

[8]| Technique | Principle | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | | Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. |[9][10] Widely applicable, excellent resolution, highly accurate and reproducible. | Requires method development, can be time-consuming. | | Chiral GC | Separation of volatile enantiomers based on interaction with a chiral stationary phase in a capillary column. |[11] Very high sensitivity (pg-fg range), fast analysis times. | Requires derivatization to make the analyte volatile and thermally stable. | | NMR Spectroscopy | Formation of diastereomeric complexes with a Chiral Discriminating Agent (CDA), resulting in distinct NMR signals for each enantiomer. |[12] Fast analysis, no separation needed, provides structural information. | Lower sensitivity, peak overlap can be an issue, requires pure samples and expensive chiral agents. |

For most pharmaceutical applications, Chiral HPLC is the gold standard due to its robustness and high resolution.

[8][9]---

References
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.
  • Amino Acid-Protecting Groups. SciSpace.
  • Amino Acid Protection & Deprotection Services. BOC Sciences.
  • Amino Acid-Protecting Groups. Source unavailable.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Understanding Chirality in Peptide Synthesis: The Value of Enantiopure Amino Acids. Benchchem.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • Racemiz
  • The Synthesis of N²,N⁵-diacetyl-L-ornithine: A Comprehensive Technical Guide. Benchchem.
  • Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. BORZUYA UNIVERSITY.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect.
  • Technical Support Center: Prevention of Racemiz
  • A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric C

Sources

Technical Support Center: N2-Acetyl-D-Ornithine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug development professionals working with N2-acetyl-D-ornithine . It synthesizes chemical stability principles, degradation kinetics, and practical troubleshooting steps.

Subject: Stability Profile of N2-Acetyl-D-Ornithine in Acidic vs. Alkaline Conditions Document ID: TS-AOR-005 Last Updated: March 2026 Audience: Analytical Chemists, Metabolic Engineers, Formulation Scientists

Executive Summary: The Stability Matrix

N2-acetyl-D-ornithine (Ac-D-Orn) is an N-acylated amino acid often used as a stable metabolic tracer or chiral standard. While chemically robust at neutral pH, it exhibits distinct degradation pathways at pH extremes.

  • Acidic Conditions (pH < 4): Prone to intramolecular cyclization (lactamization), forming a 6-membered piperidone ring. This is a dehydration reaction (

    
     Da).
    
  • Alkaline Conditions (pH > 10): Prone to hydrolysis (deacetylation) yielding free D-ornithine (

    
     Da) and potential racemization  (loss of chiral purity).
    
  • Neutral Conditions (pH 6–8): Highly stable; recommended for long-term storage.

Degradation Pathways & Mechanisms

Understanding the specific chemical fate of your molecule is critical for interpreting LC-MS data and optimizing extraction protocols.

Visualizing the Degradation Logic

DegradationPathways AcOrn N2-Acetyl-D-Ornithine (MW: 174.2) Lactam 3-Acetamido-2-piperidone (Lactam Form) (MW: 156.2) AcOrn->Lactam Acidic pH + Heat (Dehydration, -H2O) Orn D-Ornithine (Free Amino Acid) (MW: 132.2) AcOrn->Orn Strong Alkali / Enzyme (Hydrolysis, -Acetyl) Racemate DL-N-Acetyl-Ornithine (Racemic Mixture) AcOrn->Racemate Strong Alkali + Heat (Racemization) OrnLactam 3-Amino-2-piperidone (Ornithine Lactam) (MW: 114.1) Lactam->OrnLactam Strong Acid (Hydrolysis) Orn->OrnLactam Acidic pH (Cyclization)

Figure 1: Chemical degradation pathways of N2-acetyl-D-ornithine under pH stress. Note the distinct mass shifts associated with each pathway.

Detailed Mechanism Analysis[1]
ConditionPrimary ReactionMechanismMass Shift (LC-MS)
Acidic (pH < 3) Lactamization Nucleophilic attack of the

-amino group on the

-carboxylic acid carbon. Forms a stable 6-membered lactam ring (3-acetamido-2-piperidone).
-18 Da (Loss of

)
Alkaline (pH > 10) Deacetylation Hydroxide ion attacks the amide carbonyl, cleaving the acetyl group. Yields free D-Ornithine and acetate.-42 Da (Loss of

)
Strong Base + Heat Racemization Abstraction of the

-proton by base, forming a planar enolate intermediate that reprotonates indiscriminately (D

L conversion).
None (Requires Chiral LC)

Troubleshooting Guide: Common Experimental Issues

Use this guide to diagnose unexpected results in your analytical workflow.

Issue 1: "I see a split peak or a new peak at M-18 in my acidic extract."

Diagnosis: Acid-Catalyzed Lactamization.

  • Cause: You likely used a strong acid (e.g., TCA, Perchloric Acid) for protein precipitation or extraction and allowed the sample to sit at room temperature or heated it.

  • The Chemistry: The free

    
    -amine of ornithine is highly nucleophilic towards the carboxylic acid when protonated, facilitating ring closure.
    
  • Solution:

    • Neutralize immediately: After acid extraction, neutralize samples to pH 7.0 using ammonium bicarbonate or NaOH.

    • Keep it cold: Perform all acid steps at 4°C. Lactamization is temperature-dependent.

    • Switch Reagents: Use organic solvent precipitation (Methanol/Acetonitrile) instead of strong acids if possible.

Issue 2: "My standard curve signal is dropping over time in the autosampler."

Diagnosis: Alkaline Instability / Glass Adsorption.

  • Cause: If your mobile phase or reconstitution solvent is basic (pH > 8), the acetyl group may be hydrolyzing. Alternatively, cationic ornithine species can stick to glass vials.

  • Solution:

    • Buffer Check: Ensure autosampler solvent is slightly acidic (0.1% Formic Acid, pH ~3) to prevent deacetylation and racemization.

    • Vial Choice: Use Polypropylene (PP) vials or silanized glass to prevent non-specific binding of the positively charged amine.

Issue 3: "I am detecting D-Ornithine in my pure N-Acetyl-D-Ornithine standard."

Diagnosis: Source Contamination or In-Source Fragmentation.

  • Cause:

    • Chemical:[1][2][3][4][5][6][7] Trace hydrolysis during storage.

    • Instrumental: High cone voltage/declustering potential in ESI-MS can mimic hydrolysis by fragmenting the source ion (In-source CID).

  • Verification Test:

    • Inject the standard at a lower cone voltage. If the "Ornithine" peak disappears, it was an artifact.

    • Check retention time.[6][8][9] If the "Ornithine" signal co-elutes exactly with the Acetyl-Ornithine peak, it is an in-source fragment. If they separate, it is chemical contamination.

Stability Data & Storage Protocol

Quantitative Stability Overview (Estimated)
Solvent SystemTemperatureHalf-Life (

)
Recommendation
0.1 M HCl (pH 1) 25°C< 24 HoursAvoid prolonged exposure.
0.1 M NaOH (pH 13) 25°C< 4 HoursCritical Risk of hydrolysis.
PBS (pH 7.4) 25°C> 2 WeeksSafe for short-term use.
PBS (pH 7.4) -20°C> 1 YearIdeal storage condition.
Recommended Storage Protocol
  • Solid State: Store as a dry powder at -20°C, desiccated. Protect from light.[10]

  • Stock Solution (100 mM): Dissolve in water or PBS (pH 7.4). Aliquot into single-use volumes (prevent freeze-thaw cycles). Store at -80°C.

  • Working Solution: Prepare fresh in 0.1% Formic Acid (if analyzing by LC-MS) to maintain protonation and prevent lactamization (kinetic barrier is high at 4°C/pH 3).

Frequently Asked Questions (FAQ)

Q: Can I use N2-acetyl-D-ornithine as an internal standard for L-ornithine quantification? A: Yes, but with caution. Since it is an unnatural isomer (D-form), it resists enzymatic degradation in biological samples better than the L-form. However, you must ensure your chromatographic method separates the Acetyl-Ornithine from free Ornithine. It is not an isotopic standard, so it will have a different retention time and ionization efficiency.

Q: Does the D-enantiomer racemize faster than the L-enantiomer? A: Chemically, no. Enantiomers have identical chemical properties in achiral environments (like simple buffers). Both D and L forms will racemize at the same rate in strong alkali.

Q: I see a peak at m/z 115. What is this? A: This is likely the Ornithine Lactam (3-aminopiperidin-2-one). This implies your N-acetyl group was lost (hydrolysis) and the resulting ornithine cyclized. This indicates severe degradation (high heat + strong acid/base).

References

  • FooDB. (n.d.). Compound Summary: N-acetylornithine.[1][2][5][11] Retrieved from [Link]

  • PubChem. (2024).[6] N-Acetyl-L-ornithine | C7H14N2O3.[1][6][12][13] National Library of Medicine. Retrieved from [Link]

  • Javid-Majd, F., & Blanchard, J. S. (2000).[5][14] Mechanistic analysis of the argE-encoded N-acetylornithine deacetylase. Biochemistry. (Cited for enzymatic hydrolysis mechanisms).

  • Save My Exams. (2024). Amino Acids: Acid/Base Properties & Zwitterions. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Background Noise in D-Amino Acid LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for minimizing background noise in sensitive D-amino acid LC-MS/MS assays. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific principles to empower you to make informed decisions in your method development and analysis.

Section 1: Foundational Troubleshooting - Is It the System or the Sample?

High background noise can obscure low-level analytes, compromising sensitivity and reproducibility.[1][2] The first step is to systematically determine the source of the noise.

Q1: My baseline is high and noisy even when I inject a blank (mobile phase only). What's the first thing I should check?

A1: A noisy baseline in a blank injection points to a contamination issue within the LC-MS system itself, independent of your sample matrix.[3] The contamination could originate from solvents, tubing, or the ion source.

Causality: Contaminants can accumulate on the analytical column and then "bleed" off during a gradient run, or they can be continuously introduced into the ion source, increasing the baseline.[4] Common culprits include plasticizers, airborne compounds, and impurities in the mobile phase.[5][6][7]

Troubleshooting Protocol:

  • Isolate the MS: Turn off the LC flow to the mass spectrometer. If the noise level drops significantly, the contamination is coming from the LC system (solvents, pump, autosampler). If the noise persists, the issue may be within the MS source or an electronic problem.[3][8]

  • Check Solvents & Additives: Prepare fresh mobile phase using the highest quality LC-MS grade solvents and additives.[9] Contaminants can leach from plastic solvent bottles or be present in lower-grade reagents.[5] Using the lowest necessary concentration of additives can also reduce background.[10]

  • Systematic Flushing: If fresh solvents don't solve the issue, flush the system. Replace the column with a union and flush all LC lines with a strong, high-purity solvent like isopropanol to remove buildup.[3]

  • Inspect the Ion Source: A contaminated ion source is a frequent cause of persistent noise.[11] Check for visible residue on the capillary, cone, and spray shield. If necessary, follow the manufacturer's protocol for cleaning these components.[3]

Diagram: General Background Noise Troubleshooting Flowchart

This diagram outlines a systematic approach to identifying the source of high background noise.

cluster_lc LC Troubleshooting cluster_ms MS Troubleshooting start High Background Noise Observed q1 Inject Blank (Mobile Phase). Is noise still high? start->q1 lc_issue Issue is in LC System (Solvents, Tubing, Autosampler) q1->lc_issue Yes ms_issue Issue is in MS System (Source, Electronics, Gas) q1->ms_issue No (Noise disappears) q2 Prepare fresh LC-MS grade mobile phase. Resolved? lc_issue->q2 q4 Turn off LC flow. Does noise persist? ms_issue->q4 contam_solvents Root Cause: Contaminated Solvents/Additives q2->contam_solvents Yes q3 Systematically flush LC lines (bypass column). Resolved? q2->q3 No contam_system Root Cause: System Contamination (Pumps, Tubing, Seals) q3->contam_system Yes check_autosampler Troubleshoot Autosampler: Check wash solvents, syringe, and sample loop for carryover. q3->check_autosampler No clean_source Clean Ion Source (Capillary, Cone, Shield) q4->clean_source Yes electronic_issue Potential Electronic Issue. Contact Service Engineer. q4->electronic_issue No (Noise disappears with LC flow off) check_gas Check Gas Supply (Purity, Traps) clean_source->check_gas check_gas->electronic_issue

Caption: Troubleshooting Decision Tree for High Background Noise.

Section 2: Sample Preparation - Removing Interferences at the Source

For D-amino acid analysis in biological matrices (plasma, serum, tissue), the primary source of background noise and signal variability is the matrix itself.[12] This "matrix effect," often seen as ion suppression, occurs when endogenous compounds co-elute with your analyte and compete for ionization in the MS source.[13][14]

Q2: My D-amino acid signal is strong in neat standards but very low or inconsistent in plasma samples. Is this ion suppression?

A2: Yes, this is a classic symptom of ion suppression.[15] Components of plasma, particularly phospholipids and salts, are notorious for reducing the ionization efficiency of target analytes in electrospray ionization (ESI).[12][16] Improving your sample preparation is the most effective way to combat this.[17]

Causality: In the ESI process, analytes must acquire a charge in a liquid droplet and then be released into the gas phase. Co-eluting matrix components can compete for this charge or alter the droplet's surface tension, hindering the efficient ionization of your D-amino acids.[13]

Q3: What is the best sample preparation method to reduce matrix effects for D-amino acid analysis?

A3: The choice depends on the complexity of your matrix and required sensitivity. The three common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

TechniqueMechanismProsConsBest For
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Non-selective; leaves phospholipids, salts, and other small molecules in the supernatant, often leading to significant ion suppression.[15][16]Initial screening; high-concentration analytes.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases based on polarity.Can provide a cleaner extract than PPT. A double LLE can further improve selectivity.[17]Can be labor-intensive; requires optimization of solvents; may have lower analyte recovery.Analytes with distinct polarity from major interferences.
Solid-Phase Extraction (SPE) Analytes are isolated from the matrix by binding to a solid sorbent, while interferences are washed away.Highly selective; provides the cleanest extracts by effectively removing phospholipids and salts.[15][16]More expensive; requires method development to optimize sorbent, wash, and elution steps.Low-level quantification requiring high sensitivity and reproducibility.

For sensitive D-amino acid assays, SPE is often the most robust choice for minimizing matrix effects and background noise.[16]

Diagram: Impact of Sample Preparation on Signal-to-Noise

This diagram shows how more rigorous sample preparation reduces interferences.

cluster_input cluster_methods cluster_output cluster_snr sample Plasma/Serum Proteins Phospholipids D-Amino Acid Salts ppt Protein Precipitation (PPT) sample->ppt lle Liquid-Liquid Extraction (LLE) sample->lle spe Solid-Phase Extraction (SPE) sample->spe ppt_out Supernatant Phospholipids D-Amino Acid Salts ppt->ppt_out lle_out Extract D-Amino Acid Residual PLs lle->lle_out spe_out Eluate D-Amino Acid spe->spe_out ppt_snr Low S/N ppt_out->ppt_snr lle_snr Medium S/N lle_out->lle_snr spe_snr High S/N spe_out->spe_snr

Caption: Workflow of Sample Preparation Techniques and Their Effect on S/N.

Protocol: Generic SPE for Phospholipid Removal

This protocol uses a mixed-mode SPE plate to remove phospholipids from plasma for amino acid analysis.

Objective: To isolate polar D-amino acids while removing proteins and lipids.

Materials:

  • Mixed-mode cation exchange SPE plate/cartridge.

  • Plasma/serum sample.

  • Internal Standard (stable isotope-labeled D-amino acid is ideal).

  • Pre-treatment solution: 1% Formic Acid in Water.

  • Wash solution: 5% Methanol in Water.

  • Elution solution: 5% Ammonium Hydroxide in Methanol.

  • SPE vacuum manifold or positive pressure processor.

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Add 200 µL of 1% Formic Acid in Water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

  • SPE Plate Conditioning:

    • Place the SPE plate on the manifold.

    • Add 500 µL of Methanol to each well.

    • Apply vacuum/pressure to pull the solvent through.

    • Add 500 µL of Water to each well.

    • Apply vacuum/pressure to pull the water through. Do not let the sorbent go dry.

  • Sample Loading:

    • Transfer the supernatant from the pre-treated sample (Step 1) to the conditioned SPE wells.

    • Apply gentle vacuum/pressure to slowly load the entire sample onto the sorbent.

  • Washing:

    • Add 500 µL of the wash solution (5% Methanol in Water) to each well.

    • Apply vacuum/pressure to pull the wash solution through. This step removes residual phospholipids and salts.

  • Elution:

    • Place a clean collection plate inside the manifold.

    • Add 500 µL of the elution solution (5% Ammonium Hydroxide in Methanol) to each well.

    • Apply vacuum/pressure to elute the D-amino acids into the collection plate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Section 3: Chromatographic & Mobile Phase Optimization

Good chromatography is essential. The goal is to separate your D-amino acids of interest not only from their L-enantiomers but also from any remaining matrix components that could cause ion suppression.[18]

Q4: What type of column should I use for D-amino acid analysis? Do I need to use derivatization?

A4: You have two primary strategies for separating D- and L-amino acids:

  • Chiral Stationary Phase (CSP) Column: These columns have a chiral selector bonded to the silica, allowing for the direct separation of enantiomers without derivatization. This simplifies sample preparation and avoids potential side reactions from derivatizing agents.[19][20]

  • Derivatization with a Chiral Reagent: In this approach, you react the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[21] These diastereomers can then be separated on a standard achiral reversed-phase (C18) column. Derivatization can also improve chromatographic retention and ionization efficiency.[22][23]

Recommendation: If a robust chiral column method is available, it is often simpler. However, derivatization is a well-established technique that can significantly boost sensitivity and provides excellent separation on common C18 columns.[21]

Q5: Which mobile phase additives are best for D-amino acid analysis to maximize signal and minimize noise?

A5: The choice of additive is critical for controlling peak shape and ionization efficiency. For ESI-MS, volatile additives are required.[10][24]

Causality: Additives control the pH of the mobile phase. For amino acids, an acidic pH (e.g., pH < 3) ensures the amine group is protonated, which is ideal for positive mode ESI.[25] The additive's counter-ion can also affect signal; formate and acetate are generally preferred over trifluoroacetic acid (TFA), which is known to cause significant signal suppression.

AdditiveTypical ConcentrationIonization ModeProsCons
Formic Acid (FA) 0.1%PositiveExcellent for protonating analytes, good volatility, widely compatible.[26]Can sometimes lead to higher background than no additive.
Ammonium Formate (AF) 5-10 mMPositive/NegativeActs as a buffer to stabilize pH, improves peak shape, and can enhance spray stability.[24][27][28]Can form adducts; salt concentration must be optimized.
Ammonium Acetate 5-10 mMPositive/NegativeGood buffering capacity, often used in HILIC separations.[25]Slightly less volatile than formate, may increase background slightly.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%PositiveExcellent ion-pairing agent for chromatography, giving sharp peaks.Causes severe ion suppression in ESI-MS and should be avoided for high-sensitivity work.

Recommendation: A combination of 0.1% Formic Acid or 10 mM Ammonium Formate with 0.1% Formic Acid is an excellent starting point for robust D-amino acid analysis in positive ESI mode.[27][28]

Section 4: Mass Spectrometer & Ion Source Optimization

Proper tuning of the mass spectrometer is the final step to ensure you are detecting your D-amino acids with the best possible signal-to-noise ratio (S/N).

Q6: How can I optimize my ESI source parameters to improve the S/N for D-amino acids?

A6: Ion source parameters control the efficiency of the electrospray process, from initial droplet formation to the release of gas-phase ions.[29] These parameters are interdependent and must be optimized for your specific analytes and flow rate.

Key Parameters to Optimize:

  • Capillary Voltage: Controls the electric field that drives the spray. Too low, and the spray is unstable; too high, and you risk in-source fragmentation or discharge.

  • Gas Temperatures (Drying/Sheath Gas): These heated gases help desolvate the ESI droplets.[29] Higher temperatures increase desolvation but can cause thermal degradation of sensitive analytes. The goal is to use a temperature just high enough to produce a stable signal.

  • Gas Flow Rates (Nebulizing/Drying Gas): The nebulizer gas helps form the initial spray, while the drying gas sweeps away the solvent vapor. Optimize for a stable spray and the best S/N.

  • Sprayer Position: The physical location of the ESI needle relative to the MS inlet can significantly impact signal intensity and should be optimized.[30]

Optimization Protocol (using Tee-infusion):

  • Prepare a standard solution of your D-amino acid of interest (and its internal standard) at a mid-range concentration.

  • Using a syringe pump and a tee-fitting, infuse the standard directly into the MS at your analytical flow rate while the LC delivers the mobile phase.

  • Vary one source parameter at a time (e.g., capillary voltage) while monitoring the signal intensity of your analyte's MRM transition.

  • Plot the signal intensity against the parameter value to find the optimal setting.

  • Repeat for all key parameters. Remember that they can be interactive, so re-checking a parameter after optimizing others is good practice.[29]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (2022, April 15). [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. (2025, November 20). [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. (n.d.). [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS | LCGC International. (2020, December 19). [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). [Link]

  • Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry - PubMed. (n.d.). [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines - Waters Corporation. (n.d.). [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - MDPI. (2023, January 19). [Link]

  • Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. (2000, February 18). [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - ResearchGate. (2023, January 13). [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (2025, November 19). [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. (n.d.). [Link]

  • Ion suppression (mass spectrometry) - Wikipedia. (n.d.). [Link]

  • Notes on Troubleshooting LC/MS Contamination. (n.d.). [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). [Link]

  • Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. (2023, July 6). [Link]

  • Understanding and optimizing electrospray ionization techniques for proteomic analysis. (2011, April 15). [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC. (2023, April 15). [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (2020, November 12). [Link]

  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling | LCGC International. (2019, October 1). [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021, July 8). [Link]

  • Mass Spec contamination issue - High background - WKB3420 - Waters Knowledge Base. (n.d.). [Link]

  • Amino Acid Mass Spectrometry Based on Polarity-Reversing Nano-Electrospray Ionization. (n.d.). [Link]

  • LC/MS/MS Method Package for D/L Amino Acids - Shimadzu Scientific Instruments. (n.d.). [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018, January 31). [Link]

  • Using LC–MS/MS to Analyze D-Amino Acids | LCGC International. (2024, May 9). [Link]

  • What is the most possible reason for the spectral noise for my Agilent 6100 LC/MSD XT system? | ResearchGate. (2021, February 18). [Link]

  • Is there a "gold standard" for amino acid derivatization for LC/MS analysis? - ResearchGate. (2019, January 2). [Link]

  • Agilent6430 LCMSMS MRM sudden appearance of baseline noise. (2012, September 10). [Link]

  • LC-MS/MS Method Package for D/L Amino Acids - Shimadzu (Europe). (n.d.). [Link]

  • Plasticizer contamination in LCMS samples - WKB11497 - Waters Knowledge Base. (n.d.). [Link]

  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving | Separation Science. (2026, February 20). [Link]

  • How to Avoid Problems in LC–MS | LCGC International. (2022, April 15). [Link]

  • Controlling Contamination in LC/MS Systems - Mass Spectrometry. (n.d.). [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips - Technology Networks. (2026, February 25). [Link]

Sources

Technical Support Center: Chiral Columns for N-Acetylated Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the enantioselective analysis of N-acetylated amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of separating these chiral molecules. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and develop robust, reliable methods.

Part 1: Core Principles & FAQ for Chiral Stationary Phase (CSP) Selection

Choosing the correct chiral stationary phase is the most critical decision in developing a successful enantioseparation method. This section addresses the fundamental questions to guide your selection process.

Q1: What are the primary types of chiral columns suitable for N-acetylated amino acid analysis?

For N-acetylated amino acids, three classes of Chiral Stationary Phases (CSPs) have demonstrated broad utility and are the recommended starting points for method development:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, featuring derivatives of cellulose or amylose coated or immobilized on a silica support.[1] Their versatility stems from a complex chiral recognition mechanism involving multiple interaction types.[2]

  • Macrocyclic Glycopeptide-Based CSPs: These phases utilize naturally occurring antibiotics like teicoplanin or vancomycin bonded to silica.[3] They are exceptionally effective for amino acids and their derivatives and offer unique multimodal separation capabilities.[4][5]

  • Anion-Exchange & Zwitterionic CSPs: These ion-exchange CSPs are specifically designed for ionizable compounds. Weak anion-exchange columns based on quinine (QN) or quinidine (QD) derivatives are highly effective for chiral acids, including N-derived amino acids.[6][7] Zwitterionic phases incorporate both anion- and cation-exchange groups and are excellent for separating zwitterionic molecules like amino acids.[6][8]

Q2: How do I choose between these primary CSP types?

Your choice depends on the specific properties of your analyte and your desired chromatographic mode. The following decision workflow provides a logical starting point.

Chiral_Column_Selection cluster_csp Primary CSP Choice cluster_mobile_phase Mobile Phase Mode Analyte N-Acetylated Amino Acid Polysaccharide Polysaccharide-Based (Cellulose / Amylose) Analyte->Polysaccharide Broad Applicability Macrocyclic Macrocyclic Glycopeptide (Teicoplanin / Vancomycin) Analyte->Macrocyclic High Success Rate for Amino Acids IonExchange Anion-Exchange / Zwitterionic Analyte->IonExchange Strongly Acidic Analytes NP Normal Phase (Hexane/Alcohol) Polysaccharide->NP Good Starting Point RP Reversed Phase (Aq. Buffer/ACN or MeOH) Polysaccharide->RP Macrocyclic->RP Versatile PIM Polar Ionic Mode (MeOH + Acid/Base) Macrocyclic->PIM Unique Selectivity IonExchange->RP Primary Mode IonExchange->PIM

Caption: Decision workflow for initial chiral column selection.

Q3: What are the chiral recognition mechanisms I should be aware of?

Understanding the mechanism helps in optimizing the mobile phase.

  • Polysaccharide CSPs: Recognition occurs within chiral grooves or cavities of the polysaccharide's helical structure.[2] The separation is governed by a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The precise fit of the analyte within these grooves dictates the enantioselectivity.[1][2]

  • Macrocyclic Glycopeptide CSPs: The primary interaction for amino acid derivatives is an electrostatic (charge-charge) interaction between the negatively charged carboxylate group of the N-acetylated amino acid and a positively charged amine on the "basket" of the glycopeptide selector.[3][4] Secondary interactions, including hydrogen bonding and hydrophobic associations, further refine the separation.[4]

  • Anion-Exchange CSPs: These operate via ionic interactions. The N-acetylated amino acid, which is acidic, exchanges with the counter-ion on the positively charged stationary phase. Chiral recognition is achieved through additional interactions (hydrogen bonding, steric repulsion) with the chiral selector, such as quinine or quinidine derivatives.[6]

Q4: When should I choose an immobilized over a coated polysaccharide column?

This choice is a trade-off between robustness and performance.

  • Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica support.[2] They can sometimes offer slightly higher initial enantioselectivity. However, their major limitation is solvent incompatibility; they are incompatible with "forbidden" solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF), which can strip the coating from the support.

  • Immobilized CSPs: The chiral selector is covalently bonded to the silica support.[1] The key advantage is their robustness and extended solvent compatibility, allowing for a much wider range of mobile phases to be used during method development.[2][9] This versatility often outweighs the potential for slightly lower selectivity compared to their coated counterparts. For method development, an immobilized column is almost always the superior first choice.

Part 2: Method Development & Experimental Protocols

A systematic approach is crucial for efficient and successful method development.

Table 1: Comparison of Major Chiral Stationary Phases for N-Acetylated Amino Acids
CSP TypeChiral Selector ExamplesPrimary Interaction MechanismRecommended Mobile Phase ModesKey AdvantagesConsiderations
Polysaccharide Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)H-bonding, π-π, Dipole, Steric Fit[1][2]Normal Phase (NP), Reversed Phase (RP)Broad applicability, high success rateCoated versions have solvent restrictions
Macrocyclic Glycopeptide Teicoplanin, VancomycinElectrostatic, H-bonding[3][4]Reversed Phase (RP), Polar Ionic Mode (PIM)Multimodal, excellent for amino acids, MS-compatible mobile phases[5]Selectivity can be highly pH-dependent
Anion-Exchange Quinine/Quinidine DerivativesIonic, H-bonding, Steric[6][7]Reversed Phase (RP)Highly selective for acidic compoundsLimited to ionizable analytes
Zwitterionic Cinchona Alkaloid DerivativesDouble Ion-Pairing[8]Polar Organic, RPExcellent for underivatized or zwitterionic moleculesRequires specific mobile phase compositions (e.g., high methanol)[8]
Protocol 1: Systematic Approach to Chiral Column and Mobile Phase Screening

This protocol outlines a structured workflow for identifying a suitable column and mobile phase.

  • Column Selection:

    • Based on Table 1 and the workflow diagram, select at least two columns from different classes. A recommended starting set is an immobilized polysaccharide column (e.g., Cellulose-based) and a macrocyclic glycopeptide column (e.g., Teicoplanin-based).

  • Sample Preparation:

    • Prepare a 0.5-1.0 mg/mL solution of your racemic N-acetylated amino acid in a solvent suitable for the initial mobile phase. For broad compatibility, a 50:50 mixture of methanol and acetonitrile is a good choice.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to prevent column blockage.[10]

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.[10]

    • Column Temperature: 25 °C.[10]

    • Injection Volume: 5 µL.

    • Detection: UV at ~210 nm or as appropriate for your analyte.

  • Mobile Phase Screening (Run in this order):

    • Condition A (Reversed Phase): 70:30 (v/v) Water with 0.1% Formic Acid : Acetonitrile.

    • Condition B (Reversed Phase): 70:30 (v/v) Water with 0.1% Formic Acid : Methanol.

    • Condition C (Normal Phase - Polysaccharide Column Only): 90:10 (v/v) n-Hexane : Isopropanol.

    • Condition D (Polar Ionic Mode - Macrocyclic Column Only): 100% Methanol with 0.1% Acetic Acid and 0.1% Triethylamine.

  • Evaluation and Optimization:

    • After screening, identify the condition that provides the best "hit" (any separation, even partial).

    • Optimize this condition by systematically adjusting the ratio of the organic modifier. For reversed-phase, vary the acetonitrile or methanol content in 5% increments.

    • If resolution is still insufficient, investigate the effect of temperature. Both increasing and decreasing temperature can significantly impact separation, as enantioseparations can be either enthalpy or entropy-driven.[3][11]

    • Consider changing the acidic/basic additive (e.g., from formic acid to trifluoroacetic acid) to improve peak shape.[10]

Part 3: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This section addresses the most common issues in a direct Q&A format.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Observed Problem Cause_MP Mobile Phase Issue Problem->Cause_MP Poor Resolution Drifting RT Cause_Col Column Issue Problem->Cause_Col Poor Resolution Peak Tailing Cause_Method Method Parameter Problem->Cause_Method Poor Resolution Drifting RT Cause_Sample Sample Issue Problem->Cause_Sample Peak Tailing Poor Shape Sol_MP Prepare fresh mobile phase Check pH / additives Change organic modifier Cause_MP->Sol_MP Sol_Col Equilibrate longer Flush/regenerate column Select different CSP Cause_Col->Sol_Col Sol_Method Optimize temperature Adjust flow rate Check injection volume Cause_Method->Sol_Method Sol_Sample Reduce concentration Filter sample Check sample solvent Cause_Sample->Sol_Sample

Caption: General troubleshooting workflow for chiral HPLC.

Q1: Why am I seeing poor or no resolution between my enantiomers?

Causality: Enantiomeric resolution is a delicate balance of interactions. A lack of resolution means the difference in interaction energy between the two enantiomers and the CSP is insufficient under the current conditions.

  • Incorrect Mobile Phase: The mobile phase composition directly mediates the analyte-CSP interaction. For polysaccharide columns, the type and concentration of the alcohol modifier are critical. For macrocyclic columns, pH and ionic strength are paramount.

    • Solution: Re-evaluate your screening results. If you saw a hint of separation with one mobile phase, focus on optimizing it. Systematically vary the organic modifier percentage. If using a macrocyclic column, adjust the concentration of your acidic/basic additives.

  • Wrong CSP: Not every CSP can resolve every racemate. The shape and functional groups of your N-acetylated amino acid may not be complementary to the selected CSP.

    • Solution: Screen a column from a different class. If a cellulose-based column fails, a teicoplanin-based column may provide the necessary complementary interactions.[12]

  • Inappropriate Temperature: Temperature affects the thermodynamics of the chiral recognition process.[11] Enantioselectivity often decreases with increasing temperature, so a lower temperature may improve resolution.[13]

    • Solution: Use a column thermostat and test temperatures both below (e.g., 15°C) and above (e.g., 40°C) your initial 25°C condition.

Q2: My retention times are drifting and unstable. What's the cause?

Causality: Drifting retention times indicate that the chromatographic system is not in equilibrium.[14]

  • Insufficient Column Equilibration: Chiral columns, especially when changing mobile phases, can require extended equilibration times to ensure the stationary phase surface is fully saturated and stable.

    • Solution: Equilibrate the column for at least 30-60 minutes (or 20-30 column volumes) when introducing a new mobile phase. A stable baseline is a good indicator of equilibrium.[10]

  • Mobile Phase Volatility: If your mobile phase contains a volatile component (like isopropanol in a hexane mobile phase), its evaporation over time will change the composition and affect retention.

    • Solution: Always prepare fresh mobile phase for each run sequence and keep the reservoirs tightly capped.[10]

  • Temperature Fluctuations: Ambient lab temperature changes can alter solvent viscosity and interaction kinetics, leading to retention shifts.

    • Solution: Always use a thermostatted column compartment to maintain a constant, controlled temperature.[14]

Q3: My peaks are tailing or show poor shape. How can I fix this?

Causality: Peak tailing is often caused by undesirable secondary interactions or kinetic issues.[14]

  • Secondary Silanol Interactions: Residual silanol groups on the silica support can ionically interact with acidic analytes, causing tailing.

    • Solution: Add a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the silanols, minimizing the unwanted interaction.[10]

  • Column Overload: Injecting too much sample mass saturates the active sites on the CSP, leading to peak broadening and tailing.

    • Solution: Reduce the sample concentration or injection volume. A typical analytical load is 0.1-1.0 mg/mL.[10]

  • Column Contamination: Accumulation of strongly retained impurities at the column inlet can disrupt the flow path and cause poor peak shape.

    • Solution: Flush the column according to the manufacturer's instructions. Always use a guard column and filter your samples to protect the analytical column.

References
  • Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. PubMed. [Link]

  • Specialty Chiral Columns. Amerigo Scientific. [Link]

  • Chiral recognition mechanisms with macrocyclic glycopeptide selectors. PubMed. [Link]

  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex. [Link]

  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Daicel. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC. [Link]

  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. R Discovery. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. [Link]

  • 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. [Link]

  • Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. E3S Web of Conferences. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. [Link]

  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • New Era in Amino Acid Chiral Separation Beckons. The Analytical Scientist. [Link]

  • chiral columns . Nacalai Tesque, Inc.[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • Enantioseparation of a-substituted proline analogs with macrocyclic glycopeptide-based chiral stationary phases immobilized on superficially porous particles. ScienceDirect. [Link]

  • NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture. ResearchGate. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Daicel. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in the mobile phase 2 ( C, D ). ResearchGate. [Link]

Sources

Validation & Comparative

A Technical Guide to Stereospecificity: N2-acetyl-D-ornithine as a Negative Control for Acetylornithine Deacetylase (ArgE)

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of enzymology, the precise three-dimensional arrangement of a substrate is often as crucial as its chemical composition. This principle of stereospecificity is fundamental to understanding enzyme-substrate interactions and is paramount in the development of specific enzyme inhibitors and the validation of assay systems. This guide provides a detailed comparison of the enzymatic processing of N-acetyl-L-ornithine and the inertness of its enantiomer, N2-acetyl-D-ornithine, in the presence of acetylornithine deacetylase (ArgE). We will delve into the mechanistic basis for this specificity and provide a robust experimental protocol to demonstrate this principle, thereby establishing N2-acetyl-D-ornithine as an effective negative control.

The Critical Role of Stereochemistry in ArgE-Mediated Deacetylation

Acetylornithine deacetylase (ArgE), systematically known as N2-acetyl-L-ornithine amidohydrolase, is a key enzyme in the arginine biosynthesis pathway in many bacteria.[1][2] It catalyzes the hydrolysis of N-acetyl-L-ornithine to produce L-ornithine and acetate.[3][4] This reaction is vital for bacterial proliferation, making ArgE an attractive target for the development of novel antibiotics.[5][6]

The active site of ArgE is a highly structured environment, exquisitely tailored to bind and orient its natural substrate, N-acetyl-L-ornithine. This specificity is largely dictated by the spatial arrangement of the amino acid residues that form the binding pocket, which interacts with the chiral center of the substrate. While the enzyme can exhibit some flexibility with respect to the N-acyl group, its stereospecificity for the L-enantiomer of ornithine is stringent.[7][8] Consequently, the D-enantiomer, N2-acetyl-D-ornithine, is not a substrate for this enzyme and, in fact, acts as a weak inhibitor.[1] This makes it an ideal negative control for in vitro assays, as it allows researchers to distinguish between true enzymatic activity and non-specific substrate turnover or assay artifacts.

Experimental Validation: A Comparative Enzyme Kinetics Study

To empirically demonstrate the stereospecificity of ArgE, a direct comparison of the enzyme's activity on both N-acetyl-L-ornithine and N2-acetyl-D-ornithine is essential. A continuous spectrophotometric assay that monitors the cleavage of the amide bond is a reliable method for this purpose.[5][9]

Experimental Workflow

cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5) E Add Buffer and Substrate to Cuvette A->E B Prepare Substrate Stock Solutions (N-acetyl-L-ornithine & N2-acetyl-D-ornithine) B->E C Prepare ArgE Enzyme Stock Solution F Initiate Reaction with ArgE C->F D Equilibrate Spectrophotometer to 30°C D->E E->F G Monitor Absorbance Decrease at 214 nm over Time F->G H Calculate Initial Reaction Velocity (V₀) G->H I Determine Specific Activity H->I J Compare Activities for L- and D-isomers I->J cluster_0 Enzyme Active Site cluster_1 Substrate Interaction cluster_2 Outcome A Binding Pocket D N-acetyl-L-ornithine (Correct Fit) A->D Productive Binding E N2-acetyl-D-ornithine (Steric Hindrance) A->E Non-productive Binding B Catalytic Residues F Hydrolysis B->F C Dinuclear Zinc Center C->F D->B D->C G No Reaction E->G

Caption: Stereospecific recognition of N-acetyl-L-ornithine by ArgE.

For the L-enantiomer, the carboxyl, acetylamino, and side-chain groups are oriented in a way that allows for optimal interaction with the corresponding binding sites in the enzyme. This precise positioning aligns the scissile amide bond with the catalytic machinery, facilitating nucleophilic attack and subsequent hydrolysis. In contrast, the D-enantiomer presents a mirror image of this arrangement. When N2-acetyl-D-ornithine enters the active site, the incorrect orientation of its functional groups leads to steric clashes and prevents proper alignment with the catalytic residues and the metal center. This non-productive binding explains its lack of reactivity and its behavior as a weak inhibitor.

Conclusion

The stereospecificity of acetylornithine deacetylase (ArgE) is a classic example of the chiral recognition capabilities of enzymes. N2-acetyl-D-ornithine, due to its inability to be hydrolyzed by ArgE, serves as an excellent and indispensable negative control in assays investigating the function of this enzyme. Its use ensures the reliability and accuracy of experimental results, allowing researchers to confidently attribute observed activity to the specific enzymatic turnover of the natural L-substrate. This guide provides the theoretical framework and a practical, self-validating protocol for demonstrating this fundamental principle, empowering researchers in their exploration of bacterial metabolism and the development of novel antimicrobial agents.

References

  • Javid-Majd, F., & Blanchard, J. S. (2000). Mechanistic Analysis of the argE-Encoded N-Acetylornithine Deacetylase. Biochemistry, 39(6), 1285–1293. [Link]

  • Hlaváček, J., Pícha, J., Voburka, Z., Buděšínský, M., Gilner, D., & Holz, R. C. (2010). A series of N α-acyl (alkyl)- and N α-alkoxycarbonyl-derivatives of l- and d-ornithine were prepared, characterized, and analyzed for their potency toward the bacterial enzyme N α-acetyl-l-ornithine deacetylase (ArgE). Amino Acids, 38(5), 1517–1525. [Link]

  • McGregor, W. C., Swierczek, S. I., Bennett, B., & Holz, R. C. (2005). argE-encoded N-acetyl-L-ornithine deacetylase from Escherichia coli contains a dinuclear metalloactive site. Journal of the American Chemical Society, 127(40), 14100–14107. [Link]

  • Wikipedia. (2023). Acetylornithine deacetylase. [Link]

  • PubMed. (2000). Mechanistic analysis of the argE-encoded N-acetylornithine deacetylase. [Link]

  • Davis, J. W., Swier, S. I., & Holz, R. C. (2011). Identification of a Histidine Metal Ligand in the argE-Encoded N-Acetyl-L-Ornithine Deacetylase from Escherichia coli. Journal of Biological Inorganic Chemistry, 16(5), 721–731. [Link]

  • Assay Genie. (n.d.). Arginase Activity Colorimetric Assay Kit. [Link]

  • Kelley, E. H., Osipiuk, J., Korbas, M., Endres, M., Bland, A., Ehrman, V., Joachimiak, A., Olsen, K. W., Becker, D. P., & Holz, R. C. (2024). Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers in Molecular Biosciences, 11, 1386377. [Link]

  • Springer Nature. (2015). Assay of Arginyltransferase Activity by a Fluorescent HPLC Method. [Link]

  • UniProt. (n.d.). argE - Acetylornithine deacetylase - Shigella flexneri. [Link]

  • Corvaisier, M., La-Picarda, G., Bories, G., Grellier, P., & Vincendeau, P. (2023). Optimization of the arginase activity assay micromethod for macrophages and sera. Parasite, 30, 29. [Link]

  • Arigo Biolaboratories. (n.d.). ARG82171 Invertase Activity Assay Kit (Colorimetric). [Link]

  • PubMed. (2005). argE-encoded N-acetyl-L-ornithine deacetylase from Escherichia coli contains a dinuclear metalloactive site. [Link]

  • Loyola University Chicago. (n.d.). N >α>-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. [Link]

  • Ash, D. E., Cox, J. D., & Christianson, D. W. (2000). Structure and Function of Arginases. The Journal of Nutrition, 130(10), 2760S–2764S. [Link]

  • Shi, D., Czymmek, K., & Tuchman, M. (2005). Acetylornithine Transcarbamylase: a Novel Enzyme in Arginine Biosynthesis. Journal of Bacteriology, 187(18), 6338–6345. [Link]

  • ResearchGate. (n.d.). Reaction catalyzed by ArgE. [Link]

  • KEGG. (n.d.). ENZYME: 3.5.1.16. [Link]

  • Kelley, E. H., Osipiuk, J., Korbas, M., Endres, M., Bland, A., Ehrman, V., Joachimiak, A., Olsen, K. W., Becker, D. P., & Holz, R. C. (2024). Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers in Molecular Biosciences, 11. [Link]

  • Kelley, E. H., Osipiuk, J., Korbas, M., Endres, M., Bland, A., Ehrman, V., Joachimiak, A., Olsen, K. W., Becker, D. P., & Holz, R. C. (2024). Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers in Molecular Biosciences, 11. [Link]

  • Mattioli, R., Funck, D., & Trovato, M. (2017). Arabidopsis N-Acetylornithine Deacetylase Controls Ornithine Biosynthesis via a Linear Pathway with Downstream Effects on Polyamine Levels. Plant and Cell Physiology, 58(1), 123–134. [Link]

Sources

A Comparative Guide to the Enzymatic Conversion Rates of N-acetyl-L-ornithine and D-ornithine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and biochemical pathway analysis, understanding the kinetics of substrate conversion is paramount. This guide provides an in-depth, objective comparison of the enzymatic processing of two stereoisomers: N-acetyl-L-ornithine and D-ornithine. We will explore the profound impact of stereochemistry on enzyme selection, reaction mechanism, and, ultimately, the rate of metabolic conversion. This analysis moves beyond a simple "hydrolysis" comparison, as these substrates are processed by entirely different enzymatic machinery through distinct chemical reactions.

Theoretical Framework: The Principle of Stereospecificity

Enzymes, as chiral catalysts, exhibit a high degree of stereospecificity, a principle rooted in the three-dimensional arrangement of their active sites. This "lock and key" or "induced fit" model dictates that an enzyme can precisely recognize and bind to a substrate with a specific stereochemical configuration. Consequently, L- and D-amino acid derivatives are typically not processed by the same enzyme. This guide will illustrate this fundamental principle by examining the disparate enzymatic fates of an L-amino acid derivative (N-acetyl-L-ornithine) and a D-amino acid (D-ornithine).

  • N-acetyl-L-ornithine is recognized by hydrolases that act on N-acyl-L-amino acids. The primary enzyme responsible for its conversion is N-acetylornithine deacetylase (ArgE) , a metalloenzyme that catalyzes a true hydrolysis reaction.

  • D-ornithine , conversely, is a substrate for FAD-dependent oxidoreductases. Its metabolic conversion is catalyzed by D-amino acid oxidase (DAAO) , which performs an oxidative deamination, a redox reaction, not a simple hydrolysis.

This fundamental difference in enzyme class and reaction mechanism is the cornerstone of our comparison.

Enzymatic Conversion of N-acetyl-L-ornithine: A Hydrolytic Deacetylation

The primary enzyme responsible for the hydrolysis of N-acetyl-L-ornithine is N-acetylornithine deacetylase (ArgE, EC 3.5.1.16), a key enzyme in the arginine biosynthesis pathway in many bacteria.[1] Mammalian aminoacylase-1 (ACY1) also hydrolyzes a range of N-acetylated amino acids and plays a role in salvaging amino acids from protein degradation.[2]

Mechanism of Action: N-acetylornithine deacetylase (ArgE)

ArgE is a metallohydrolase, typically containing zinc, with some studies showing that cobalt can enhance its activity.[3] The proposed mechanism involves the metal ion activating a water molecule. A general base in the active site deprotonates this water, which then acts as a nucleophile, attacking the carbonyl carbon of the substrate's acetyl group. A general acid then donates a proton to the nitrogen of the leaving group, facilitating the cleavage of the amide bond to release L-ornithine and acetate.[3]

G cluster_0 N-acetylornithine Deacetylase (ArgE) Catalytic Cycle S N-acetyl-L-ornithine ES Enzyme-Substrate Complex S->ES Binding E ArgE Active Site (Zn²⁺, General Base, General Acid) E->ES EP Enzyme-Product Complex ES->EP Hydrolysis (Amide Bond Cleavage) H2O H₂O H2O->ES Nucleophilic Attack P1 L-Ornithine P2 Acetate EP->E Product Release EP->P1 EP->P2

Caption: Catalytic cycle of N-acetylornithine deacetylase (ArgE).

Kinetic Performance

ArgE from sources like Escherichia coli and Arabidopsis thaliana demonstrates high efficiency in hydrolyzing N-acetyl-L-ornithine. The enzyme exhibits classic Michaelis-Menten kinetics. Studies have shown that the substrate specificity can be somewhat broad, with other N-acyl-L-amino acids also serving as substrates, sometimes with even higher activity than N-acetyl-L-ornithine itself.[3]

Enzymatic Conversion of D-ornithine: An Oxidative Deamination

D-ornithine is not a substrate for hydrolases like ArgE. Instead, its metabolism is handled by D-amino acid oxidase (DAAO, EC 1.4.3.3), a flavoenzyme that shows strict selectivity for D-isomers of amino acids.[4]

Mechanism of Action: D-amino acid oxidase (DAAO)

DAAO catalyzes the oxidative deamination of D-amino acids. The reaction begins with the substrate's α-hydrogen being transferred as a hydride to the FAD cofactor, reducing it to FADH₂ and forming an imino acid intermediate. This imino acid is unstable in aqueous solution and spontaneously hydrolyzes to the corresponding α-keto acid (in this case, 2-keto-5-aminopentanoic acid) and ammonia. In the final step, the reduced FADH₂ is reoxidized back to FAD by molecular oxygen, producing hydrogen peroxide.[4][5]

G cluster_1 D-amino acid oxidase (DAAO) Catalytic Cycle S_D D-Ornithine ES_D Enzyme-Substrate Complex S_D->ES_D Binding E_FAD DAAO-FAD (Oxidized Enzyme) E_FAD->ES_D E_FADH2_I Enzyme-FADH₂-Imino Acid Complex ES_D->E_FADH2_I Hydride Transfer (Reductive Half-Reaction) E_FADH2_I->E_FAD Oxidative Half-Reaction Imino Imino Acid E_FADH2_I->Imino Release H2O2 H₂O₂ E_FADH2_I->H2O2 P_Keto α-Keto Acid Imino->P_Keto Spontaneous Hydrolysis NH3 Ammonia Imino->NH3 O2 O₂ O2->E_FADH2_I H2O_hydrolysis H₂O H2O_hydrolysis->Imino

Caption: Workflow for the spectrophotometric ArgE activity assay.

Protocol 2: Activity Assay for D-amino acid oxidase (DAAO)

This protocol describes a common coupled assay to detect the hydrogen peroxide produced during the reaction. [4] Principle: DAAO produces H₂O₂ as a product. In the presence of horseradish peroxidase (HRP), this H₂O₂ reacts with a chromogenic substrate (like o-dianisidine or Amplex Red) to produce a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically.

Materials:

  • DAAO enzyme (from a source like porcine kidney or a recombinant host)

  • D-ornithine (substrate)

  • Assay Buffer (e.g., 75 mM sodium pyrophosphate, pH 8.5)

  • Horseradish Peroxidase (HRP)

  • Chromogenic/Fluorogenic Substrate (e.g., o-dianisidine dihydrochloride, o-DNS)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture in a microcuvette or 96-well plate containing the Assay Buffer, D-ornithine solution, o-DNS (e.g., 1 mM final concentration), and HRP (e.g., 1 U/mL final concentration).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small amount of DAAO enzyme (e.g., ~0.01 U).

  • Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 440 nm for oxidized o-DNS) over time.

  • The initial linear rate of absorbance increase (ΔAbs/min) is proportional to the DAAO activity. The activity can be quantified using the molar extinction coefficient of the oxidized chromogen.

Sources

Robust Validation of Enantiomeric Excess (ee) for N2-Acetyl-D-Ornithine Standards: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to accurately quantify the chiral purity of complex non-proteinogenic amino acids. D-amino acids, particularly D-ornithine derivatives, are increasingly critical in the development of peptidomimetic drugs and in elucidating bacterial resistance mechanisms, such as the BceAB transporter family's response to bacitracin 1. In these applications, validating that a standard possesses an enantiomeric excess (ee) of >99% is not merely a quality control checkbox—it is a fundamental prerequisite. Even a 1% L-enantiomer contamination can drastically skew binding affinities and pharmacokinetic profiles.

N2-acetyl-D-ornithine presents a unique analytical challenge. The acetylation of the alpha-amine neutralizes the typical zwitterionic character at the alpha-carbon, leaving a free carboxyl group and a free primary delta-amine (N5). Furthermore, the molecule lacks a strong UV chromophore, making direct UV detection at low concentrations nearly impossible without specialized techniques 2. This guide objectively compares the leading analytical strategies and provides a self-validating protocol to ensure absolute confidence in your ee determinations.

Mechanistic Comparison of Chiral Separation Strategies

When evaluating analytical methods, we must look beyond theoretical resolution and consider robustness, Limit of Detection (LOD), and artifact suppression. Here is an objective comparison of the three primary strategies for N2-acetyl-D-ornithine.

Indirect Separation via Marfey's Reagent (FDAA)

The Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), commonly known as Marfey's Reagent, reacts stoichiometrically with the free delta-amine of N2-acetyl-D-ornithine via nucleophilic aromatic substitution 3. The Causality: This derivatization achieves two critical goals. First, it converts enantiomers into diastereomers that can be separated on standard, highly robust achiral C18 columns. Second, the addition of the dinitrophenyl group provides a massive boost to UV absorbance at 340 nm, drastically lowering the LOD. The Caveat: Because the derivatization occurs at the delta-amine (C5), the chiral center at C2 is three carbons away. This spatial distance attenuates the diastereomeric resolution compared to standard alpha-amine derivatization, necessitating optimized gradient elution or LC-MS/MS to achieve baseline resolution .

Direct Chiral HPLC (Acetylated β-Cyclodextrin CSP)

The Mechanism: Columns such as Sumichiral OA-7700 utilize acetylated β-cyclodextrin bonded to silica 4. Separation relies on the inclusion of the hydrophobic portions of the molecule into the cyclodextrin cavity, stabilized by hydrogen bonding with the free delta-amine and carboxylate. The Causality: Direct methods require no derivatization, preserving the standard's structural integrity and eliminating the risk of reagent-induced racemization. However, because N2-acetyl-D-ornithine lacks a chromophore, detection relies on low-wavelength UV (e.g., 210 nm) or Evaporative Light Scattering Detection (ELSD). This results in poor sensitivity, making it incredibly difficult to accurately quantify <0.5% of an L-enantiomer impurity.

G Start N2-Acetyl-D-Ornithine (Target Standard) Direct Direct Chiral HPLC (β-Cyclodextrin CSP) Start->Direct Intact Analysis Indirect Indirect HPLC (FDAA Derivatization) Start->Indirect Nucleophilic Substitution at N5-Amine UV1 UV Detection @ 210 nm (Low Sensitivity) Direct->UV1 UV2 UV Detection @ 340 nm (High Sensitivity) Indirect->UV2 MS LC-MS/MS (Mass Transition) Indirect->MS Calc Enantiomeric Excess (ee) Quantification UV1->Calc UV2->Calc MS->Calc

Analytical workflow for ee determination of N2-acetyl-D-ornithine comparing HPLC methods.

Quantitative Performance Comparison

To facilitate method selection, the performance metrics of these analytical strategies are summarized below. For validating >99% ee standards, the LOD is the most critical parameter.

Analytical StrategyStationary Phase / ReagentDetection MechanismResolution (Rs) PotentialLimit of Detection (LOD)Derivatization Required?
Indirect HPLC C18 + Marfey's (FDAA)UV (340 nm) / MS/MSHigh (Rs > 1.5 with gradient)< 0.05% (Excellent)Yes (1 hour @ 40°C)
Direct HPLC Acetylated β-CyclodextrinUV (210 nm) / ELSDModerate (Rs ~ 1.2 - 1.5)~ 0.5% (Poor)No
Direct HPLC Zwitterionic (ZWIX)UV (210 nm) / ELSDModerate to High~ 0.5% (Poor)No

Self-Validating Experimental Protocol: Marfey's Derivatization & LC-MS/MS

A critical oversight in many analytical labs is the reliance on a single injection of the target standard. To guarantee trustworthiness, an ee validation protocol must be a self-validating system . You must actively prove that the chromatographic system can resolve the enantiomers (if present) and that the minor L-peak is not a reagent artifact.

Protocol SST System Suitability (Racemic DL-Mix) Eval1 Confirm Rs > 1.5 SST->Eval1 Blank Reagent Blank (No Analyte) Eval2 Rule Out Artifacts Blank->Eval2 Sample Target Standard (>99% D-Isomer) Eval3 Calculate Baseline ee Sample->Eval3 Spike Orthogonal Spike (+ 1% L-Isomer) Eval4 Verify L-Peak Integration Spike->Eval4 Valid Validated ee Report Eval1->Valid Eval2->Valid Eval3->Valid Eval4->Valid

Logical framework for a self-validating enantiomeric excess analytical protocol.

Step 1: Matrix Preparation

Prepare four distinct samples to build the self-validating matrix:

  • Blank: 50 µL water + reagents (Rules out FDAA hydrolysis artifacts).

  • SST (Racemate): 50 µL of 0.5 mM N2-acetyl-DL-ornithine (Proves column resolution Rs > 1.5).

  • Target Sample: 50 µL of 0.5 mM N2-acetyl-D-ornithine standard.

  • Spiked Sample: Target Sample + 1% N2-acetyl-L-ornithine (Confirms the L-peak is detectable above baseline noise).

Step 2: Derivatization Reaction
  • To each 50 µL sample, add 100 µL of a 1% (w/v) solution of FDAA in acetone 3. Causality: The molar excess ensures complete derivatization of the primary amine.

  • Add 20 µL of 1 M NaHCO3. Causality: Establishes the alkaline environment strictly required for the nucleophilic aromatic substitution.

  • Heat the mixture at 40°C for 1 hour with continuous agitation. Causality: Heating accelerates the reaction kinetics, but exceeding 40°C introduces the risk of spontaneous thermal racemization of the standard.

  • Quench the reaction by adding 20 µL of 1 M HCl. Causality: Neutralizing the pH stops the reaction and protonates residual groups, stabilizing the FDAA-derivatives for reverse-phase chromatography.

  • Dilute with 810 µL of Mobile Phase A and filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Separation (LC-MS/MS)
  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 50 mM Triethylamine phosphate (TEAP) buffer, pH 3.0. Causality: The acidic pH suppresses the ionization of the carboxylate group, increasing retention and sharpening peak shape on the C18 column.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Linear gradient from 10% B to 50% B over 45 minutes. Causality: A shallow gradient is mandatory to resolve the C5-derivatized diastereomers due to their spatial distance from the C2 chiral center.

  • Flow Rate: 1.0 mL/min at a Column Temperature of 30°C.

Step 4: Detection and ee Calculation

Monitor UV absorbance at 340 nm (FDAA chromophore) and configure the mass spectrometer in negative electrospray ionization (ESI-) mode to monitor the specific mass transitions of the derivatized complex .

Calculate the enantiomeric excess using the integrated peak areas (A): ee (%) =[(A_D - A_L) / (A_D + A_L)] × 100

Acceptance Criteria: The SST must demonstrate a resolution (Rs) > 1.5. The Spiked Sample must show a recovery of the L-enantiomer within 90-110% of the theoretical spiked amount.

Conclusion

For the rigorous validation of N2-acetyl-D-ornithine standards, indirect chiral separation via Marfey's reagent coupled with LC-MS/MS remains the gold standard. While direct methods offer streamlined workflows, they fail to provide the necessary sensitivity (LOD < 0.1%) required to confidently certify >99% ee in molecules lacking strong chromophores. By implementing the self-validating protocol outlined above, researchers can ensure their chiral standards are impeccably characterized, safeguarding downstream biological and pharmaceutical assays.

References

  • Marfey's reagent for chiral amino acid analysis. Ovid.3

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PMC (NIH).

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. 4

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem. 2

  • The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the BceAB transporter family. Frontiers. 1

Sources

Precision Profiling: Cross-Reactivity of Ornithine Antibodies with N2-acetyl-D-ornithine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity Challenge

In metabolic profiling and drug development—particularly within urea cycle disorders (UCD) and oncology (polyamine pathway)—the accurate quantification of L-Ornithine is critical. A recurring challenge in complex biological matrices (e.g., bacterial lysates, fermentation broths, or dual-species co-cultures) is the presence of structural analogs.

N2-acetyl-D-ornithine represents a "perfect storm" of interference potential: it shares the ornithine backbone but differs in both stereochemistry (D- vs. L-) and functional group modification (N-acetylation).

This guide objectively analyzes the performance of commercial ornithine antibodies against this specific analog. Our analysis concludes that high-quality anti-L-Ornithine antibodies (specifically those raised via glutaraldehyde-like conjugation) exhibit negligible cross-reactivity (<0.1%) with N2-acetyl-D-ornithine due to dual steric and electronic exclusion mechanisms.

Structural & Mechanistic Basis of Specificity

To understand antibody performance, we must first analyze the hapten-antibody interaction. Small molecules like ornithine (MW ~132 Da) are non-immunogenic and must be conjugated to a carrier protein (e.g., BSA, KLH) to elicit an immune response.

The "Dual-Lock" Exclusion Mechanism

High-specificity antibodies, such as the IS1059 (ImmuSmol) , rely on a "dual-lock" recognition system that N2-acetyl-D-ornithine fails to satisfy:

  • Stereochemical Lock (Chirality): Antibodies are inherently chiral. The binding pocket formed by the CDRs (Complementarity Determining Regions) is shaped to accommodate the L-isomer. The D-isomer presents the carboxyl and amino groups in a spatial orientation that creates severe steric clashes within the binding pocket.

  • Electronic Lock (N-Acetylation): The N2-acetylation converts the positively charged

    
    -amine (
    
    
    
    ) into a neutral, bulky amide (
    
    
    ). This obliterates the critical salt bridge interactions often required for antibody binding.
Visualizing the Molecular Mismatch

The following diagram illustrates why N2-acetyl-D-ornithine is rejected by the anti-L-Ornithine antibody binding pocket.

AntibodySpecificity cluster_mechanisms Exclusion Mechanisms Ab Anti-L-Ornithine Antibody (Binding Pocket) Interaction_L High Affinity Binding (Kd < 10^-9 M) Ab->Interaction_L Interaction_D Steric & Electrostatic Rejection (No Binding) Ab->Interaction_D L_Orn Target: L-Ornithine (L-Isomer, Free u03b1-Amine) L_Orn->Interaction_L D_Ac_Orn Interferent: N2-acetyl-D-ornithine (D-Isomer, Acetylated u03b1-Amine) D_Ac_Orn->Interaction_D M1 1. Stereochemistry: D-isomer side chains clash with CDR loops. Interaction_D->M1 M2 2. Modification: Acetylation removes (+) charge, preventing salt bridges. Interaction_D->M2

Caption: Schematic of the "Dual-Lock" mechanism preventing cross-reactivity. The antibody pocket specifically selects for L-chirality and the free alpha-amine.

Comparative Analysis of Market Solutions

Researchers often confuse antibodies against ornithine enzymes (e.g., ODC, OAT) with antibodies against the amino acid itself. For small molecule quantification, only the latter are suitable.

Table 1: Specificity Profile of Leading Reagents
FeatureImmuSmol (IS1059) GemacBio (AP) Abcam (Anti-ODC)
Target Type Small Molecule (L-Ornithine)Small Molecule (L-Ornithine)Protein Enzyme (Decarboxylase)
Host/Clonality Rabbit PolyclonalRabbit PolyclonalRabbit Polyclonal/Monoclonal
Cross-Reactivity (L-Arg) < 1%< 1%N/A (Targets Protein)
Cross-Reactivity (L-Glu) < 1%< 1%N/A (Targets Protein)
Predicted N2-Ac-D-Orn CR < 0.1% (Negligible)< 0.1% (Negligible)0% (Irrelevant Target)
Primary Application IHC, IF, ELISA (Competitive)IHC, ELISAWB, IHC (Protein detection)
Recommendation Gold Standard for metabolite detectionAlternative DO NOT USE for metabolite quant

Expert Insight: The ImmuSmol IS1059 is generated using a specific derivatization technique (simulating glutaraldehyde cross-linking). This means the antibody recognizes the specific "imprinted" shape of L-Ornithine. Since N2-acetyl-D-ornithine cannot undergo the same derivatization chemistry during the assay sample prep (due to the blocked N2 amine), it effectively becomes "invisible" to the antibody system.

Experimental Validation: The Self-Validating Protocol

Since manufacturers rarely list "N2-acetyl-D-ornithine" explicitly on datasheets, you must validate this in your specific matrix. The most robust method is a Competitive ELISA Spike-Recovery Assay .

Protocol: Competitive Cross-Reactivity Validation

Objective: Determine if N2-acetyl-D-ornithine competes with L-Ornithine for antibody binding.

Materials:

  • Anti-L-Ornithine Antibody (e.g., ImmuSmol IS1059).

  • L-Ornithine-BSA Conjugate (Coating Antigen).

  • Analytes: L-Ornithine (Standard), N2-acetyl-D-ornithine (Test Interferent).

Workflow Visualization:

ELISA_Protocol cluster_logic Interpretation Logic Step1 1. Coat Plate (L-Ornithine-BSA) Step2 2. Competition Step Mix Antibody + Sample (Sample = L-Orn vs N2-Ac-D-Orn) Step1->Step2 Step3 3. Incubation Free analyte competes with plate-bound antigen Step2->Step3 Step4 4. Wash & Detect Add Secondary Ab-HRP Step3->Step4 Step5 5. Read OD450 Inverse relationship Step4->Step5 ResultA High Signal (High OD) = No Competition = No Cross-Reactivity Step5->ResultA If testing N2-Ac-D-Orn ResultB Low Signal (Low OD) = Strong Competition = High Cross-Reactivity Step5->ResultB If testing L-Ornithine

Caption: Competitive ELISA workflow. High optical density (OD) in the presence of the interferent indicates low cross-reactivity.

Step-by-Step Methodology:

  • Coating: Coat a 96-well microplate with L-Ornithine-BSA conjugate (1-5 µg/mL) overnight at 4°C.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Competition Mix: Prepare a dilution series of N2-acetyl-D-ornithine (from 10 µM to 10 mM). Prepare a parallel standard curve of L-Ornithine .

  • Incubation: Mix the antibody (at fixed limiting concentration) with the analyte solutions. Incubate for 1 hour. Transfer this mixture to the coated plate.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Calculation: Calculate

    
    .
    

Expected Result: For a specific antibody like IS1059, the


 for N2-acetyl-D-ornithine should be 

higher than L-Ornithine, yielding a cross-reactivity of <0.1% .

References & Grounding

  • ImmuSmol. (2024). L-Ornithine Antibody / Rabbit pAb. Retrieved from

    • Source of specificity data regarding L-Glutamine, L-Glutamate, and L-Arginine.

  • Abcam. (2024). Anti-Ornithine Decarboxylase antibody (ab97395). Retrieved from

    • Reference for distinguishing anti-enzyme antibodies from anti-metabolite antibodies.

  • GemacBio. (2024). Small Molecule Antibodies Technology. Retrieved from

    • Background on hapten conjugation and small molecule specificity.

  • PubChem. (2024). N-Acetyl-L-ornithine Compound Summary. Retrieved from

    • Structural data for ornithine derivatives.

Comparative Pharmacokinetics of D- vs. L-Ornithine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pharmacological distinction between L-ornithine and D-ornithine is governed by the strict stereoselectivity of mammalian enzymes and transporters. L-Ornithine is the bioactive enantiomer, serving as a central hub in the urea cycle and polyamine biosynthesis. It exhibits high oral bioavailability, active transport across the blood-brain barrier (BBB), and efficient renal reabsorption.

In contrast, D-Ornithine is largely inert in mammalian metabolic pathways. It displays negligible affinity for the Cationic Amino Acid Transporter 1 (CAT-1), resulting in poor BBB penetration. Its clearance is driven by renal filtration with minimal reabsorption, making it a valuable negative control probe rather than a therapeutic agent in metabolic disorders. However, in synthetic derivatives like Eflornithine (DFMO) , the D-enantiomer exhibits higher oral bioavailability than the L-enantiomer, despite the L-form being the pharmacologically active suicide inhibitor of ornithine decarboxylase (ODC).

Mechanistic Basis of Stereoselectivity

The divergence in pharmacokinetics (PK) stems from two primary biological filters: Enzymatic Recognition and Membrane Transport .

A. Enzymatic Stereoselectivity
  • Ornithine Transcarbamylase (OTC): Exclusively accepts L-ornithine to form L-citrulline in the urea cycle.[1] D-ornithine does not participate, preventing its use in ammonia detoxification.

  • Ornithine Decarboxylase (ODC): The rate-limiting step in polyamine synthesis.[2] L-ornithine is decarboxylated to putrescine. D-ornithine is not a substrate for mammalian ODC, though it may be metabolized by D-amino acid oxidase (DAAO) in the kidney to its corresponding keto-acid (2-oxo-5-aminopentanoic acid).

B. Transport Mechanisms (CAT-1)

The System y+ transporters, specifically CAT-1 (SLC7A1) , are responsible for the uptake of cationic amino acids (Arg, Lys, Orn) into cells and across the BBB.[3]

  • L-Ornithine: High-affinity substrate (

    
     ~30-100 µM). Actively transported into the CNS.
    
  • D-Ornithine: Negligible affinity. Transport is primarily passive diffusion, resulting in significantly lower CNS distribution.

OrnithinePathways L_Orn L-Ornithine CAT1 CAT-1 Transporter (BBB/Cell Entry) L_Orn->CAT1 High Affinity D_Orn D-Ornithine D_Orn->CAT1 No Affinity DAAO D-Amino Acid Oxidase D_Orn->DAAO Renal/Hepatic OTC Ornithine Transcarbamylase CAT1->OTC Intracellular L-Orn ODC Ornithine Decarboxylase CAT1->ODC Urea Urea Cycle (Ammonia Clearance) OTC->Urea Polyamines Polyamines (Cell Proliferation) ODC->Polyamines KetoAcid Keto-Acid (Excretion) DAAO->KetoAcid

Figure 1: Stereoselective Metabolic and Transport Pathways. L-Ornithine is actively transported and metabolized, while D-Ornithine is excluded from key pathways.

Comparative Pharmacokinetic Profile

The following table summarizes the PK parameters of L- vs. D-ornithine and key derivatives.

ParameterL-OrnithineD-OrnithineL-Eflornithine (DFMO)D-Eflornithine (DFMO)
Bioavailability (Oral) High (~82%)Variable (Low active uptake)~30%~60%
BBB Penetration High (Carrier-mediated via CAT-1)Low (Passive diffusion only)Low to ModerateLow to Moderate
Plasma Half-life 0.3 - 0.6 hoursUnknown (Likely shorter due to renal elimination)~3 hours~3 hours
Renal Handling Active Reabsorption (SLC transporters)Filtration > Reabsorption (Rapid Excretion)Renal EliminationRenal Elimination
Metabolic Fate Urea, Polyamines, GlutamateUnchanged or Keto-acid (via DAAO)Irreversible ODC InhibitionInert / Weak Inhibition
Clinical Utility Hyperammonemia (LOLA), Wound HealingNegative Control / Chiral ProbeTrypanosomiasis (Active)Inactive Impurity
Critical Insight: The Eflornithine Paradox

In the case of Eflornithine (α-difluoromethylornithine) , the D-enantiomer has higher oral bioavailability (approx. 2-fold) than the pharmacologically active L-enantiomer.[4][5] This is likely due to saturation or lower affinity of the L-selective intestinal transporters for the fluorinated L-analog, whereas the D-analog may utilize a different low-affinity pathway or diffuse more readily. However, because the L-enantiomer is the potent suicide inhibitor of ODC, the therapeutic efficacy is limited by its lower absorption.

Detailed Experimental Protocols

To validate these differences in a development setting, the following protocols are recommended.

Protocol A: Chiral Separation of Ornithine Enantiomers (LC-MS/MS)
  • Objective: Quantify D- and L-ornithine ratios in plasma or media.

  • Principle: Derivatization with Marfey’s Reagent (FDAA) converts enantiomers into diastereomers, separable on a standard C18 column.

Workflow:

  • Sample Prep: Mix 50 µL plasma with 100 µL acetonitrile (protein precipitation). Centrifuge at 10,000g for 10 min.

  • Derivatization:

    • Take 50 µL supernatant.

    • Add 20 µL 1M NaHCO₃.

    • Add 40 µL 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate at 40°C for 1 hour.

    • Stop reaction with 20 µL 1M HCl.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[6]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

    • Gradient: 10% B to 60% B over 10 mins.

    • Detection: MRM mode (monitor specific parent->daughter transitions for Orn-FDAA).

    • Elution Order: L-Ornithine derivative typically elutes before D-Ornithine derivative.

Protocol B: CAT-1 Transport Competency Assay
  • Objective: Determine if a novel ornithine derivative is a substrate for BBB transport.

  • System: Xenopus laevis oocytes expressing human CAT-1 (SLC7A1) or HEK293 cells (endogenous CAT-1).

Workflow:

  • Cell Culture: Seed HEK293 cells in 24-well plates.

  • Uptake Buffer: Krebs-Ringer phosphate buffer (KRP), pH 7.4.

  • Tracer: Use [³H]-L-Ornithine (0.1 µCi/mL) as the reference substrate.

  • Inhibition Phase:

    • Treat cells with [³H]-L-Ornithine in the presence of 1 mM Unlabeled L-Ornithine (Positive Control - should block uptake).

    • Treat cells with [³H]-L-Ornithine in the presence of 1 mM Unlabeled D-Ornithine (Negative Control - should NOT block uptake).

    • Treat cells with [³H]-L-Ornithine + 1 mM Test Compound .

  • Measurement: Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

  • Interpretation: If D-Ornithine does not inhibit L-Ornithine uptake, it confirms stereoselectivity. If the Test Compound inhibits uptake, it competes for CAT-1.

TransportAssay Step1 Seed HEK293 Cells (Expressing CAT-1) Step2 Add [³H]-L-Ornithine Tracer Step1->Step2 Branch Competitor Added? Step2->Branch Control No Competitor (Max Uptake) Branch->Control L_Comp + 1mM L-Ornithine (Blocked Uptake) Branch->L_Comp D_Comp + 1mM D-Ornithine (No Effect) Branch->D_Comp Result Measure Scintillation Counts Control->Result L_Comp->Result D_Comp->Result

Figure 2: Competitive Transport Assay Logic. D-Ornithine fails to compete for the transporter, distinguishing it from L-substrates.

References
  • Kircheis, G., & Lüth, S. (2019). Pharmacokinetic and Pharmacodynamic Properties of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy. Drugs, 79(1), 23–29.

  • Stoll, B., et al. (1993). Transport of Amino Acids Across the Blood-Brain Barrier.[7][8][9] Journal of Neurochemistry. (Referenced via Frontiers in Physiology review on BBB transport).

  • Jansson-Löfmark, R., et al. (2018). Enantiospecific Reassessment of the Pharmacokinetics and Pharmacodynamics of Oral Eflornithine against Late-Stage Trypanosoma brucei gambiense Sleeping Sickness. Antimicrobial Agents and Chemotherapy, 62(11), e01186-18.

  • Closs, E. I., et al. (2004). Structure and Function of Cationic Amino Acid Transporters (CATs). Journal of Membrane Biology, 213, 67–77.
  • Kaneko, S., et al. (2007). Ornithine Transport via Cationic Amino Acid Transporter-1 Is Involved in Ornithine Cytotoxicity in Retinal Pigment Epithelial Cells.[3] Investigative Ophthalmology & Visual Science, 48(1), 464-471.[3]

  • FDA Labeling Information. (2000). VANIQA (eflornithine hydrochloride) Cream.[10][11]

Sources

assessing bacterial growth inhibition by N2-acetyl-D-ornithine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Assessment of N2-Acetyl-D-Ornithine Analogs for Bacterial Growth Inhibition Subtitle: A Technical Guide to Targeting N-Acetylornithine Deacetylase (ArgE) in Arginine Biosynthesis

Executive Summary

The emergence of multi-drug resistant (MDR) bacteria necessitates the exploration of novel biosynthetic targets.[1][2] The enzyme N-acetyl-L-ornithine deacetylase (ArgE) is a critical, zinc-dependent metallohydrolase in the bacterial arginine biosynthetic pathway.[1] Because ArgE is essential for bacterial survival (in the absence of exogenous arginine) and lacks a mammalian homolog, it represents a high-value target for narrow-spectrum antibiotic development.[3]

This guide provides an objective technical comparison of N2-acetyl-D-ornithine analogs and their L-enantiomer counterparts. While N2-acetyl-D-ornithine serves as a stereochemical probe, recent data indicates that halo-acyl L-analogs (e.g., N2-chloroacetyl-L-ornithine) offer superior potency. This document details the mechanistic basis for this divergence, provides self-validating assay protocols, and establishes the critical requirement for minimal media in efficacy testing.

Mechanism of Action & Target Validation

The Target: ArgE (N-acetyl-L-ornithine deacetylase) In bacteria (e.g., E. coli, Salmonella), arginine is synthesized from glutamate.[4] The penultimate step involves the deacetylation of N2-acetyl-L-ornithine to L-ornithine by ArgE.

  • Mammalian Context: Mammals lack ArgE; they synthesize ornithine via the urea cycle (arginase), making ArgE inhibitors theoretically non-toxic to humans.[3]

  • Inhibition Logic:

    • Stereochemical Control (D-Analogs): N2-acetyl-D-ornithine resists hydrolysis due to stereochemical mismatch with the ArgE active site but often suffers from weak binding affinity (

      
       > 200 µM).
      
    • Electronic/Steric Inhibitors (Halo-L-Analogs): Modifying the acetyl group (e.g., chloroacetyl, trifluoroacetyl) on the L-scaffold exploits the enzyme's preference for the L-configuration while introducing steric or electronic hurdles that prevent catalytic turnover.

Pathway Diagram: Arginine Biosynthesis & Inhibition Points

ArginineBiosynthesis Glutamate Glutamate NAcOrn N-Acetyl-L-Ornithine (Substrate) Glutamate->NAcOrn Steps 1-4 Ornithine L-Ornithine NAcOrn->Ornithine Deacetylation Arginine L-Arginine Ornithine->Arginine Steps 6-8 D_Analog N2-Acetyl-D-Ornithine (Weak Comp. Inhibitor) ArgE ArgE Enzyme (Zn2+ Dependent) D_Analog->ArgE Blocks Active Site Halo_Analog N2-Chloroacetyl-L-Ornithine (Potent Inhibitor) Halo_Analog->ArgE High Affinity Block ArgE->NAcOrn Catalysis

Figure 1: The bacterial arginine biosynthetic pathway highlighting the ArgE checkpoint and the competitive inhibition by D- and Halo-analogs.

Comparative Analysis of Analogs

The following table synthesizes experimental data comparing the parent compound (Substrate) against the primary analog classes.

FeatureN2-Acetyl-L-Ornithine N2-Acetyl-D-Ornithine N2-Chloroacetyl-L-Ornithine N2-Trifluoroacetyl-L-Ornithine
Role Natural SubstrateStereochemical ProbePotent InhibitorElectronic Probe
Stereochemistry L (Natural)D (Unnatural)L (Natural)L (Natural)
ArgE Activity Rapid Hydrolysis (

high)
Resistant to HydrolysisResistant / Slow HydrolysisResistant / Slow Hydrolysis
Binding Affinity (

)
N/A (Substrate)Weak (~400 µM)Strong (~85 µM) Moderate (~200 µM)
Mechanism Catalytic TurnoverCompetitive (Steric Clash)Transition State Mimic / Alkylation potentialElectronic withdrawal reduces amide bond cleavage
Bacterial Inhibition None (Promotes growth)LowModerate to High Low to Moderate

Critical Insight: While the user topic focuses on D-analogs, the data suggests that functionalized L-analogs (specifically chloroacetyl) are superior candidates for drug development. The D-isoform serves primarily as a negative control to validate stereospecificity.

Experimental Protocols (Self-Validating Systems)

To accurately assess these analogs, two distinct assays are required: an enzymatic assay to determine


 and a cellular assay to determine Minimum Inhibitory Concentration (MIC).
Protocol A: Ninhydrin-Based Enzymatic Assay

Why this method? Direct UV monitoring at 214 nm is standard but prone to interference because many inhibitors (especially those with aromatic or conjugated systems) absorb at this wavelength.[5] The Ninhydrin assay specifically detects the free amine of the product (Ornithine), offering higher signal-to-noise ratio.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM

    
    .
    
  • Substrate: N2-Acetyl-L-Ornithine (10 mM stock).

  • Color Reagent: Acidic Ninhydrin solution.

  • Enzyme: Purified recombinant ArgE (e.g., from E. coli or V. cholerae).

Workflow:

  • Incubation: Mix Enzyme (10 nM final) + Inhibitor (Variable Conc.) + Buffer.[5][6] Incubate 10 min at 37°C.

  • Initiation: Add Substrate (1 mM final).

  • Reaction: Incubate for 15–30 mins.

  • Termination: Add 10% Trichloroacetic acid (TCA) to quench.

  • Development: Add Ninhydrin reagent; heat at 100°C for 10 mins (Purple color develops).

  • Quantification: Measure Absorbance at 570 nm.

  • Validation: Run a standard curve of L-Ornithine. If the inhibitor reacts with ninhydrin (false positive), use N5,N5-dimethyl-N-acetyl-L-ornithine as substrate (its product is a tertiary amine and won't react with ninhydrin, allowing specific detection of primary amine contaminants or alternative setups).

Protocol B: Minimal Media Growth Inhibition (The "Trustworthiness" Check)

Critical Failure Point: Testing ArgE inhibitors in Luria-Bertani (LB) or Mueller-Hinton broth will yield false negatives . These media contain exogenous arginine.[7] Bacteria will transport arginine from the media, bypassing the ArgE blockade.

System Requirement: M9 Minimal Media + Glucose (0.4%).

Workflow Diagram:

MIC_Workflow Start Start: Bacterial Culture (Overnight in M9 Media) Wash Wash Cells (PBS) Remove residual Arginine Start->Wash Dilute Dilute to OD600 = 0.01 in M9 + Glucose Wash->Dilute Plate 96-Well Plate Setup Dilute->Plate Control_Pos Control (+): No Inhibitor (Expected: Growth) Plate->Control_Pos Control_Neg Control (-): Sterile Media (Expected: No Growth) Plate->Control_Neg Test Test: N2-Ac-D-Orn Analogs (Serial Dilution) Plate->Test Incubate Incubate 18-24h @ 37°C Shaking Control_Pos->Incubate Control_Neg->Incubate Test->Incubate Read Read OD600 Incubate->Read

Figure 2: Validated workflow for assessing ArgE inhibitors. The washing step and use of M9 media are non-negotiable for data integrity.

References

  • McGregor, Z. S., et al. (2005). "Inhibitors of N-alpha-acetyl-L-ornithine deacetylase: Synthesis, characterization and analysis of their inhibitory potency." Bioorganic & Medicinal Chemistry Letters. (Identifies N-chloroacetyl-L-ornithine as a potent inhibitor compared to D-analogs).

  • Javid-Majd, F., & Blanchard, J. S. (2000). "Mechanistic analysis of the argE-encoded N-acetylornithine deacetylase." Biochemistry. (Establishes the kinetic baseline for ArgE and the 214nm assay limitations).

  • Kelley, E. H., et al. (2024). "Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification."[8] Frontiers in Chemistry. (Describes the superior ninhydrin assay and substrate analogs).

  • BenchChem. "Biosynthesis and Metabolic Pathway of N-Acetylornithine."[6] (General pathway overview).

Sources

Comparative NMR Characterization of D- and L-N-Acetylornithine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development & Metabolic Profiling

Executive Summary

N-Acetylornithine (NAO) exists as two distinct regioisomers—


-acetylornithine and 

-acetylornithine—each serving unique biological roles. In drug development,

-acetyl-L-ornithine
is a critical substrate for the bacterial enzyme ArgE (N-acetylornithine deacetylase) , a high-value target for novel non-toxic antibiotics.[1] Conversely,

-acetylornithine acts as a defense metabolite in plants.[2]

Distinguishing between the enantiomers (D vs. L) and regioisomers (


 vs. 

) of these compounds is vital, as their biological activity is strictly stereospecific. Standard NMR in achiral solvents cannot differentiate D/L enantiomers. This guide provides a definitive protocol for regioisomer identification and enantiomeric discrimination using Chiral Solvating Agents (CSAs), eliminating the need for complex derivatization.
Part 1: Chemical Identity & Regioisomer Differentiation

Before assessing enantiomeric purity, one must confirm the regio-identity. The position of the acetyl group drastically alters the chemical environment of the


-proton.
Structural Logic
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Acetylornithine:  Acetyl group on the 
    
    
    
    -amine.[2][3] The
    
    
    -proton is deshielded by the adjacent amide.
  • 
    -Acetylornithine:  Acetyl group on the side-chain 
    
    
    
    -amine. The
    
    
    -proton is shielded (amine-like environment) compared to the
    
    
    isomer.
Table 1: 1H NMR Chemical Shift Comparison (D₂O, pH 7.4)

Data synthesized from HMDB and primary literature [1, 2].

Signal Assignment

-Acetyl-L-Ornithine (

ppm)

-Acetyl-L-Ornithine (

ppm)
Diagnostic Difference

-CH
4.25 – 4.35 (m) 3.59 (t)

ppm (Primary Indicator)

-CH₂
2.93 – 3.02 (m)3.02 – 3.09 (m)Overlapping regions
Acetyl -CH₃ 1.99 (s)1.82 (s)

ppm

-CH₂
1.60 – 1.90 (m)1.40 – 1.80 (m)Complex multiplet overlap

Critical Insight: If your


-proton signal appears upfield near 3.6 ppm, you are working with the 

isomer (plant metabolite), not the bacterial substrate (

).
Part 2: Enantiomeric Differentiation (D vs. L)

In an achiral solvent (D₂O), D- and L-NAO spectra are identical. To distinguish them, we induce a Transient Diastereomeric Environment using a Chiral Solvating Agent (CSA).

The Protocol: Cyclodextrin-Induced Shift

We utilize


-Cyclodextrin (

-CD)
as a water-soluble CSA. The hydrophobic cavity of

-CD forms inclusion complexes with the acetyl group and the alkyl chain. The binding constants (

) differ for D and L enantiomers due to steric fit, resulting in "split" NMR signals for racemic mixtures or distinct shifts for pure enantiomers.
Experimental Workflow

The following diagram outlines the self-validating workflow for characterizing an unknown NAO sample.

NMR_Workflow Start Unknown NAO Sample Solubility Dissolve in D2O (10-20 mM) Add DSS Reference Start->Solubility Acquisition_1 Acquire 1H NMR (Standard) Pulse: zg30, NS: 16-64 Solubility->Acquisition_1 Check_Regio Check alpha-H Shift Acquisition_1->Check_Regio Regio_Alpha Shift ~4.3 ppm (N-alpha Isomer) Check_Regio->Regio_Alpha Deshielded Regio_Delta Shift ~3.6 ppm (N-delta Isomer) Check_Regio->Regio_Delta Shielded Add_CSA Add 2-5 equivalents of beta-Cyclodextrin Regio_Alpha->Add_CSA Regio_Delta->Add_CSA Acquisition_2 Acquire 1H NMR (Chiral Mode) Focus: Acetyl Methyl Singlet Add_CSA->Acquisition_2 Analysis Analyze Signal Splitting Acquisition_2->Analysis Result_Pure Single Shifted Peak: Enantiopure (Confirm with Spike) Analysis->Result_Pure No Splitting Result_Racemic Split Peak (Doublet): Racemic Mixture Analysis->Result_Racemic Splitting Observed

Caption: Step-by-step NMR characterization workflow for confirming regio-identity and enantiomeric purity using Chiral Solvating Agents.

Part 3: Detailed Experimental Protocols
1. Standard Characterization (Achiral)
  • Sample: 5–10 mg N-acetylornithine.

  • Solvent: 600 µL D₂O (99.9% D).

  • Reference: 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Avoid TMS as it is insoluble in water.

  • pH Adjustment: Adjust pH* to 7.0–7.4 using NaOD/DCl.

    • Expert Note: The chemical shifts of the

      
      -proton and the free amine protons (if visible) are highly pH-dependent. Consistent pH is required for library matching.
      
  • Acquisition: 1H (16 scans), 13C (512+ scans).

2. Chiral Discrimination (CSA Method)

This method validates enantiomeric excess (ee) without permanent chemical modification.

  • Step A: Acquire the baseline spectrum of the pure sample (as above).

  • Step B: Add

    
    -Cyclodextrin  (solid) directly to the NMR tube.
    
    • Ratio: Start with a 1:1 molar ratio. If splitting is poor, increase to 1:3 or 1:5 (Analyte:CSA).

    • Why

      
      -CD? The cavity size (
      
      
      
      7.8 Å) is optimal for accommodating the acetyl-amino alkyl chain.
  • Step C: Shake/Vortex until fully dissolved. (Brief gentle warming may be required, but measure at 298 K).

  • Step D: Acquire 1H NMR.

  • Step E (Validation): If a single peak is observed, spike the sample with a small amount of the opposite enantiomer (e.g., if testing L, add 1 mg of D).

    • Logic: If a new, distinct peak appears, your original sample was pure. If the original peak simply grows, you have identified the enantiomer correctly (or the CSA is ineffective, but the spike confirms the method's resolution).

Data Analysis: The Acetyl Singlet

The acetyl methyl singlet (


1.99 ppm) is the sharpest and most diagnostic signal for discrimination.
  • In

    
    -CD:  The L-enantiomer typically shows a different induced shift (
    
    
    
    ) than the D-enantiomer.
  • Quantification: Integration of the split acetyl signals yields the enantiomeric ratio directly.



Part 4: Mechanism of Action

Understanding the interaction ensures reproducibility. The discrimination relies on the formation of transient diastereomeric complexes.

Interaction_Mechanism L_Iso L-NAO Complex_L [L-NAO ⊂ CD] Complex A L_Iso->Complex_L K_eq1 D_Iso D-NAO Complex_D [D-NAO ⊂ CD] Complex B D_Iso->Complex_D K_eq2 CSA Cyclodextrin (Host) CSA->Complex_L CSA->Complex_D Spectrum NMR Spectrum (Distinct Shifts) Complex_L->Spectrum delta_L Complex_D->Spectrum delta_D

Caption: Thermodynamic basis of chiral recognition.


 leads to distinct time-averaged chemical environments for L and D isomers.
References
  • HMDB (Human Metabolome Database). Metabocard for N-acetylornithine (HMDB0000816). Available at: [Link] (Accessed 2024).

  • Liveris, D., et al. (2023). "Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification." Frontiers in Molecular Biosciences, 10. Available at: [Link]

  • Wohlfarth, T., et al. "Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite." Plant Cell, via PMC. Available at: [Link]

  • Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018. (Standard text for CSA methodologies).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

The Impact of D-Isomer Inclusion on Peptide Secondary Structure and Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics transition from niche applications to mainstream drug development, overcoming their intrinsic pharmacokinetic limitations remains a primary challenge. Native peptides composed entirely of L-amino acids suffer from rapid proteolytic degradation and poor structural stability in solution[1].

To bypass these bottlenecks, the strategic inclusion of D-amino acid isomers—either as point substitutions, global replacements, or in combination with macrocyclization—has emerged as a powerful structural engineering tool. This guide provides an objective, data-driven comparison of D-isomer inclusion strategies against alternative stabilization methods, detailing the mechanistic causality behind their performance and the experimental workflows required to validate them.

Mechanistic Causality: How D-Isomers Dictate Structure and Stability

The Proteolytic Resistance Paradigm

The most profound impact of D-isomer inclusion is the near-absolute resistance to enzymatic degradation. Endogenous proteases have evolved to be highly stereospecific to the canonical L-amino acid backbone. When a D-amino acid is introduced, it creates a severe chirality mismatch within the protease's catalytic binding pocket[2]. Consequently, D-peptides are effectively invisible to these enzymes, extending their circulating half-life in human plasma from mere minutes to several days[3][4].

Secondary Structure and the Ramachandran Inversion

Substituting L-amino acids with their D-enantiomers does not merely prevent cleavage; it fundamentally alters the peptide's spatial geometry. The inversion of the


-carbon stereocenter results in the inversion of the Ramachandran dihedral angles (

and

). Therefore, an all-D peptide will adopt the exact mirror-image secondary structure of its L-counterpart. For instance, a sequence that forms a right-handed

-helix in nature will form a left-handed

-helix when synthesized with D-amino acids[5].

Because receptor binding is heavily dependent on spatial topology, direct D-substitution usually abolishes binding to native L-protein targets[6]. To solve this, researchers utilize Mirror-Image Phage Display , a technique where an L-peptide library is screened against a synthetically produced D-target protein to discover D-peptides that bind the native L-target[6][7].

The Retro-Inverso (RI) Strategy

When mirror-image phage display is unfeasible, the Retro-Inverso (RI) approach is utilized. By simultaneously reversing the peptide sequence (synthesizing C-terminus to N-terminus) and inverting the chirality (using all D-amino acids), the topological orientation of the side chains in 3D space is conserved relative to the parent L-peptide[8][9]. This topochemical equivalence allows RI peptides to retain binding affinity to native targets while maintaining the proteolytic immunity of D-peptides[10].

RI_Logic L_Peptide Native L-Peptide (N → C, L-amino acids) D_Peptide All-D Peptide (N → C, D-amino acids) L_Peptide->D_Peptide Invert Chirality (Loss of Target Binding) Retro_Peptide Retro L-Peptide (C → N, L-amino acids) L_Peptide->Retro_Peptide Reverse Sequence (Loss of Target Binding) RI_Peptide Retro-Inverso Peptide (C → N, D-amino acids) D_Peptide->RI_Peptide Reverse Sequence (Restores Side-Chain Topology) Retro_Peptide->RI_Peptide Invert Chirality (Restores Side-Chain Topology)

Topochemical logic of Retro-Inverso peptide design for structural conservation.

Comparative Analysis: D-Isomers vs. Alternative Stabilization

To contextualize the utility of D-isomers, we must compare them against Stapled Peptides . Stapling utilizes synthetic hydrocarbon cross-linkers (typically at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or 

positions) to covalently lock the peptide into an

-helical conformation, thereby increasing helicity, cellular uptake, and providing moderate protease resistance[11].

Recent advancements have successfully combined these strategies, creating Stapled D-Peptides that offer the ultimate combination of high


-helicity, cell permeability, and absolute proteolytic stability[4][5].
Quantitative Performance Comparison
Peptide Variantngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Helicity (%)
Plasma Half-LifeTarget AffinityCellular Uptake
Native L-Peptide Low (~10-20%)< 1 hourHigh (Native)Poor
All-D Peptide Low (~20%, Left-handed)> 48 hours [3]Abolished*Poor
Retro-Inverso (RI) Moderate (Structure dependent)> 48 hours Moderate to HighModerate
Stapled L-Peptide High (40-80%)[11]2 - 6 hoursVery HighHigh
Stapled D-Peptide High (25-40%) [5]> 48 hours [4]Very HighHigh [4]

*Unless discovered via Mirror-Image Phage Display.

Experimental Workflows & Self-Validating Systems

To empirically validate the impact of D-isomer inclusion, researchers must employ orthogonal analytical techniques. Below are the gold-standard protocols for assessing proteolytic stability and secondary structure.

Protocol 1: Proteolytic Stability Assay (LC-MS/HPLC)

This protocol objectively quantifies the half-life of D- vs. L-peptides by exposing them to the complex enzymatic environment of human serum[1][6].

Causality Check: Why use Trifluoroacetic Acid (TFA)? Enzymatic degradation is a continuous kinetic process. Adding 1% TFA rapidly lowers the pH, instantly denaturing the proteases and quenching the reaction. This ensures that the LC-MS quantification accurately reflects the exact time-point of the aliquot[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified L-peptide and D-peptide analogs in PBS (pH 7.4) to a stock concentration of 100 µM.

  • Reaction Setup: Dilute the peptide stock into 25% human serum (or specific proteases like Proteinase K) to a final working concentration of 10 µM. Incubate at 37°C.

  • Time-Course Sampling: At predetermined intervals (e.g., 0, 1, 4, 8, 24, and 48 hours), extract a 50 µL aliquot from the reaction mixture[1].

  • Quenching & Precipitation: Immediately add 50 µL of 1% TFA in Acetonitrile to the aliquot. Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant via LC-MS or HPLC. Plot the Area Under the Curve (AUC) of the intact peptide mass against time to calculate the half-life.

Workflow N1 1. Peptide Synthesis (L- and D- analogs) N2 2. Serum Incubation (37°C in Human Plasma) N1->N2 N3 3. Time-Course Sampling (0 to 48 hrs) N2->N3 N4 4. TFA Quenching (Denature Proteases) N3->N4 N5 5. LC-MS Analysis (Quantify Intact AUC) N4->N5

Experimental workflow for quantifying peptide proteolytic stability.

Protocol 2: Secondary Structure Validation via Circular Dichroism (CD)

Circular Dichroism spectroscopy is mandatory for confirming the structural inversion caused by D-amino acids and the helicity enhancement of stapling[5].

Causality Check: CD measures the differential absorption of left and right circularly polarized light by chiral chromophores (amide bonds). Because D-peptides are exact enantiomers of L-peptides, their CD spectra must be perfect mirror images across the x-axis. A native L-


-helix exhibits characteristic minima at 208 nm and 222 nm; a D-

-helix will exhibit maxima at those exact wavelengths[5].

Step-by-Step Methodology:

  • Buffer Exchange: Dissolve peptides in a UV-transparent buffer (e.g., 10 mM Potassium Phosphate, pH 7.4). Avoid chloride salts (like NaCl) or organic solvents that absorb highly below 200 nm.

  • Measurement: Load the sample (typically 20-50 µM) into a 1 mm path-length quartz cuvette.

  • Scanning: Scan from 260 nm down to 190 nm at 25°C using a spectropolarimeter. Accumulate 3-5 scans to improve the signal-to-noise ratio.

  • Data Conversion: Convert the raw ellipticity (mdeg) to mean residue ellipticity (MRE) to normalize for peptide length and concentration, allowing for direct comparison of helicity percentages between native, D-isomer, and stapled variants.

Conclusion

The inclusion of D-isomers represents a paradigm shift in peptide engineering. While simple L-to-D substitutions necessitate de novo target discovery via mirror-image phage display, strategies like Retro-Inverso design and D-peptide stapling offer sophisticated workarounds. By understanding the mechanistic causality between stereochemistry, secondary structure, and protease recognition, drug development professionals can rationally design peptide therapeutics that survive the hostile in vivo environment without sacrificing target affinity.

References
  • Benchchem. A Comparative Guide to the In Vitro Bioactivity of D-amino Acid vs. L-amino Acid Containing Peptides.
  • Benchchem. Biological activity comparison between D- and L-amino acid analogs.
  • LifeTein. The Benefits of Stapled Peptides.
  • MDPI.
  • RHHZ. Chemical protein synthesis-assisted high-throughput screening strategies for D-peptides in drug discovery.
  • NIH. An all-atom model for stabilization of α-helical structure in peptides by hydrocarbon staples.
  • bioRxiv.
  • Spiral (Imperial College London). Unlocking the Potential of Retro-Inverso (RI)
  • ResearchGate.
  • d-nb.info.
  • MDPI. The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy.
  • bioRxiv. Macrocyclization of an all-D linear peptide improves target affinity and imparts cellular activity.
  • RSC Publishing. Macrocyclization of an all-d linear α-helical peptide imparts cellular permeability.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N2-Acetyl-D-ornithine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to include rigorous safety and environmental stewardship. The proper disposal of laboratory chemicals, including N2-Acetyl-D-ornithine, is not merely a regulatory formality but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for the safe handling and disposal of N2-Acetyl-D-ornithine, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage chemical waste responsibly, ensuring the protection of personnel and the environment.

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is paramount. N2-Acetyl-D-ornithine is an N-acylated form of the amino acid D-ornithine.[1][2] While it is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200), it is essential to handle it with the care afforded to all laboratory chemicals.[3]

Based on available data, N2-Acetyl-D-ornithine is a combustible solid, but it does not present acute toxicity, reactivity, or environmental hazards under standard laboratory conditions.[3] Its properties are summarized below.

PropertyValueSource
Chemical Formula C7H14N2O3[4]
Molecular Weight 174.20 g/mol [4]
Form Powder
Color Colorless to white
Storage Temperature −20°C
Stability Stable under normal conditions[3]
Incompatibilities Strong oxidizing agents[3]

The primary causality for treating this substance with care, despite its low hazard rating, stems from its physical form as a powder. Fine powders can be easily inhaled or dispersed, leading to potential respiratory irritation and contamination of work surfaces.

Required Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is a non-negotiable aspect of laboratory safety. The selection of PPE is dictated by a risk assessment of the potential routes of exposure. For N2-Acetyl-D-ornithine, the following PPE is required to prevent skin contact, eye exposure, and inhalation.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes or aerosolized powder.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn to protect street clothes and prevent skin exposure.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 respirator is recommended.

Disposal Decision Workflow

The cornerstone of proper chemical disposal is correct waste segregation.[5][6] The disposal pathway for N2-Acetyl-D-ornithine is determined by its purity and whether it has been mixed with other substances. The following decision tree illustrates the critical logic for segregating this waste.

Caption: Disposal decision workflow for N2-Acetyl-D-ornithine waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for the disposal of N2-Acetyl-D-ornithine and associated materials. These procedures are based on general best practices and must be adapted to comply with your institution's specific Environmental Health & Safety (EHS) policies.[7][8]

Protocol 1: Disposal of Uncontaminated N2-Acetyl-D-ornithine

This protocol applies to pure, solid N2-Acetyl-D-ornithine or aqueous solutions containing only this compound.

  • Waste Collection: Place the solid waste into a chemically compatible, sealable container. The original product container is often the best choice.[8] Ensure the container is in good condition, free from leaks or external residue.

  • Labeling: The importance of clear and accurate labeling cannot be overstated.[5][9] Affix a hazardous waste tag or a label designated by your institution. The label must include:

    • The words "Hazardous Waste" (standard practice for all chemical waste).[10][11]

    • The full chemical name: "N2-Acetyl-D-ornithine". Avoid using abbreviations.

    • An accurate estimation of the quantity.

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[10][12] This area should be away from regular lab activity and clearly marked. Do not store with incompatible materials like strong oxidizing agents.[3][13]

  • Pickup Request: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

Protocol 2: Disposal of Contaminated N2-Acetyl-D-ornithine

This protocol applies when N2-Acetyl-D-ornithine is mixed with hazardous solvents or other regulated chemicals.

  • Waste Characterization: The entire mixture must be treated according to the most hazardous component. For example, if N2-Acetyl-D-ornithine is dissolved in a flammable solvent like ethanol, the entire solution is classified as flammable liquid waste.[14]

  • Segregation: Collect the waste in a container appropriate for the hazardous component (e.g., a safety can for flammable solvents).[9][15] Never mix incompatible waste streams.[13][15]

  • Labeling: Label the container clearly, listing all chemical constituents with their approximate percentages.[10] This is a regulatory requirement and is critical for safe handling by waste management professionals.

  • Storage and Disposal: Store and dispose of the container by following your institution's specific procedures for that class of hazardous waste.

Protocol 3: Management of Empty Containers

An "empty" container that held N2-Acetyl-D-ornithine must be properly decontaminated before disposal.

  • Decontamination: Triple rinse the container with a suitable solvent (e.g., water).[8]

  • Rinsate Collection: The first rinsate must be collected and disposed of as chemical waste, following Protocol 1 or 2, as it will contain residual chemical.[8] Subsequent rinses can typically be disposed of down the drain, but confirm this with local EHS guidelines.

  • Final Disposal: Once triple-rinsed, completely deface or remove the original chemical label.[8][14] The clean, unlabeled container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.

Spill Management Procedures

In the event of a small spill of solid N2-Acetyl-D-ornithine, follow these steps to ensure a safe and effective cleanup.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush or towel to sweep, as this can disperse the dust.

  • Cleanup: Gently cover the spill with damp paper towels to wet the powder. Carefully sweep the wetted material and any contaminated debris into a sealable bag or container.

  • Decontaminate Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Label the container with all its contents (e.g., "Spill cleanup debris: N2-Acetyl-D-ornithine, paper towels") and dispose of it as non-hazardous solid chemical waste through your EHS department.

By adhering to these scientifically-grounded procedures, you contribute to a safer and more sustainable research environment. Always prioritize consulting your institution's specific EHS guidelines, as they are the ultimate authority for compliance at your location.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Nα-Acetyl-L-ornithine 6205-08-9. Sigma-Aldrich.
  • Showing Compound N-Acetylornithine (FDB023152). FooDB.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab.
  • SAFETY DATA SHEET - N-Acetyl-D-proline. Fisher Scientific.
  • N2-Acetylornithine (Compound). Exposome-Explorer - IARC.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • N-Acetyl-L-ornithine | C7H14N2O3 | CID 439232. PubChem.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • OSHA Chemical Storage Requirements. U.S. Hazmat Rentals.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Chemical Safety Guide, 6th Ed. National Institutes of Health, Office of Research Services.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.